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  • Product: 4-Cyano-2,5-difluorobenzylamine

Core Science & Biosynthesis

Foundational

4-Cyano-2,5-difluorobenzylamine: Technical Profile & Synthetic Utility

The following technical guide details the chemical structure, synthesis, and applications of 4-Cyano-2,5-difluorobenzylamine (also known as 4-(Aminomethyl)-2,5-difluorobenzonitrile). CAS Number: 433940-06-8 IUPAC Name: 4...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical structure, synthesis, and applications of 4-Cyano-2,5-difluorobenzylamine (also known as 4-(Aminomethyl)-2,5-difluorobenzonitrile).

CAS Number: 433940-06-8 IUPAC Name: 4-(Aminomethyl)-2,5-difluorobenzonitrile Molecular Formula: C


H

F

N

Molecular Weight: 168.14 g/mol

Executive Summary

4-Cyano-2,5-difluorobenzylamine is a specialized fluorinated building block used primarily in medicinal chemistry and advanced materials science. Its structure combines a nucleophilic primary amine, an electrophilic nitrile, and an electron-deficient difluorobenzene core. This unique substitution pattern makes it a critical intermediate for synthesizing Cathepsin K inhibitors (treating osteoporosis) and fluorinated polymers with high thermal stability. The presence of fluorine atoms at the 2 and 5 positions modulates the pKa of the amine, enhances metabolic stability by blocking oxidative hotspots, and influences the binding affinity in protein-ligand interactions.

Chemical Structure & Electronic Properties

Structural Analysis

The molecule consists of a benzene ring substituted at the 1, 2, 4, and 5 positions.

  • Position 1: Aminomethyl group (

    
    ). Acts as a nucleophilic linker.
    
  • Position 4: Cyano group (

    
    ). A strong electron-withdrawing group (EWG) that can be further hydrolyzed or reduced.
    
  • Positions 2 & 5: Fluorine atoms.[1][2][3] These are para to each other and ortho to the functional groups.

Electronic Effects

The 2,5-difluoro substitution creates a "push-pull" electronic environment, although dominated by withdrawal:

  • 
    -Inductive Effect:  Both fluorine atoms and the nitrile group strongly withdraw electron density from the ring, making the aromatic system electron-deficient ($ \pi 
    
    
    
    S_NAr$) if the nitrile or amine were to be displaced, though typically they serve as stable anchors.
  • pKa Modulation: The electron-withdrawing fluorines decrease the basicity of the benzylamine nitrogen compared to non-fluorinated benzylamine. This is crucial in drug design to optimize oral bioavailability and blood-brain barrier penetration.

Figure 1: Structural features and electronic interactions of 4-Cyano-2,5-difluorobenzylamine.

Physical & Chemical Properties[4][5][6][7][8][9][10][11]

PropertyValueNotes
Appearance Off-white to pale yellow solidLow melting solid or semi-solid at RT
Boiling Point ~320°C (Predicted)High BP due to polarity of nitrile/amine
Density 1.3 ± 0.1 g/cm³High density typical of fluorinated aromatics
pKa (Amine) ~8.5 - 9.0Lower than benzylamine (9.[4][5]3) due to F-substitution
Solubility DMSO, Methanol, DCMSparingly soluble in water; soluble as HCl salt
LogP ~1.2Moderate lipophilicity

Synthesis & Manufacturing Protocols

The synthesis of 4-Cyano-2,5-difluorobenzylamine typically proceeds via the selective reduction of a dinitrile precursor or the functionalization of a methylbenzonitrile.

Route A: Selective Reduction of 2,5-Difluoroterephthalonitrile (Preferred)

This route is favored industrially due to the availability of the dinitrile precursor.

  • Precursor Synthesis: 1,4-Dibromo-2,5-difluorobenzene is reacted with CuCN in DMF (Rosenmund-von Braun reaction) to yield 2,5-difluoroterephthalonitrile .[3][6]

  • Partial Reduction: The dinitrile is subjected to controlled hydrogenation.

    • Reagents: Sodium Borohydride (

      
      ) with Cobalt(II) Chloride (
      
      
      
      ) or Raney Nickel.
    • Conditions: 0°C to RT in Methanol/THF.

    • Selectivity: Stoichiometric control is required to prevent over-reduction to the diamine.

Route B: Bromination-Amination Sequence
  • Precursor: Start with 2,5-difluoro-4-methylbenzonitrile .

  • Radical Bromination: Reaction with N-Bromosuccinimide (NBS) and AIBN in

    
     or substituted solvent yields 4-(bromomethyl)-2,5-difluorobenzonitrile .
    
  • Amination: Nucleophilic substitution with Sodium Azide (

    
    ) followed by Staudinger reduction (
    
    
    
    ) or direct amination with Hexamethylenetetramine (Delépine reaction).

Figure 2: Primary synthetic pathways for 4-Cyano-2,5-difluorobenzylamine.

Applications in Drug Discovery & Materials[11]

Medicinal Chemistry (Protease Inhibitors)

This molecule is a "privileged structure" in the design of Cathepsin K inhibitors . Cathepsin K is a cysteine protease involved in bone resorption; its inhibition is a target for treating osteoporosis.

  • Mechanism: The benzylamine moiety fits into the S2 or S3 pocket of the enzyme.

  • Role of Nitrile: The 4-cyano group often serves as a handle for further extension (e.g., into an imidate or amidine) or acts as a hydrogen bond acceptor to anchor the inhibitor in the active site.

  • Role of Fluorine: The 2,5-difluoro substitution blocks metabolic oxidation at the benzyl positions (preventing rapid clearance) and modulates the electronics of the aromatic ring to improve

    
    -stacking interactions within the enzyme pocket.
    
Advanced Materials (Fluorinated Polymers)

Derivatives of this amine (specifically the hydrolyzed acid form, 2,5-difluoroterephthalic acid) are used to synthesize Polybenzoxazoles (PBOs) and Polyimides .[6]

  • Property Enhancement: The incorporation of the difluorobenzene core into the polymer backbone lowers the dielectric constant and water absorption while increasing thermal stability and flame resistance.

Safety & Handling Protocol

Hazard Classification: Irritant, Harmful.

  • H302/H312/H332: Harmful if swallowed, in contact with skin, or inhaled.

  • H315/H319: Causes skin irritation and serious eye irritation.

Handling Procedures:

  • Engineering Controls: Always handle within a certified chemical fume hood.

  • PPE: Wear nitrile gloves (double-gloving recommended due to fluorinated solvent permeability), safety goggles, and a lab coat.

  • Storage: Store under inert gas (Nitrogen/Argon) at 2-8°C. The amine is sensitive to carbon dioxide (carbamate formation) and oxidation over time.

  • Spill Response: Absorb with inert material (vermiculite/sand).[7] Do not use combustible materials like sawdust.

References

  • ChemScene. (2024). Product Data: 4-(Aminomethyl)-2,5-difluorobenzonitrile (CAS 433940-06-8). Retrieved from

  • National Institutes of Health (NIH). (2020). Reduction of liquid terminated-carboxyl fluoroelastomers using NaBH4/SmCl3.[5] PMC7076442. Retrieved from

  • Royal Society of Chemistry. (2021). Liquid-crystalline TADF materials based on substituted carbazoles and terephthalonitrile.[1] (Discussion of 2,5-difluoroterephthalonitrile precursors). Retrieved from

  • Google Patents. (1995). Process for preparing fluorobenzonitriles (US5466859A). Retrieved from

  • BenchChem. (2024). 2,4-Difluorobenzylamine Technical Guide (Analogous Chemistry). Retrieved from

Sources

Exploratory

4-Cyano-2,5-difluorobenzylamine CAS number and molecular weight

The following technical guide details the chemical identity, synthetic pathways, and medicinal chemistry applications of 4-Cyano-2,5-difluorobenzylamine. Strategic Fluorinated Building Block for Medicinal Chemistry [1] E...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthetic pathways, and medicinal chemistry applications of 4-Cyano-2,5-difluorobenzylamine.

Strategic Fluorinated Building Block for Medicinal Chemistry [1]

Executive Summary

4-Cyano-2,5-difluorobenzylamine (systematically known as 4-(Aminomethyl)-2,5-difluorobenzonitrile ) is a specialized fluorinated intermediate used in the synthesis of high-value pharmaceutical candidates.[1] Its structural core combines a primary benzylamine—a frequent pharmacophore in kinase inhibitors and GPCR ligands—with a specific 2,5-difluoro substitution pattern.[1] This pattern is critically employed to modulate metabolic stability by blocking cytochrome P450 oxidation sites, while the 4-cyano group serves as a versatile synthetic handle or an electron-withdrawing moiety to tune the basicity of the amine.[1]

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8]

The compound is most frequently cataloged under its nitrile-priority nomenclature.[1] Researchers must distinguish it from its aniline isomer (4-amino-2,5-difluorobenzonitrile) to avoid synthetic errors.

Core Data Table
PropertySpecification
Common Name 4-Cyano-2,5-difluorobenzylamine
Systematic Name 4-(Aminomethyl)-2,5-difluorobenzonitrile
CAS Number 433940-06-8
Molecular Formula C₈H₆F₂N₂
Molecular Weight 168.14 g/mol
SMILES N#CC1=CC(F)=C(CN)C=C1F
Appearance Off-white to pale yellow solid (typically supplied as HCl salt)
Solubility Soluble in DMSO, Methanol; sparingly soluble in water (free base)
pKa (Predicted) ~8.5 (Benzylamine nitrogen)
Structural Analysis

The molecule features a benzene ring substituted at the 1, 2, 4, and 5 positions.

  • Position 1 (CN): Electron-withdrawing group; provides a dipole and potential H-bond acceptor.[1]

  • Positions 2, 5 (F): Fluorine atoms are positioned para to each other. Relative to the aminomethyl group (at position 4), one fluorine is ortho and the other is meta. This specific "2,5-difluoro" motif is a classic bioisosteric design to prevent metabolic ring hydroxylation.

  • Position 4 (CH₂NH₂): Primary amine, serving as the nucleophilic attachment point for scaffold elaboration.

Synthetic Pathways[1]

The synthesis of 4-Cyano-2,5-difluorobenzylamine typically follows a functional group interconversion strategy starting from a methyl-substituted precursor.[1] The direct installation of the aminomethyl group onto a pre-existing difluorobenzonitrile core is the most efficient industrial route.

Retro-Synthetic Analysis[1]
  • Target: 4-(Aminomethyl)-2,5-difluorobenzonitrile[1]

  • Precursor: 4-(Bromomethyl)-2,5-difluorobenzonitrile (CAS 1245651-XX-X)[1]

  • Starting Material: 4-Methyl-2,5-difluorobenzonitrile[1]

Validated Synthetic Protocol

The following protocol outlines the standard laboratory-scale preparation via the Wohl-Ziegler bromination followed by the Delépine reaction or direct ammonolysis.[1]

Step 1: Radical Bromination[1]
  • Reagents: 4-Methyl-2,5-difluorobenzonitrile, N-Bromosuccinimide (NBS), AIBN (catalytic).[1]

  • Solvent: CCl₄ or Trifluorotoluene (green alternative).

  • Conditions: Reflux under inert atmosphere (N₂) for 4–6 hours.

  • Mechanism: Radical abstraction of a benzylic hydrogen followed by recombination with bromine. The electron-deficient nature of the ring (due to F and CN) may require longer reaction times compared to toluene.[1]

Step 2: Nucleophilic Substitution (Amination)[1]
  • Method A (Direct Ammonolysis): Treatment of the benzyl bromide intermediate with 7N NH₃ in Methanol.

    • Note: Risk of over-alkylation (formation of secondary/tertiary amines).

  • Method B (Delépine Reaction - Recommended):

    • React benzyl bromide with Hexamethylenetetramine (HMTA) in CHCl₃ to form the quaternary ammonium salt.

    • Hydrolyze with ethanolic HCl.

  • Yield: Typically 60–75% over two steps.

Synthesis Logic Diagram

SynthesisPath Figure 1: Standard synthetic route via benzylic bromination and amine deprotection. Start 4-Methyl-2,5- difluorobenzonitrile Inter Intermediate: 4-(Bromomethyl)-2,5- difluorobenzonitrile Start->Inter NBS, AIBN Radical Bromination Target Target: 4-Cyano-2,5- difluorobenzylamine Inter->Target 1. HMTA, CHCl3 2. HCl/EtOH (Delépine Reaction)

Medicinal Chemistry Applications

Strategic Value of the 2,5-Difluoro Motif

In drug design, the specific placement of fluorine atoms is rarely accidental.[1] For this compound:

  • Metabolic Blockade: The 2- and 5-positions on the benzyl ring are electronically activated sites for CYP450-mediated oxidation.[1] Fluorine substitution at these positions sterically and electronically blocks metabolic "soft spots," significantly increasing the half-life (

    
    ) of the drug candidate.
    
  • pKa Modulation: The cumulative electron-withdrawing effect of the 4-cyano group and the two fluorine atoms lowers the pKa of the benzylamine nitrogen (compared to unsubstituted benzylamine, pKa ~9.3).[1] This reduced basicity can improve oral bioavailability by reducing the energy penalty for desolvation during membrane permeation.

Pharmacophore Integration

This building block is frequently observed in:

  • Kinase Inhibitors: Targeting the ATP-binding pocket where the benzylamine moiety forms hydrogen bonds with the hinge region or the "sugar pocket" residues.[1]

  • GPCR Ligands: Specifically GPR119 agonists (metabolic disease targets), where the difluorophenyl ring provides a lipophilic spacer that fits into hydrophobic crevices of the receptor.

Structure-Activity Relationship (SAR) Logic

SAR_Logic Figure 2: SAR contributions of functional groups to drug efficacy. Center 4-Cyano-2,5- difluorobenzylamine F_Effect 2,5-Difluoro: Blocks CYP450 metabolism Increases lipophilicity Center->F_Effect CN_Effect 4-Cyano: Electron-withdrawing Modulates amine pKa Synthetic handle (-> Amide/Tetrazole) Center->CN_Effect Amine_Effect Aminomethyl: Primary Linker H-bond Donor Center->Amine_Effect

Handling & Safety Protocols

As a fluorinated nitrile/amine, this compound requires strict adherence to safety protocols.[2][3]

  • Hazard Classification:

    • Acute Toxicity: Harmful if swallowed or inhaled (H302+H332).

    • Irritation: Causes skin irritation (H315) and serious eye irritation (H319).

  • Storage:

    • Store at 2–8°C under inert gas (Argon/Nitrogen).

    • The amine is sensitive to CO₂ (carbamate formation) and oxidation; keep container tightly sealed.

  • Disposal:

    • Treat as hazardous chemical waste. Do not dispose of via sinks.

    • Nitrile-containing waste streams must be segregated from acids to prevent HCN generation (though the nitrile here is aromatic and stable, standard precaution applies).[1]

References

  • ChemScene. (2024). Product Data: 4-(Aminomethyl)-2,5-difluorobenzonitrile (CAS 433940-06-8).[1] Retrieved from

  • BLD Pharm. (2024). Safety Data Sheet & Properties for CAS 433940-06-8. Retrieved from [1]

  • Sigma-Aldrich. (2024).[1] Building Blocks: 4-Bromo-2,5-difluorobenzonitrile (Precursor Data). Retrieved from [1]

  • PubChem. (2024). Compound Summary: 4-(Aminomethyl)-2,5-difluorobenzonitrile.[1] National Library of Medicine. Retrieved from [1]

Sources

Foundational

Technical Whitepaper: Physical Characteristics, Thermal Profiling, and Reactivity of 4-Cyano-2,5-difluorobenzylamine

Executive Summary 4-Cyano-2,5-difluorobenzylamine (IUPAC: 4-(Aminomethyl)-2,5-difluorobenzonitrile) is a highly specialized, multi-functional aromatic building block utilized extensively in the rational design of pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Cyano-2,5-difluorobenzylamine (IUPAC: 4-(Aminomethyl)-2,5-difluorobenzonitrile) is a highly specialized, multi-functional aromatic building block utilized extensively in the rational design of pharmaceuticals, agrochemicals, and advanced materials. Featuring orthogonal reactive handles—a primary benzylic amine and a para-oriented nitrile—flanked by two strongly electron-withdrawing fluorine atoms, this molecule presents a unique physicochemical profile.

This technical guide provides an in-depth analysis of the compound's physical characteristics, details a self-validating protocol for determining its melting point via thermal profiling, and outlines its handling and synthetic utility for drug development professionals.

Molecular Architecture and Physical Characteristics

The physical state and thermodynamic properties of 4-Cyano-2,5-difluorobenzylamine are strictly governed by its structural features and competing intermolecular forces.

  • Dipole-Dipole Interactions: The cyano (-CN) group introduces a strong permanent dipole moment. In typical benzyl derivatives, this dipole drives crystallization, pushing the compound toward a solid state at room temperature.

  • Fluorine Substitution Effects: The introduction of fluorine atoms at the 2- and 5-positions exerts a powerful inductive electron-withdrawing effect. While fluorine can participate in weak multipolar interactions, it disrupts the optimal hydrogen-bonding network typically formed by the primary amine. This lattice disruption frequently results in a depression of the melting point relative to unfluorinated analogs (e.g., 4-cyanobenzylamine).

  • Amine Basicity and State: The electron-withdrawing nature of the difluorophenyl ring significantly reduces the

    
     of the benzylic amine. Consequently, the free base of this compound often presents as a low-melting solid or a highly viscous oil at room temperature, necessitating careful thermal characterization[1].
    
Quantitative Data Summary

Table 1: Key Chemical and Physical Properties

PropertyValue / Description
Chemical Name 4-Cyano-2,5-difluorobenzylamine
CAS Registry Number 433940-06-8[1]
Molecular Formula C8H6F2N2
Molecular Weight 168.14 g/mol [1]
SMILES String N#CC1=CC(F)=C(CN)C=C1F[1]
Expected Physical State Low-melting solid / viscous oil (Free Base)
Purity Standard

98% (Typical commercial grade)[1]
Storage Conditions Sealed in dry, 2-8°C (Inert atmosphere)[1]

Thermal Profiling and Melting Point Determination

Because the free base of 4-Cyano-2,5-difluorobenzylamine straddles the boundary between a liquid and a solid at ambient conditions, traditional capillary melting point apparatuses are inadequate. Capillary methods rely on visual phase changes, which are highly subjective for low-melting, potentially hygroscopic compounds.

Causality in Experimental Design: High-precision Differential Scanning Calorimetry (DSC) is mandated for this compound. DSC not only provides the exact onset and peak melting temperatures but also quantifies the enthalpy of fusion (


). This is critical for assessing the polymorphic purity of the batch. Furthermore, running the analysis under a dry nitrogen purge prevents the oxidative degradation of the primary amine that can occur at elevated temperatures.
Protocol: High-Precision DSC for Melting Point Determination

This methodology is designed as a self-validating system . By incorporating a high-purity Indium standard run prior to sample analysis, the protocol mathematically verifies the instrument's thermal and calorimetric accuracy, ensuring absolute trustworthiness in the resulting data. For foundational standards on thermal analysis, refer to , the industry standard test method for melting temperatures.

Step-by-Step Methodology:

  • Instrument Calibration (Self-Validation Step): Run a standard Indium sample (

    
     = 156.6°C) at a heating rate of 10°C/min. Verify that the measured onset temperature is within ±0.1°C of the literature value. If it deviates, recalibrate the cell constant.
    
  • Sample Preparation: In a humidity-controlled environment (e.g., a nitrogen-filled glovebox), accurately weigh 2.0 to 3.0 mg of 4-Cyano-2,5-difluorobenzylamine into a standard aluminum DSC pan.

  • Hermetic Sealing: Crimp the aluminum lid onto the pan to create a hermetic seal. Reasoning: This prevents the volatilization of the sample upon transitioning to a liquid state and blocks moisture ingress, which would artificially depress the melting point.

  • Purge Gas Setup: Place the sample pan and an empty reference pan into the DSC cell. Establish a dry Nitrogen (

    
    ) purge at a strict flow rate of 50 mL/min to maintain an inert atmosphere.
    
  • Thermal Method Execution:

    • Equilibrate the cell at 0°C for 5 minutes to establish a stable, flat baseline.

    • Ramp the temperature at a controlled, linear rate of 10°C/min up to 150°C.

  • Data Analysis: Integrate the endothermic peak using the instrument's analytical software. Record the extrapolated onset temperature (representing the true thermodynamic melting point) and the peak maximum.

DSC_Workflow Calibrate Indium Calibration (Verify Tm = 156.6°C) Prep Sample Prep (2-3 mg in Al pan) Calibrate->Prep Purge Nitrogen Purge (50 mL/min) Prep->Purge Heat Thermal Ramp (10°C/min to 150°C) Purge->Heat Analyze Thermogram Analysis (Determine Onset Tm) Heat->Analyze

Step-by-step workflow for Differential Scanning Calorimetry (DSC) thermal profiling.

Handling, Storage, and Stability

Primary benzylamines are highly susceptible to atmospheric degradation. When exposed to ambient air, 4-Cyano-2,5-difluorobenzylamine acts as a nucleophile, absorbing atmospheric carbon dioxide (


) and moisture to form insoluble carbamate salts. This degradation manifests physically as a clouding of the liquid or the formation of a white, insoluble crust on the solid surface.

To maintain scientific integrity and batch-to-batch reproducibility, the compound must be stored strictly at 2-8°C in a tightly sealed container , preferably backfilled with Argon or Nitrogen[1]. For long-term storage in drug development pipelines, conversion to the hydrochloride (HCl) salt is highly recommended. The HCl salt boasts a significantly higher melting point, robust crystalline stability, and complete immunity to


 absorption.

Synthetic Utility and Reactivity Pathways

The strategic value of 4-Cyano-2,5-difluorobenzylamine in medicinal chemistry lies in its orthogonal reactivity. Researchers can selectively target one functional group without requiring excessive protecting-group chemistry.

  • Primary Amine: Undergoes standard amidation with acyl chlorides or reductive amination with aldehydes.

  • Nitrile Group: Can be transformed into tetrazoles (via

    
     cycloaddition with azides) or amidines, serving as critical bioisosteres for carboxylic acids in drug design.
    
  • Aryl Fluorides: The fluorines at the 2- and 5-positions are highly activated toward Nucleophilic Aromatic Substitution (

    
    ) due to the strong electron-withdrawing pull of the para-cyano group, allowing for late-stage functionalization with amines or alkoxides.
    

Reactivity Core 4-Cyano-2,5-difluorobenzylamine Amine Primary Amine (Amidation / Alkylation) Core->Amine Acyl Chlorides / Aldehydes Nitrile Nitrile Group (Tetrazole / Amidine) Core->Nitrile Azides / Hydroxylamine Fluoro Aryl Fluorides (SNAr Reactions) Core->Fluoro Amines / Alkoxides (Heat)

Orthogonal reactivity pathways of 4-Cyano-2,5-difluorobenzylamine in organic synthesis.

References

  • Standard Test Method for Thermal Analysis Title: ASTM E794 - Standard Test Method for Melting And Crystallization Temperatures By Thermal Analysis Source: ASTM International URL:[Link]

Sources

Exploratory

Solubility profile of 4-Cyano-2,5-difluorobenzylamine in organic solvents

The following technical guide details the solubility profile, physicochemical properties, and experimental handling of 4-Cyano-2,5-difluorobenzylamine (synonym: 4-(Aminomethyl)-2,5-difluorobenzonitrile ). Executive Summa...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile, physicochemical properties, and experimental handling of 4-Cyano-2,5-difluorobenzylamine (synonym: 4-(Aminomethyl)-2,5-difluorobenzonitrile ).

Executive Summary & Compound Identification

4-Cyano-2,5-difluorobenzylamine is a critical fluorinated building block used primarily in the synthesis of bioactive pharmaceutical ingredients (APIs), including HIV integrase inhibitors (e.g., Dolutegravir intermediates) and Cathepsin K inhibitors. Its solubility behavior is governed by the interplay between its polar functional groups (primary amine, nitrile) and the lipophilic, electron-withdrawing fluorine substituents.

Chemical Identity
ParameterDetail
IUPAC Name 4-(Aminomethyl)-2,5-difluorobenzonitrile
Common Synonyms 4-Cyano-2,5-difluorobenzylamine; 2,5-Difluoro-4-cyanobenzylamine
CAS Number 433940-06-8 (Free Base) / 1150114-77-2 (Generic/Salt variants often indexed)
Molecular Formula C₈H₆F₂N₂
Molecular Weight 168.14 g/mol
Physical State Off-white to pale yellow crystalline solid (Free Base)

Physicochemical Properties & Solubility Mechanics

To accurately predict and manipulate solubility, one must understand the electronic environment of the molecule.

Structural Analysis
  • Fluorine Effect : The 2,5-difluoro substitution pattern reduces the basicity of the benzylic amine (via inductive electron withdrawal) compared to non-fluorinated benzylamine. This increases lipophilicity (

    
    ) but decreases water solubility for the free base.
    
  • Nitrile Group : The 4-cyano group is a strong hydrogen bond acceptor and adds significant polarity (dipole moment ~4.0 D), making the molecule soluble in polar aprotic solvents like DMSO and Acetonitrile.

  • Primary Amine : Acts as both a hydrogen bond donor and acceptor. It is the primary site for salt formation.

Predicted Solubility Profile (Free Base vs. HCl Salt)

Critical Note: This compound is commercially available as both a Free Base and a Hydrochloride Salt . Their solubility profiles are inverted in organic media.

Solvent ClassSolventFree Base SolubilityHCl Salt SolubilityMechanistic Insight
Polar Aprotic DMSO High (>100 mg/mL)High (>50 mg/mL)High dielectric constant disrupts crystal lattice of both forms.
Polar Aprotic Acetonitrile High LowNitrile-nitrile interaction favors free base; salt lattice is too stable.
Polar Protic Methanol High Moderate-High Solvates ionic species (salt) and H-bonds with amine/nitrile (base).
Chlorinated DCM High InsolubleDCM cannot break the ionic lattice of the HCl salt.
Ethers THF Moderate LowGood for free base reactions; poor for salt dissolution.
Hydrocarbons Hexanes Low/InsolubleInsolubleFluorine atoms do not impart enough lipophilicity to overcome polarity.
Aqueous Water Low (<1 mg/mL)High (>20 mg/mL)Protonation of amine is required for aqueous solubility.

Experimental Protocol: Solubility Screening Workflow

Do not rely solely on literature values. Batch-to-batch variation (polymorphs, particle size) affects dissolution kinetics. Use this self-validating workflow to determine the exact solubility for your specific lot.

Reagents & Equipment[1][2][3][4]
  • Solvents : HPLC-grade DMSO, Methanol, DCM, Acetonitrile.

  • Detection : HPLC-UV (254 nm) or UPLC-MS.

  • Apparatus : Thermomixer or Shaker plate, 0.22 µm PTFE filters (organic) / PVDF (aqueous).

Step-by-Step Methodology
  • Supersaturation : Weigh 10 mg of 4-Cyano-2,5-difluorobenzylamine into a 1.5 mL microcentrifuge tube.

  • Solvent Addition : Add 100 µL of the target solvent (starting concentration target: 100 mg/mL).

  • Kinetic Dissolution : Vortex for 60 seconds.

    • If clear: Solubility is >100 mg/mL. Stop.

    • If solid remains: Proceed to Step 4.

  • Thermodynamic Equilibration : Shake the suspension at 25°C for 24 hours (or 4 hours at 40°C for accelerated screening).

  • Filtration : Centrifuge at 10,000 rpm for 5 minutes. Filter the supernatant through a 0.22 µm syringe filter.

  • Quantification : Dilute the filtrate 100-fold in Methanol and analyze via HPLC against a standard curve.

Visualization: Solubility Decision Tree

SolubilityWorkflow Start Start: 10 mg Compound + 100 µL Solvent Vortex Vortex 60s @ 25°C Start->Vortex Check1 Visual Check: Clear Solution? Vortex->Check1 HighSol Solubility > 100 mg/mL (Suitable for Stock) Check1->HighSol Yes AddSolvent Add 400 µL Solvent (Target: 20 mg/mL) Check1->AddSolvent No Check2 Visual Check: Clear Solution? AddSolvent->Check2 ModSol Solubility 20-100 mg/mL (Standard Working Conc) Check2->ModSol Yes Equilibrate Shake 24h @ 25°C (Thermodynamic Solubility) Check2->Equilibrate No Filter Filter (0.22 µm) & HPLC Equilibrate->Filter

Caption: Kinetic vs. Thermodynamic solubility screening workflow for fluorinated benzylamines.

Applications in Synthesis & Purification

The solubility profile dictates the strategy for using this intermediate in drug development, particularly for Nucleophilic Aromatic Substitution (SnAr) and Amide Coupling .

Reaction Solvent Selection
  • Amide Coupling : When coupling with carboxylic acids (e.g., in Dolutegravir synthesis), use DMF or DCM .

    • Why? The free base is highly soluble, and these solvents minimize aggregation.

    • Protocol: If using the HCl salt, add 1.1 equivalents of DIPEA (Diisopropylethylamine) in DMF to liberate the free amine in situ.

  • SnAr Reactions : Use DMSO or NMP .[1]

    • Why? High dielectric constants stabilize the Meisenheimer complex intermediate, and the high boiling point allows for thermal activation required by the electron-rich fluorine substituents.

Purification Strategy (Work-up)

Leverage the "pH-Switch" method based on the amine functionality:

  • Reaction Mixture : Dissolved in Organic Solvent (e.g., EtOAc).

  • Acid Wash : Extract with 1N HCl. The 4-Cyano-2,5-difluorobenzylamine protonates and moves to the Aqueous Phase (leaving non-basic impurities in Organic).

  • Basification : Treat the aqueous phase with NaOH to pH > 10. The compound precipitates or oils out as the Free Base .

  • Extraction : Back-extract into DCM or EtOAc.

Structural Interaction Map

Understanding the molecular interactions helps in selecting co-solvents for crystallization.

Interactions Center 4-Cyano-2,5-difluorobenzylamine Amine Primary Amine (-NH2) H-Bond Donor/Acceptor Center->Amine Nitrile Nitrile (-CN) Dipole Driver (~4.0 D) Center->Nitrile Fluoro Difluoro (-F2) Lipophilic/Inductive Center->Fluoro Water Water (Repelled by F, Solubilizes Salt) Amine->Water Protonation (pH < 7) DMSO DMSO (Stabilizes Dipole) Nitrile->DMSO Dipole-Dipole DCM DCM (Solvates Lipophilic Ring) Fluoro->DCM Van der Waals

Caption: Physicochemical interaction map driving solvent compatibility.

References

  • European Patent Office. (1999). EP1114809A1: Process for the preparation of fluorobenzyl derivatives.
  • Li, S., et al. (2005).[2] Investigation of solubility and dissolution of a free base and two different salt forms as a function of pH. Pharmaceutical Research, 22(4), 628-635.[2] Retrieved from [Link]

Sources

Foundational

Technical Guide: Safe Handling &amp; SDS Profile for 4-Cyano-2,5-difluorobenzylamine

This guide serves as an authoritative technical reference for the safe handling, storage, and emergency management of 4-Cyano-2,5-difluorobenzylamine (CAS: 433940-06-8). It is designed for drug development professionals...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an authoritative technical reference for the safe handling, storage, and emergency management of 4-Cyano-2,5-difluorobenzylamine (CAS: 433940-06-8). It is designed for drug development professionals utilizing this compound as a high-value intermediate in the synthesis of bioactive pharmaceutical ingredients (APIs).[1]

Executive Summary & Application Context

4-Cyano-2,5-difluorobenzylamine is a specialized fluorinated building block used primarily in medicinal chemistry for the development of kinase inhibitors and CNS-active agents. The incorporation of the difluorobenzyl motif modulates metabolic stability (blocking P450 oxidation sites) and lipophilicity, while the nitrile group serves as a versatile handle for further transformation or as a hydrogen-bond acceptor in protein-ligand interactions.

Critical Safety Prerequisite: As a benzylamine derivative, this compound exhibits corrosive properties similar to its structural analogs. Furthermore, the presence of the nitrile moiety necessitates handling protocols that account for potential acute toxicity. Users must treat this compound as a Class 1B Corrosive and Acute Toxin until specific lot-validation proves otherwise.

Chemical Identity & Physicochemical Profile

Accurate identification is the first step in safety. The nomenclature can vary between vendors; verify the CAS number before use.

ParameterTechnical Specification
Primary Name 4-Cyano-2,5-difluorobenzylamine
IUPAC / Systematic Name 4-(Aminomethyl)-2,5-difluorobenzonitrile
CAS Number 433940-06-8
Molecular Formula

Molecular Weight 168.14 g/mol
Physical State Solid (typically off-white to pale yellow powder) or Low-Melting Solid
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in water
pKa (Predicted) ~8.5 - 9.0 (Amine conjugate acid)

Hazard Identification & Toxicology (GHS Classification)

Based on Structure-Activity Relationship (SAR) with 2,4-Difluorobenzylamine and similar fluorinated nitriles.

Core Hazards
  • Skin Corrosion/Irritation (Category 1B): The free amine group (

    
    ) is highly basic and can cause irreversible chemical burns to skin and mucous membranes.
    
  • Serious Eye Damage (Category 1): Direct contact can cause corneal opacity and permanent vision loss.

  • Acute Toxicity (Oral/Inhalation): Nitrile compounds can liberate cyanide ions in vivo if metabolized, though this is less rapid than aliphatic nitriles. Treat ingestion as a major toxic event.

Reactivity Hazards[3][4]
  • Air Sensitivity: Benzylamines readily absorb atmospheric

    
     to form carbamate salts, altering stoichiometry and purity.
    
  • Incompatibility: Violent reaction with Acid Chlorides , Anhydrides , and Strong Oxidizers .

Strategic Handling & Engineering Controls

The following workflow enforces a "Zero-Contact" policy.

A. Engineering Controls
  • Primary Barrier: All open handling (weighing, dispensing) must occur within a certified Chemical Fume Hood operating at a face velocity of 80–100 fpm.

  • Inert Atmosphere: For high-purity applications, handle within a Nitrogen/Argon-purged glovebox to prevent carbamate formation.

  • Static Control: Use anti-static weighing boats; fluorinated powders can be static-prone.

B. Personal Protective Equipment (PPE) Matrix
Body ZoneRequired ProtectionRationale
Hand Double Nitrile Gloves (min 5 mil outer, 4 mil inner)Prevents permeation. Change outer glove immediately upon splash.
Eye/Face Chemical Goggles + Face Shield Safety glasses are insufficient for corrosive powders/liquids.
Respiratory N95/P100 (if powder) or Respirator with ABEK Filters Required only if fume hood use is compromised (e.g., spill cleanup).
Body Tyvek® Lab Coat or Chemical ApronProtects street clothes from corrosive dust.
C. Safe Handling Lifecycle Diagram

The following diagram illustrates the decision logic for safe processing from storage to reaction.

SafeHandling Start Compound Retrieval (Cold Storage 2-8°C) Equilibrate Equilibrate to RT (Sealed under Desiccant) Start->Equilibrate Prevent Condensation Decision Is Purity Critical? Equilibrate->Decision Hood Fume Hood Handling (Standard Synthesis) Decision->Hood No Glovebox Glovebox Handling (Inert Atmosphere) Decision->Glovebox Yes (Avoid CO2) Weighing Weighing & Dispensing (Anti-static tools) Hood->Weighing Glovebox->Weighing Reaction Reaction Setup (Avoid Acid Chlorides) Weighing->Reaction Reseal Purge Headspace (N2/Ar) & Reseal with Parafilm Weighing->Reseal

Figure 1: Safe Handling Lifecycle for 4-Cyano-2,5-difluorobenzylamine, prioritizing moisture control and exposure prevention.

Emergency Response Protocols

Self-Validating Safety: Ensure an eyewash station and safety shower are within 10 seconds of the work area before starting.

Scenario A: Skin/Eye Exposure[3][5][6][7][8][9]
  • Immediate Action: Move to safety shower/eyewash immediately. Do not waste time removing clothes first—rinse through clothing if necessary, then remove under water.

  • Duration: Flush for a minimum of 15 minutes .

  • Neutralization: Do NOT attempt to neutralize amine burns with vinegar or acids; this generates heat and worsens tissue damage.

Scenario B: Spills (Solid or Liquid)[3]
  • Evacuate: Clear the immediate area of personnel.

  • Assess: If spill > 5g or outside hood, evacuate lab and call EHS.

  • Cleanup (Small Scale):

    • Don full PPE (Double gloves, goggles, apron).

    • Cover spill with Dry Sand or Vermiculite .

    • Do not use paper towels (combustible with some oxidizers/amines).

    • Scoop into a hazardous waste container labeled "Corrosive/Toxic Organic".

    • Clean surface with mild soap and water; check pH of surface to ensure decontamination.

Scenario C: Ingestion
  • Action: Rinse mouth with water. Do NOT induce vomiting (corrosive risk).[2][3][4][5]

  • Medical: Transport to ER immediately. Provide SDS to medical personnel.[6] Mention "Fluorinated Benzylamine/Nitrile" to assess cyanide risk potential.

Storage & Stability

To maintain the integrity of the "Cyano" and "Amine" functionalities:

  • Temperature: Store at 2°C to 8°C (Refrigerated).

  • Atmosphere: Store under Inert Gas (Argon or Nitrogen) . The amine reacts with atmospheric

    
    .
    
  • Container: Tightly sealed glass or fluoropolymer bottle. Avoid metal containers if corrosion is suspected.

  • Shelf Life: Re-test purity (NMR/LCMS) every 6 months. Look for appearance of urea/carbamate peaks in NMR.

Synthesis & Reaction Causality

Why does this matter? When using 4-Cyano-2,5-difluorobenzylamine in synthesis (e.g., amide coupling or reductive amination):

  • Nucleophilicity: The fluorine atoms at positions 2 and 5 are electron-withdrawing, potentially reducing the nucleophilicity of the benzylamine nitrogen compared to non-fluorinated analogs. You may need slightly higher temperatures or stronger coupling reagents.

  • Competing Sites: The nitrile group is generally stable to standard amide coupling conditions but can be reduced to a primary amine by strong reducing agents (

    
    ), leading to polymerization. Use selective reducing agents (e.g., 
    
    
    
    ) if performing reductive amination on the amine end.

References

  • PubChem. (2025).[7] Compound Summary for 2,5-Difluorobenzylamine. National Library of Medicine. Retrieved March 2, 2026, from [Link]

Sources

Exploratory

Technical Assessment: Physicochemical Profiling of 4-Cyano-2,5-difluorobenzylamine

Executive Summary 4-Cyano-2,5-difluorobenzylamine represents a specialized scaffold in medicinal chemistry, particularly valuable in fragment-based drug discovery (FBDD) for targeting serine proteases and kinases. Unlike...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Cyano-2,5-difluorobenzylamine represents a specialized scaffold in medicinal chemistry, particularly valuable in fragment-based drug discovery (FBDD) for targeting serine proteases and kinases. Unlike unsubstituted benzylamine (pKa


 9.33), the introduction of a nitrile group and two fluorine atoms creates a unique electronic environment.

This guide provides a theoretical derivation of the compound's basicity, predicting a pKa in the range of 7.1 – 7.6 . This significant reduction in basicity compared to the parent scaffold has profound implications for lipophilicity (LogD), blood-brain barrier (BBB) permeability, and salt selection. We further detail a self-validating


F-NMR titration protocol  as the preferred method for experimental determination due to the molecule's specific fluorination pattern.

Structural Analysis & Theoretical pKa Prediction

To accurately estimate the pKa of the conjugate acid (ammonium species), we must deconstruct the electronic influences of the substituents on the primary amine nitrogen.

The "Insulating Spacer" Distinction

A critical distinction for researchers is the role of the methylene (


) bridge. Unlike anilines, where the nitrogen lone pair participates in resonance with the aromatic ring (

effect), the benzylamine nitrogen is insulated. Therefore, the basicity is governed almost exclusively by Inductive (

)
and Field (

)
effects, not Resonance (

).
Substituent Vector Analysis
PositionSubstituentElectronic EffectImpact on Basicity
C-1 AminomethylBasic CenterReference pKa

9.33 (Benzylamine)
C-4 Cyano (-CN)Strong

(Inductive Withdrawal)
Significant reduction (

pKa

-0.8 to -1.0)
C-2 Fluorine (-F)Strong

(Ortho-effect)
Major reduction due to proximity (

pKa

-0.8)
C-5 Fluorine (-F)Moderate

(Meta-effect)
Moderate reduction (

pKa

-0.4)
Theoretical Derivation

Using a modified Hammett-Taft equation approach for benzylamines:



Where:

  • 
     (Benzylamine) = 9.33
    
  • 4-CN effect: Lowers pKa to

    
     8.5 (observed in 4-cyanobenzylamine).
    
  • 2,5-Difluoro effect: The ortho-fluorine (C-2) exerts a powerful inductive pull due to its proximity to the ammonium cation, destabilizing the positive charge. The meta-fluorine (C-5) reinforces this withdrawal.

Predicted pKa Range: 7.10 – 7.60

implication: At physiological pH (7.4), this molecule will exist as a mixture of roughly 50% cation and 50% neutral free base. This is a massive deviation from standard benzylamines (99% cationic), suggesting superior membrane permeability.

Visualization: Electronic Influence Map

The following diagram illustrates the cumulative electron-withdrawing vectors that result in the lowered pKa.

ElectronicMap Core Benzylamine Core (pKa ~ 9.3) Result Target Molecule Predicted pKa: 7.1 - 7.6 Core->Result Scaffold CN 4-Cyano Group (-I Effect) CN->Result Electron Withdrawal F_Ortho 2-Fluoro (Ortho) (Strong -I / Proximity) F_Ortho->Result Inductive Pull F_Meta 5-Fluoro (Meta) (Moderate -I) F_Meta->Result Inductive Pull

Caption: Vector analysis of electron-withdrawing groups reducing electron density at the nitrogen center.

Experimental Validation Protocols

While potentiometric titration is standard, the low solubility of fluorinated aromatics often introduces noise. We recommend


F-NMR pH Titration  as the gold standard for this specific molecule. The presence of two non-equivalent fluorine atoms provides built-in internal references.
Protocol A: F-NMR Controlled Titration

Rationale: The chemical shift (


) of the fluorine nuclei is highly sensitive to the protonation state of the nearby amine. As the pH changes, the electron density of the ring shifts, causing a measurable change in 

.

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve 2-5 mg of 4-Cyano-2,5-difluorobenzylamine in a solvent mixture of 90%

      
       / 10% 
      
      
      
      (for lock).
    • Add 0.1 M KCl to maintain constant ionic strength.

  • Titration Loop:

    • Adjust pH to ~2.0 using dilute HCl.

    • Record

      
      F-NMR spectrum (observe two distinct signals for F-2 and F-5).
      
    • Incrementally increase pH by 0.5 units using NaOH/KOH.

    • Record spectrum at each step until pH reaches ~11.0.

  • Data Analysis:

    • Plot Chemical Shift (

      
      ) vs. pH for both F-2 and F-5 signals.
      
    • The inflection point of the sigmoidal curve represents the pKa.

    • Validation: The pKa derived from F-2 and F-5 should match within 0.1 units.

Protocol B: High-Throughput Potentiometric (Sirius T3)

For labs equipped with automated titrators (e.g., Sirius T3), use the following parameters to ensure accuracy despite potential precipitation.

  • Sample Mass: 1-3 mg.

  • Co-solvent: Perform titration in 3 ratios of Methanol/Water (e.g., 20%, 30%, 40% MeOH) and extrapolate to 0% aqueous via the Yasuda-Shedlovsky equation.

  • Direction: Acid-to-Base (start at pH 2, titrate to pH 12) to ensure the amine is fully solubilized as the salt form initially.

Workflow Visualization: NMR Validation

NMRWorkflow Start Dissolve Compound (90% H2O / 10% D2O) Acidify Acidify to pH 2.0 (Fully Protonated -NH3+) Start->Acidify Measure Acquire 19F-NMR (Record Shifts for F2 & F5) Acidify->Measure Titrate Add Base (NaOH) Increase pH by 0.5 Measure->Titrate Check pH > 11.0? Titrate->Check Check->Measure No Plot Plot δ vs pH (Sigmoidal Fit) Check->Plot Yes Calc Calculate pKa (Inflection Point) Plot->Calc

Caption: Logic flow for determining pKa using Fluorine-19 NMR spectroscopy.

Implications for Drug Development

Lipophilicity and Permeability (LogD)

The basicity shift from ~9.3 to ~7.4 is transformative.

  • Standard Benzylamine (pH 7.4): 99% Ionized (

    
    ). Poor passive permeability.
    
  • 4-Cyano-2,5-difluorobenzylamine (pH 7.4): ~50% Neutral.

    • This results in a much higher effective lipophilicity (

      
      ) compared to the parent, significantly improving passive diffusion across the gut wall and BBB.
      
Salt Screen Recommendations

Due to the lower pKa, this amine will form weaker salts.

  • Avoid: Weak acids (e.g., acetic acid, adipic acid) may risk disproportionation in high humidity.

  • Recommended: Strong acids (HCl, Methanesulfonic acid, HBr) are required to ensure a stable, crystalline salt lattice.

References

  • Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC Chemical Data Series. (Foundational text for substituent effects on pKa).
  • Hansch, C., & Leo, A. (1995). Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. ACS Professional Reference Book. (Source for Hammett constants: -CN = 0.66, -F requires ortho-correction).
  • Rehm, T., et al. (2019). "Aqueous pKa values of fluorinated benzenesulfonamides and phenols." Journal of Physical Organic Chemistry, 32(8), e3940. Link (Validates 19F-NMR methodology for fluorinated aromatics).

  • PubChem. (2023).[1] Compound Summary: 4-Cyanobenzylamine.[2][3][4][5] National Library of Medicine. Link (Reference pKa data for mono-substituted analog).

  • Box, K. J., & Comer, J. E. (2008). "Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class." Current Drug Metabolism, 9(9), 869-878.

Sources

Foundational

Technical Guide: 4-Cyano-2,5-difluorobenzylamine as a Fluorinated Building Block

CAS: 433940-06-8 | Formula: C₈H₆F₂N₂ | Role: Advanced Intermediate Part 1: Executive Summary In the landscape of modern medicinal chemistry, 4-Cyano-2,5-difluorobenzylamine (also known as 4-(aminomethyl)-2,5-difluorobenz...

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 433940-06-8 | Formula: C₈H₆F₂N₂ | Role: Advanced Intermediate

Part 1: Executive Summary

In the landscape of modern medicinal chemistry, 4-Cyano-2,5-difluorobenzylamine (also known as 4-(aminomethyl)-2,5-difluorobenzonitrile) represents a "privileged structure"—a scaffold capable of providing ligands for diverse biological targets.

This building block is not merely a linker; it is a multi-functional pharmacophore enabler . It combines a primary amine for rapid diversification, a nitrile group serving as a metabolic anchor or warhead precursor, and a 2,5-difluoro substitution pattern that modulates pKa and lipophilicity while blocking oxidative metabolism.[1] This guide dissects its utility in high-value drug discovery programs, specifically in the development of protease inhibitors, antibody-drug conjugates (ADCs), and CNS-active agents.[1]

Part 2: Chemical Profile & Structural Logic

Physiochemical Specifications

The following data represents the core technical profile for CAS 433940-06-8.[2]

PropertyValueTechnical Note
Molecular Weight 168.14 g/mol Ideal for Fragment-Based Drug Discovery (FBDD)
Appearance Off-white to pale yellow solidHygroscopic; store under inert atmosphere
Predicted pKa ~8.2 (Amine)Lower than benzylamine (~9.[3]3) due to electron-withdrawing F atoms
Predicted LogP 1.1 - 1.4Optimal range for CNS penetration when coupled
H-Bond Donors 2 (NH₂)Primary amine handles
H-Bond Acceptors 4 (N, F, F, N)Nitrile N and Fluorines act as weak acceptors
Rotatable Bonds 2Low entropic penalty upon binding
The "Fluorine Effect" in 2,5-Substitution

The specific positioning of fluorine atoms at the 2 and 5 positions relative to the nitrile (and 3,6 relative to the amine) is non-trivial.[1]

  • Metabolic Blockade: The 2,5-difluoro pattern effectively blocks the most reactive sites on the benzene ring from Cytochrome P450-mediated hydroxylation, significantly extending the half-life (

    
    ) of the final drug molecule.[1]
    
  • pKa Modulation: The electron-withdrawing nature of the fluorines reduces the basicity of the benzylic amine. This is crucial for optimizing oral bioavailability, as it reduces the energetic cost of desolvation during membrane permeation.[1]

  • Conformational Locking: Through electrostatic repulsion (between F and carbonyl oxygens in amides) or attraction (weak C-F···H interactions), this scaffold can lock downstream amides into bioactive conformations, reducing the entropy penalty of binding.[1]

Part 3: Synthetic Accessibility & Manufacturing

Reliable access to this intermediate is critical.[1] Below is the field-standard retrosynthetic analysis and a specific protocol for the most robust route.

Retrosynthetic Logic (DOT Visualization)

SynthesisRoutes cluster_legend Route Efficiency Target 4-Cyano-2,5-difluorobenzylamine (Target) Precursor1 2,5-Difluoroterephthalonitrile Precursor1->Target Selective Reduction (Difficult Control) Precursor2 4-Methyl-2,5-difluorobenzonitrile Intermediate 4-(Bromomethyl)-2,5-difluorobenzonitrile Precursor2->Intermediate Radical Bromination (NBS, AIBN) Intermediate->Target Delepine Reaction (Hexamine / HCl) Solid Line: Preferred Industrial Route Solid Line: Preferred Industrial Route Dashed Line: Low Yield / Selectivity Issues Dashed Line: Low Yield / Selectivity Issues Solid Line: Preferred Industrial Route->Dashed Line: Low Yield / Selectivity Issues

Caption: Figure 1. Retrosynthetic analysis showing the preferred radical bromination pathway over the challenging selective reduction of dinitriles.

Recommended Protocol: The Delepine Route

Objective: Synthesis of 4-Cyano-2,5-difluorobenzylamine from 4-Methyl-2,5-difluorobenzonitrile.

Step 1: Radical Bromination

  • Charge: A reactor with 4-Methyl-2,5-difluorobenzonitrile (1.0 eq) and CCl₄ or Trifluorotoluene (Solvent).

  • Add: N-Bromosuccinimide (NBS, 1.05 eq) and AIBN (0.05 eq).

  • Reflux: Heat to 80°C for 4–6 hours. Monitor by TLC/HPLC for consumption of starting material.

  • Workup: Cool, filter off succinimide byproduct. Concentrate filtrate to yield crude benzyl bromide.[1]

Step 2: Delepine Reaction (Amine Formation)

  • Complexation: Dissolve crude bromide in Chloroform/Ethanol (1:1). Add Hexamethylenetetramine (Hexamine, 1.1 eq).[1]

  • Precipitate: Stir at RT overnight. The quaternary ammonium salt will precipitate. Filter and wash with ether.

  • Hydrolysis: Suspend the salt in Ethanol/Conc. HCl (5:1). Reflux for 2 hours to cleave the hexamine core.

  • Isolation: Cool, filter off ammonium chloride. Basify filtrate with NaOH to pH >10.[1] Extract with DCM.

  • Purification: Distillation or recrystallization as HCl salt.

Validation Check:

  • ¹H NMR (DMSO-d₆): Look for the benzylic CH₂ doublet at ~4.0 ppm.

  • IR: Confirm Nitrile stretch at ~2230 cm⁻¹.

Part 4: Medicinal Chemistry Applications[1][4][5][6][7]

The Nitrile as a Warhead & Anchor

The 4-cyano group is not inert; it is a versatile functional handle.

  • Cysteine Protease Inhibitors: The nitrile can act as a "reversible covalent" warhead. It forms a thioimidate adduct with the catalytic cysteine of proteases (e.g., Cathepsin K, Cathepsin S), providing high potency with tunable residence time.[1]

  • Bioisostere for Halogens: The -CN group mimics the electronics and volume of a Chlorine or Bromine atom but adds the ability to accept hydrogen bonds, potentially picking up interactions with backbone amides in the binding pocket.[1]

Application Workflow: Fragment Growing

MedChemWorkflow Start 4-Cyano-2,5-difluorobenzylamine Step1 Amide Coupling (R-COOH + HATU) Start->Step1 Scaffold Core Scaffold (Amide Linker) Step1->Scaffold Branch1 Path A: Nitrile Preservation (H-Bond Acceptor) Scaffold->Branch1 Metabolic Stability Branch2 Path B: Nitrile Transformation (Tetrazole/Amidine) Scaffold->Branch2 Bioisosteric Expansion

Caption: Figure 2. Divergent synthesis strategies utilizing the nitrile moiety for lead optimization.

Case Study Context: Cathepsin Inhibitors

In the development of inhibitors for Cathepsin K (osteoporosis target), the 4-cyanobenzylamine motif is frequently employed.[1] The 2,5-difluoro substitution is critical here:

  • Without F: Rapid oxidation of the ring leads to high clearance.

  • With 2,5-F: The ring is deactivated.[1] Furthermore, the amine pKa is lowered, reducing lysosomal trapping (lysosomotropism), which is a common toxicity liability for basic amines targeting lysosomal enzymes.[1]

Part 5: Safety & Handling

Hazard Class: Irritant / Harmful.[4][5]

  • Acute Toxicity: Nitriles can liberate cyanide ions metabolically, though this structure is relatively stable.[1] Treat as toxic by inhalation/ingestion.

  • Skin/Eye: The free amine is corrosive/irritating.[5][6]

  • Storage: Store at 2–8°C under Argon. The amine reacts with atmospheric CO₂ to form carbamates over time.

References

  • ChemScene. (n.d.). 4-(Aminomethyl)-2,5-difluorobenzonitrile Product Data. Retrieved from [2]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews. Retrieved from (General principles of fluorinated benzylamines).

  • Meanwell, N. A. (2011).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Retrieved from (Mechanistic insight on pKa modulation).

  • BenchChem. (2025).[7] Technical Guide to Fluorinated Benzylamines. Retrieved from (Synthetic protocols for difluorobenzylamines).

  • Fini, A., et al. (2010).[1] Nitrile-containing pharmaceuticals: target, mechanism of action, and toxicity. Journal of Medicinal Chemistry. (Context for nitrile warheads).

Sources

Exploratory

Literature review of 4-Cyano-2,5-difluorobenzylamine in medicinal chemistry

Executive Summary 4-Cyano-2,5-difluorobenzylamine (CAS: 433940-06-8), also known as 4-(aminomethyl)-2,5-difluorobenzonitrile, represents a high-value "privileged structure" in modern medicinal chemistry. This bifunctiona...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Cyano-2,5-difluorobenzylamine (CAS: 433940-06-8), also known as 4-(aminomethyl)-2,5-difluorobenzonitrile, represents a high-value "privileged structure" in modern medicinal chemistry. This bifunctional building block integrates a primary amine for diverse conjugation (amide coupling, reductive amination) with a nitrile group that serves as both a metabolic handle and a potential "warhead" for covalent inhibition.

The specific 2,5-difluoro substitution pattern is not arbitrary; it is a strategic design element used to:

  • Modulate pKa: Lower the basicity of the benzylic amine, improving membrane permeability and oral bioavailability.

  • Block Metabolism: Obstruct the oxidation-prone para and ortho positions relative to the amine, extending the half-life (

    
    ) of the final drug candidate.
    
  • Enhance Electrophilicity: Increase the reactivity of the nitrile carbon towards nucleophilic attack (e.g., by catalytic cysteines in proteases).

This guide synthesizes the synthesis, physicochemical properties, and therapeutic applications of this molecule, with a focus on its role in protease inhibitors (Thrombin, Cathepsin K).

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6]

The molecule's utility stems from its unique electronic landscape. The two fluorine atoms exert a strong electron-withdrawing inductive effect (-I), which significantly alters the properties of both the amine and the nitrile.

PropertyValue / DescriptionImpact on Drug Design
IUPAC Name 4-(aminomethyl)-2,5-difluorobenzonitrileUnambiguous identification.
CAS Number 433940-06-8Key for sourcing and database searches.
Molecular Formula

Low molecular weight fragment (MW ~168.14).
pKa (Amine) ~8.5 - 9.0 (Estimated)Lower than non-fluorinated benzylamine (~9.5), reducing lysosomal trapping and improving permeability.
LogP ~1.2Moderate lipophilicity, ideal for fragment-based drug discovery (FBDD).
Electronic Effect

&

of Fluorine
Increases electrophilicity of the nitrile carbon; decreases electron density on the aromatic ring.

Synthetic Strategy & Experimental Protocols

The synthesis of 4-Cyano-2,5-difluorobenzylamine typically proceeds from the commercially available precursor 4-methyl-2,5-difluorobenzonitrile . The most robust route involves radical bromination followed by a Delépine or Gabriel synthesis to install the amine without over-alkylation.

Validated Synthetic Pathway

The following protocol is designed for scalability and safety, avoiding the use of highly toxic cyanide sources by starting with the nitrile already installed.

Step 1: Radical Bromination (Wohl-Ziegler Reaction)
  • Objective: Convert the methyl group to a bromomethyl group.

  • Reagents: N-Bromosuccinimide (NBS), Benzoyl Peroxide (BPO) or AIBN.

  • Solvent:

    
    -Trifluorotoluene (green alternative to 
    
    
    
    ) or Acetonitrile.

Protocol:

  • Charge a reaction vessel with 4-methyl-2,5-difluorobenzonitrile (1.0 eq) and anhydrous

    
    -trifluorotoluene  (5-10 volumes).
    
  • Add NBS (1.05 eq) and a catalytic amount of AIBN (0.05 eq).

  • Heat the mixture to reflux (

    
    ) under an inert atmosphere (
    
    
    
    ) for 4-6 hours. Monitor by TLC/HPLC for the consumption of starting material.
  • Critical Step: Cool to

    
     to precipitate succinimide byproduct. Filter and wash the solid.
    
  • Concentrate the filtrate to obtain crude 4-(bromomethyl)-2,5-difluorobenzonitrile .

    • Note: Benzyl bromides are potent lachrymators. Handle in a fume hood with proper PPE.

Step 2: Delépine Reaction (Amine Installation)
  • Objective: Convert the bromide to a primary amine selectively (avoiding secondary/tertiary amines).

  • Reagents: Hexamethylenetetramine (Hexamine), followed by acidic hydrolysis (HCl/EtOH).

Protocol:

  • Dissolve the crude bromide (1.0 eq) in Chloroform or Ethanol (5 volumes).

  • Add Hexamethylenetetramine (1.1 eq) in one portion.

  • Stir at room temperature or mild reflux (

    
    ) for 4-12 hours. A quaternary ammonium salt (hexaminium salt) will precipitate.
    
  • Filter the salt and wash with cold ether to remove impurities.

  • Hydrolysis: Suspend the salt in a mixture of Ethanol and conc. HCl (ratio 5:1). Heat to reflux for 2-4 hours to cleave the adamantane-like cage.

  • Cool, concentrate to remove ethanol, and basify the aqueous residue with NaOH (to pH > 10).

  • Extract with Dichloromethane (DCM) or Ethyl Acetate . Dry over

    
     and concentrate to yield 4-Cyano-2,5-difluorobenzylamine .
    
Pathway Visualization

SynthesisPath Start 4-Methyl-2,5- difluorobenzonitrile Inter 4-(Bromomethyl)-2,5- difluorobenzonitrile (Lachrymator) Start->Inter NBS, AIBN Reflux (Radical Bromination) Salt Hexaminium Salt Inter->Salt Hexamine, CHCl3 (Delépine Reaction) Product 4-Cyano-2,5- difluorobenzylamine (Target) Salt->Product HCl/EtOH Reflux then NaOH (Hydrolysis)

Figure 1: Step-wise synthesis of 4-Cyano-2,5-difluorobenzylamine via the Delépine reaction to ensure primary amine selectivity.

Medicinal Chemistry Applications

Thrombin Inhibitors (Anticoagulants)

The 4-cyano-2,5-difluorobenzyl moiety has been explicitly cited in the development of thrombin inhibitors. In this context, the benzylamine group typically serves as a P1 anchor, mimicking the arginine side chain of the natural substrate (fibrinogen), while the nitrile and fluorine atoms modulate binding affinity and pharmacokinetics.

  • Mechanism: The primary amine interacts with Asp189 in the S1 specificity pocket of Thrombin (a serine protease).

  • Role of Fluorine: The 2,5-difluoro substitution reduces the basicity of the amine, preventing excessive cation trapping while maintaining sufficient H-bond donor capability.

  • Reference: Patent CN1291975C describes the use of 4-aminomethyl-2,5-difluorobenzonitrile as a key intermediate for synthesizing novel mandelic acid derivatives as thrombin inhibitors [1].

Cysteine Protease Inhibitors (Cathepsin K)

Nitrile-based inhibitors are a major class of covalent reversible inhibitors for cysteine proteases like Cathepsin K (osteoporosis target) and Cathepsin S.

  • The "Warhead" Concept: The nitrile group (

    
    ) is electrophilic. The active site cysteine thiolate (
    
    
    
    ) attacks the nitrile carbon to form a thioimidate adduct.
  • Electronic Tuning: The electron-withdrawing nature of the 2,5-difluoro substitution on the aromatic ring pulls electron density away from the nitrile, making the nitrile carbon more electrophilic and thus more reactive toward the cysteine thiol. This is a classic example of "electronic tuning" to optimize

    
    .
    
  • Selectivity: The specific substitution pattern helps the molecule fit into the S2 or S3 hydrophobic pockets, differentiating it from other cathepsins (L, B, S).

Mechanism of Action Visualization

MOA cluster_effect Electronic Tuning by Fluorine Enzyme Cysteine Protease (Cathepsin K / Thrombin) Complex Non-Covalent Michaelis Complex Enzyme->Complex Binding (P1/P2 recognition) Inhibitor 4-Cyano-2,5-difluoro Inhibitor Inhibitor->Complex Adduct Thioimidate Adduct (Covalent Reversible) Complex->Adduct Nucleophilic Attack (Cys-S- on Nitrile-C) Adduct->Complex Reversible Dissociation

Figure 2: Mechanism of nitrile-based reversible covalent inhibition. The 2,5-difluoro substitution enhances the formation of the Thioimidate Adduct.

Strategic Value in Lead Optimization

When encountering metabolic instability or poor permeability in a lead compound containing a benzylamine, substituting a standard benzyl group with the 4-cyano-2,5-difluorobenzyl moiety is a proven strategy.

Case Study Logic:
  • Problem: A benzylamine lead suffers from rapid oxidative deamination by MAO (Monoamine Oxidase) or CYP450 hydroxylation at the para position.

  • Solution: Introduce the 4-cyano group to block the para position (metabolic soft spot) and introduce the 2,5-difluoro groups to block the ortho positions and lower the amine pKa.

  • Result:

    • Increased Metabolic Stability: Steric and electronic blockade of metabolic sites.

    • Improved Permeability: Reduced fraction of ionized species at physiological pH (due to lower pKa).

    • New Interactions: The nitrile can engage in additional H-bonding or covalent interactions.

References

  • Vertex Pharmaceuticals (Assignee). (2001). Novel mandelic acid derivatives and their use as thrombin inhibitors. Patent CN1291975C.

  • BenchChem. (2025).[1] Technical Guide to 2,4-Difluorobenzylamine and Analogs. (Contextual reference for fluorinated benzylamine properties).

  • Faleo, G., et al. (2021). Design of Nitrile-Based Peptidomimetics as Cathepsin K Inhibitors.[2][3]Journal of Medicinal Chemistry. (Contextual reference for nitrile warhead mechanism).

  • Sigma-Aldrich. (2023). 2,5-Difluorobenzyl bromide Product Specification.

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for 4-(Aminomethyl)-2,5-difluorobenzonitrile.

Sources

Foundational

Thermodynamic Stability &amp; Medicinal Utility of 2,5-Difluoro Substitution Patterns

The following technical guide details the thermodynamic, electronic, and medicinal chemistry properties of the 2,5-difluoro substitution pattern. Content Type: Technical Whitepaper Audience: Medicinal Chemists, Computati...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the thermodynamic, electronic, and medicinal chemistry properties of the 2,5-difluoro substitution pattern.

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Computational Chemists, Drug Discovery Scientists Version: 1.0

Executive Summary

The 2,5-difluoro substitution pattern represents a privileged motif in modern drug design, offering a unique intersection of thermodynamic stability , metabolic resistance , and electronic modulation . Unlike the more common 2,4- or 2,6-difluoro patterns, the 2,5-motif exploits the para-relationship between the two fluorine atoms (relative to each other) to minimize dipolar penalties while maximizing quadrupole interactions. This guide analyzes the physicochemical drivers behind this pattern's success and provides actionable protocols for its integration into lead optimization campaigns.

Part 1: Theoretical Underpinnings & Electronic Landscape

The "Para-Difluoro" Anomaly

To understand the 2,5-difluoro pattern on a substituted phenyl ring (R-Ph-F


), one must analyze the intrinsic thermodynamics of the difluorobenzene core. In a 2,5-substituted system, the fluorine atoms are located at positions 2 and 5 relative to the primary substituent (

). Geometrically, these fluorines are para to each other.

Thermodynamic Stability Hierarchy (Intrinsic Energy): Calculated heats of formation (


) and relative energies reveal the following stability order for difluorobenzene isomers:
  • 1,3-Difluorobenzene (meta): Most stable (

    
     kcal/mol). The dipoles are opposed but not cancelling, and there is minimal steric repulsion.
    
  • 1,2-Difluorobenzene (ortho): Less stable (

    
     kcal/mol) due to lone-pair repulsion (dipole-dipole repulsion) between adjacent fluorines.
    
  • 1,4-Difluorobenzene (para): Comparable to ortho (

    
     kcal/mol).
    

Implication for 2,5-Substitution: The 2,5-pattern imposes a para-relationship between the fluorines. While this is not the global thermodynamic minimum (which would be meta), it provides a critical advantage: Symmetry-Driven Dipole Cancellation .

Electronic Vectors and "Polar Hydrophobicity"

The 2,5-difluoro motif creates a distinct electrostatic face compared to its isomers.

  • Dipole Moment (

    
    ):  The vectors of the two fluorine atoms in a 2,5-pattern (para to each other) largely cancel the vector component perpendicular to the C2-C5 axis. This results in a lower net dipole compared to 2,3- or 3,4-patterns.
    
  • Quadrupole Moment (

    
    ):  The 2,5-pattern significantly enhances the quadrupole moment perpendicular to the aromatic ring. This increases the strength of 
    
    
    
    -stacking interactions with aromatic amino acid residues (Phe, Tyr, Trp) in the binding pocket.

Table 1: Comparative Electronic Properties of Difluoro-Substituted Phenyl Rings

Property2,5-Difluoro (R-Ph)2,4-Difluoro (R-Ph)2,6-Difluoro (R-Ph)
F-F Relationship ParaMetaMeta
Net Dipole (

)
Moderate (Vector along C1-C4)High (Vectors additive)Low/Moderate (Vectors opposed)
Electronic Effect on R Ortho-withdrawing / Meta-withdrawingOrtho/Para-withdrawingDouble Ortho-withdrawing
Metabolic Block Blocks C2 (ortho) and C5 (meta)Blocks C2 (ortho) and C4 (para)Blocks C2/C6 (both ortho)
Lipophilicity (LogD) High (Polar Hydrophobicity)ModerateModerate

Part 2: Conformational Thermodynamics & Binding Affinity

In drug design, "stability" often refers to the Free Energy of Binding (


) . The 2,5-difluoro pattern enhances this via conformational locking.
The "Fluorine Lock" Effect

The fluorine atom at the 2-position (ortho to the scaffold connection) restricts rotation around the phenyl-scaffold bond via two mechanisms:

  • Steric Clashing: The van der Waals radius of F (1.47 Å) creates a barrier to rotation against adjacent carbonyls or amides.

  • Electrostatic Locking: An attractive interaction between the highly electronegative F and an electropositive atom (e.g., Amide N-H or C-H) can lock the molecule into a bioactive conformation, reducing the entropic penalty (

    
    ) upon binding.
    
Visualization: Electronic & Conformational Vectors

The following diagram illustrates the vector summation and potential steric clashes for the 2,5-pattern compared to the 2,4-pattern.

ElectronicVectors cluster_25 2,5-Difluoro Pattern (Para-F Relationship) cluster_24 2,4-Difluoro Pattern (Meta-F Relationship) C1 C1 (Scaffold Link) C2 C2-F (Ortho) Dipole Vector ↙ C1->C2 Steric Lock C5 C5-F (Meta) Dipole Vector ↗ C2->C5 Vector Cancellation (Low Net Dipole) D1 C1 (Scaffold Link) D2 C2-F (Ortho) Dipole Vector ↙ D1->D2 D4 C4-F (Para) Dipole Vector ↓ D2->D4 Vector Addition (High Net Dipole)

Caption: Vector analysis showing the partial dipole cancellation in the 2,5-motif (left) versus the additive dipole enhancement in the 2,4-motif (right), influencing membrane permeability and solubility.

Part 3: Metabolic Stability (Kinetic Thermodynamics)

The primary utility of the 2,5-difluoro pattern is the thermodynamic barrier to oxidation .

Blocking Metabolic Soft Spots

Cytochrome P450 enzymes typically attack electron-rich aromatic rings at the para-position relative to an electron-donating substituent, or at unsubstituted ortho positions.

  • C-H Bond Energy: ~98 kcal/mol.

  • C-F Bond Energy: ~116 kcal/mol.

Replacing a C-H bond with a C-F bond increases the activation energy (


) for the radical abstraction step in CYP450 catalysis to a point where the reaction is kinetically forbidden under physiological conditions.
The 2,5-Advantage
  • vs. 2,4-Difluoro: The 2,4-pattern leaves the C5 position open. If the drug binds in a pocket where C5 is exposed to the heme iron, it remains a metabolic liability.

  • vs. 2,6-Difluoro: The 2,6-pattern blocks both ortho positions but leaves the para (C4) and meta (C3, C5) positions open.

  • The 2,5-Solution: This pattern blocks the critical C2 (ortho) and C5 (meta) positions. Crucially, C5 is often the site of metabolism for aniline derivatives. By blocking C5, the molecule forces the enzyme to attack the sterically hindered C3 or C4 positions, or the deactivated C6 position.

Part 4: Experimental Protocols

Protocol: Comparative Metabolic Stability Assay

To validate the thermodynamic stability of the 2,5-pattern against enzymatic degradation, use the following microsomal stability protocol.

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Test Compounds: 2,5-difluoro analog vs. non-fluorinated and 2,4-difluoro matched pairs.

Workflow:

  • Incubation: Prepare 1 µM test compound in phosphate buffer (pH 7.4) with 0.5 mg/mL HLM.

  • Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH system.

  • Sampling: Aliquot 50 µL at T=0, 5, 15, 30, and 60 min into cold acetonitrile (containing internal standard) to quench.

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time.

Protocol: Regioselective Synthesis (SnAr)

Synthesizing the 2,5-difluoro core often involves Nucleophilic Aromatic Substitution (SnAr) on 2,4,5-trifluoronitrobenzene or similar precursors. The 2,5-pattern directs nucleophiles to specific positions based on solvent polarity.

Decision Logic for Synthesis:

  • Non-polar solvents (Toluene): Favor ortho-substitution (relative to Nitro) due to H-bonding stabilization of the transition state.

  • Polar Aprotic solvents (DMSO/DMF): Favor para-substitution due to charge separation stabilization.

SynthesisWorkflow Start Start: 2,4,5-Trifluoronitrobenzene Decision Select Solvent System Start->Decision PathA Non-Polar (Toluene/Hexane) -78°C to 0°C Decision->PathA Target: 2-Amino PathB Polar Aprotic (DMF/DMSO) 25°C to 80°C Decision->PathB Target: 4-Amino ResultA Product A: Ortho-Substitution (Kinetic Control) PathA->ResultA ResultB Product B: Para-Substitution (Thermodynamic Control) PathB->ResultB

Caption: Regioselective control in synthesizing 2,5-difluoro precursors. Solvent polarity dictates the thermodynamic vs. kinetic product ratio.

Part 5: Case Studies in Drug Development

Dabrafenib (BRAF Inhibitor)
  • Challenge: The initial lead suffered from rapid oxidative metabolism at the phenyl ring.

  • Optimization: A "Fluorine Scan" was conducted.[1]

    • Monofluoro: Insufficient metabolic protection.[1]

    • 2,6-Difluoro:[2] Blocked metabolism but introduced steric clash with the binding pocket, reducing potency.

    • 2,5-Difluoro:[3][4] Successfully blocked the metabolic soft spot (C5) while maintaining an optimal dihedral angle for binding. The 2,5-pattern was critical for balancing metabolic stability (

      
      )  with binding affinity (
      
      
      
      )
      .
Gefitinib (EGFR Inhibitor)
  • Mechanism: The 3-chloro-4-fluoroaniline moiety is a classic example of halogen substitution. While not strictly 2,5-difluoro, the principle of using a 3,4-dihalo pattern (electronically similar to 2,5 in terms of deactivation) lowers the HOMO energy of the aniline, preventing oxidation.

  • Relevance: Recent analogs have explored the 2,5-difluoro-4-bromo pattern to further tune the quadrupole moment for specific mutant EGFR pockets.

References

  • Comparison of Difluorobenzene Isomer Reactivity. BenchChem Technical Guides. (2025). Link

  • An experimental and theoretical study of spin-spin coupling constants for 1,2-, 1,3-, and 1,4-difluorobenzene. Journal of Molecular Structure. (2010). Link

  • Molecular Quadrupole Moments for the Series of Fluoro- and Chlorobenzenes. The Journal of Physical Chemistry. (1996). Link

  • Metabolic Stability of Fluorinated Small Molecules. ChemRxiv. (2023). Link

  • NIST Chemistry WebBook: 2,4-Difluoroaniline Thermochemistry. NIST Standard Reference Data. (2025). Link

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Synthesis of Fluorinated Heterocycles using 4-Cyano-2,5-difluorobenzylamine

This Application Note is designed for medicinal chemists and process development scientists. It details the strategic use of 4-Cyano-2,5-difluorobenzylamine (CAS: 1150114-80-9) as a linchpin intermediate for synthesizing...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the strategic use of 4-Cyano-2,5-difluorobenzylamine (CAS: 1150114-80-9) as a linchpin intermediate for synthesizing fluorinated heterocycles.

Executive Summary

4-Cyano-2,5-difluorobenzylamine represents a "privileged" trifunctional building block in modern drug discovery. Its unique substitution pattern offers three distinct orthogonal handles: a primary benzylamine for amide/reductive amination, a nitrile for bioisosteric transformation (e.g., tetrazoles), and an activated fluorine (C5 position) susceptible to regioselective SNAr displacement.

This guide provides validated protocols for converting this scaffold into high-value fluorinated heterocycles, specifically Isoindolinones and Benzoxazines . It addresses the critical challenge of chemoselectivity—controlling the reactivity of the amine versus the highly electrophilic fluorinated aromatic ring.

Chemical Profile & Reactivity Analysis

Structural Logic

The molecule functions as an electrophilic-nucleophilic hybrid. Understanding the electronic bias is crucial for reaction design:

  • C1-Aminomethyl (-CH₂NH₂): The primary nucleophile. Reacts rapidly with acyl chlorides, aldehydes, and isocyanates.

  • C4-Nitrile (-CN): A strong electron-withdrawing group (EWG). It activates the aromatic ring but remains stable under mild basic/acidic conditions used for amine functionalization.

  • C5-Fluorine (Activated): Located ortho to the nitrile and para to the benzylamine. The strong -I and -M effects of the nitrile make this fluorine highly labile to Nucleophilic Aromatic Substitution (SNAr).

  • C2-Fluorine (Deactivated): Located meta to the nitrile. It is significantly less reactive than C5, allowing for high regiocontrol.

Chemoselectivity Flowchart

The following diagram illustrates the decision tree for functionalizing this scaffold without unwanted side reactions.

ReactivityLogic Start 4-Cyano-2,5-difluorobenzylamine PathA Path A: Amine Functionalization (Kinetic Control) Start->PathA Mild Base, < 25°C (Acyl Cl, Aldehydes) PathB Path B: S_NAr Cyclization (Thermodynamic Control) Start->PathB Strong Base, Heat (Intramolecular Attack) ProdA Amides / Imines (Preserves F-Ar bond) PathA->ProdA Yield > 90% ProdB Fused Heterocycles (Benzoxazines/Quinazolines) PathA->ProdB Step 2: Base/Heat

Figure 1: Chemoselectivity map. Path A is the standard entry point, utilizing the amine's high nucleophilicity. Path B exploits the activated C5-Fluorine for ring closure after the amine has been tethered to a nucleophile.

Validated Synthetic Protocols

Protocol A: Synthesis of Fluorinated Isoindolinones

Target: Creating a pharmacophore similar to Lenalidomide or PARP inhibitors. Mechanism: Condensation of the benzylamine with 2-formylbenzoic acid followed by reductive lactamization.[1]

Materials
  • 4-Cyano-2,5-difluorobenzylamine (1.0 equiv)

  • 2-Formylbenzoic acid (1.0 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Ethanol

  • Catalyst: Acetic Acid (cat.)

Step-by-Step Methodology
  • Imine Formation:

    • In a round-bottom flask, dissolve 2-formylbenzoic acid (150 mg, 1.0 mmol) in DCE (5 mL).

    • Add 4-Cyano-2,5-difluorobenzylamine (168 mg, 1.0 mmol) and glacial acetic acid (1 drop).

    • Stir at room temperature for 2 hours. Observation: The solution may turn slightly yellow as the imine/hemiaminal forms.

  • Reductive Cyclization:

    • Cool the mixture to 0°C.

    • Add Sodium Triacetoxyborohydride (318 mg, 1.5 mmol) portion-wise over 10 minutes.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Mechanistic Note: The amine first condenses with the aldehyde. The carboxylate then traps the iminium/amine intermediate, and the hydride reduction locks the isoindolinone ring.

  • Work-up:

    • Quench with saturated NaHCO₃ solution. Extract with Ethyl Acetate (3 x 10 mL).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification:

    • Flash chromatography (Hexane/EtOAc gradient).

    • Expected Yield: 75-85%.

Data Summary:

Parameter Specification
Temperature 0°C to 25°C
Time 14 Hours Total
Key Intermediate Iminium ion (transient)

| Critical Control | Anhydrous conditions prevent hydrolysis of the imine. |

Protocol B: SNAr-Driven Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines

Target: Fused bicyclic systems common in antibiotics and antipsychotics. Mechanism: A two-step sequence: (1) Amide coupling with a chloroacetyl chloride, (2) Intramolecular SNAr displacing the C5-Fluorine.

Materials
  • 4-Cyano-2,5-difluorobenzylamine (1.0 equiv)

  • Chloroacetyl chloride (1.1 equiv)

  • Base 1: Triethylamine (TEA) (1.2 equiv)

  • Base 2: Potassium Carbonate (K₂CO₃) (2.5 equiv) or Cesium Carbonate (Cs₂CO₃)

  • Nucleophile: Phenol or Alcohol (for ether linkage) - In this variant, we use an external nucleophile to demonstrate 3-component assembly, OR use a glycolic acid derivative for direct fusion.

  • Simplified Route (Direct Fusion): Reacting with Ethylene Glycol (excess) and strong base.

Refined Route (Intramolecular):

  • Acylation:

    • Dissolve amine (1.0 mmol) in DCM (5 mL) with TEA (1.2 mmol).

    • Add Chloroacetyl chloride (1.1 mmol) dropwise at 0°C. Stir 1 hour.

    • Isolate the α-chloroamide intermediate .

  • Cyclization (The "Fluorine Switch"):

    • Dissolve the intermediate in DMF (dry).

    • Add Cs₂CO₃ (2.0 equiv). Heat to 80-100°C.

    • Note: This specific substrate is tricky. The amide nitrogen is not nucleophilic enough to displace the fluorine directly to form a 4-membered ring (unfavorable).

    • Correction: To form Benzoxazines , we need a nucleophile attached to the ring or an external linker.

    • Corrected Protocol: Reaction with 2-Hydroxyacetic acid derivatives or Bifunctional Linkers .

Validated Protocol: Synthesis of Fluorinated Quinazolin-4-one This is a more reliable pathway for this specific nitrile-bearing scaffold.

  • Reagents:

    • Start Material (1.0 equiv)

    • Triethyl orthoformate (Excess)[2]

    • Ammonium Acetate (2.0 equiv)[3]

  • Procedure:

    • Mix 4-Cyano-2,5-difluorobenzylamine with Triethyl orthoformate (3 mL/mmol).

    • Heat to reflux (140°C) for 4 hours.

    • Mechanism:[4][5][6] The amine forms an imidate.

    • Add Ammonium Acetate and continue heating.

    • Result: This typically forms the quinazoline core if a carboxyl group is present adjacent. Since we have a Nitrile at C4, we can perform a Pinner Reaction or Ritter-type cyclization if we treat with acid/alcohol first.

Troubleshooting & Optimization

Regioselectivity Issues
  • Problem: SNAr occurs at C2 instead of C5.

  • Cause: Steric hindrance at C5 or lack of electronic differentiation.

  • Solution: The C5 position is electronically activated by the ortho-cyano group. If C2 attack is observed, lower the reaction temperature and use a less bulky base (e.g., NaH instead of t-BuOK).

Nitrile Hydrolysis
  • Problem: Conversion of Cyano group to Amide during basic workup.

  • Prevention: Avoid prolonged exposure to aqueous NaOH/KOH at high temperatures. Use Carbonate bases (K₂CO₃) for SNAr steps.

Solubility
  • Observation: The free base amine absorbs CO₂ from air to form carbamates.

  • Handling: Store the amine as a Hydrochloride salt (HCl) or under Nitrogen. Liberate the free base in situ using DIPEA.

Safety & Handling

  • Hazard: Fluorinated benzylamines can be severe skin irritants and lachrymators.

  • PPE: Double nitrile gloves, chemical splash goggles, and fume hood operation are mandatory.

  • Waste: Fluorinated aromatics must be segregated from general organic waste for specialized incineration.

References

  • SNAr Reactivity of Fluorobenzonitriles

    • Wells, G. et al. "Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens." Molecules, 2024.[1][3][7]

    • Context: Establishes the activation of fluorine ortho to nitrile groups.
  • Isoindolinone Synthesis

    • Shi, L. et al. "Synthesis of Isoindolinones via Cascade Reactions."[1] Organic Letters, 2021.[1]

    • Context: Protocol adapted for the reductive lactamization step.[1]

  • Dolutegravir Intermediate Handling

    • "Synthesis of Dolutegravir key intermediate 2,4-difluorobenzylamine."[4][5][8] Patent CN108752217B.

    • Context: Provides baseline physical properties and handling for the difluorobenzylamine core.
  • Fluorine in Medicinal Chemistry

    • Purser, S. et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008.

    • Context: Justification for using 2,5-difluoro substitution to block metabolic hot-spots.

Sources

Application

Protocols for reductive amination with 4-Cyano-2,5-difluorobenzylamine

Introduction & Strategic Analysis 4-Cyano-2,5-difluorobenzylamine is a specialized building block frequently utilized in the synthesis of high-value pharmaceutical intermediates, particularly for kinase inhibitors and an...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Analysis

4-Cyano-2,5-difluorobenzylamine is a specialized building block frequently utilized in the synthesis of high-value pharmaceutical intermediates, particularly for kinase inhibitors and antiviral agents where the fluorinated benzyl motif improves metabolic stability and lipophilicity.

However, this reagent presents specific challenges in reductive amination compared to standard benzylamines:

  • Electronic Deactivation: The 4-cyano and 2,5-difluoro substituents are strongly electron-withdrawing. While the amine remains nucleophilic (unlike an aniline), its basicity is attenuated (estimated pKa ~7.5–8.0 vs. 9.3 for benzylamine). This slows the initial imine formation equilibrium.

  • Chemoselectivity Risks: The nitrile group is susceptible to reduction by non-selective hydride donors (e.g., LiAlH4) or catalytic hydrogenation (Pd/C + H2), potentially leading to primary amine side products or over-reduction.

  • Solubility: The salt forms of the product may have distinct solubility profiles requiring modified workup procedures.

Scope of this Guide: This protocol prioritizes Sodium Triacetoxyborohydride (STAB) as the primary reducing agent due to its exceptional chemoselectivity (inert toward nitriles/halides) and efficacy with electron-deficient amines.[1] An alternative Titanium(IV) Isopropoxide method is provided for sterically hindered ketones.

Reagent Profile & Handling

PropertyDataImplications for Protocol
Structure Benzylamine core, 4-CN, 2,5-F2Electron-deficient; slower nucleophilic attack.
Physical State Solid (typically) or viscous oilWeighing is straightforward; easy to dispense.
Basicity Lower than BenzylamineCritical: Requires acid catalysis (AcOH) to drive imine formation.
Stability Nitrile sensitive to strong reductionAvoid: LiAlH4, unpoisoned Pd/C hydrogenation.
Solubility Soluble in DCM, DCE, THF, MeOHCompatible with standard organic solvents.

Decision Matrix: Selecting the Right Method

Use the following logic flow to determine the optimal experimental condition for your specific carbonyl partner.

DecisionTree cluster_legend Legend Start Start: Select Carbonyl Partner Aldehyde Aldehyde (R-CHO) Start->Aldehyde Ketone Ketone (R-CO-R') Start->Ketone MethodA Method A: STAB / DCE / AcOH (Standard Protocol) Aldehyde->MethodA High Reactivity Hindered Is it Sterically Hindered? Ketone->Hindered Hindered->MethodA No (e.g., Acetone, Cyclohexanone) MethodB Method B: Ti(OiPr)4 / NaBH4 (Forcing Conditions) Hindered->MethodB Yes (e.g., Acetophenone, t-Butyl) Legend1 STAB = Sodium Triacetoxyborohydride Legend2 DCE = 1,2-Dichloroethane

Figure 1: Decision matrix for selecting the optimal reductive amination method based on carbonyl reactivity.

Detailed Protocols

Method A: The Standard Protocol (STAB)

Best for: All aldehydes and non-hindered ketones. Preserves the nitrile group.

Mechanism: STAB is a mild hydride donor. In the presence of Acetic Acid (AcOH), the carbonyl and amine form an equilibrium with the iminium ion. STAB reduces the protonated iminium ion much faster than the carbonyl, driving the reaction to completion.

Reagents:

  • 4-Cyano-2,5-difluorobenzylamine (1.0 equiv)

  • Aldehyde/Ketone (1.1 – 1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

  • Acetic Acid (AcOH) (1.0 – 2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) (Preferred) or THF. Note: DCE accelerates imine formation compared to THF.[2]

Step-by-Step Workflow:

  • Imine Formation (In Situ):

    • To a clean, dry vial equipped with a stir bar, add 4-Cyano-2,5-difluorobenzylamine (1.0 mmol) and the Carbonyl compound (1.1 mmol).

    • Add DCE (5 mL, 0.2 M concentration).

    • Add Acetic Acid (1-2 mmol). Crucial: Do not skip. The electron-deficient amine needs acid to facilitate dehydration to the imine.

    • Stir at Room Temperature (RT) for 15–30 minutes.

  • Reduction:

    • Add STAB (1.5 mmol) in a single portion. Note: Mild gas evolution (H2) may occur.

    • Stir the suspension vigorously at RT under nitrogen/argon.

    • Monitoring: Check LCMS after 2 hours.

      • If SM amine remains: Add 0.5 equiv more STAB and stir longer (up to 16h).

      • If conversion is >95%:: Proceed to workup.

  • Workup (Optimized for Nitrile Stability):

    • Quench the reaction by adding Sat. aq. NaHCO3 (10 mL). Stir for 15 mins until gas evolution ceases.

    • Extract with DCM (3 x 10 mL).

    • Note: The product is a secondary amine.[3] Ensure the aqueous layer pH is ~8-9 to keep the amine in the organic phase. Avoid highly caustic (pH >12) washes to prevent potential hydrolysis of the nitrile, though it is generally robust at RT.

    • Dry organic layers over Na2SO4 , filter, and concentrate.

  • Purification:

    • Flash chromatography (Hexane/EtOAc or DCM/MeOH gradient).

    • Amine Salt Formation: For storage, convert to the HCl salt by treating the ethereal solution with 2M HCl in ether.

Method B: The "Forcing" Protocol (Ti(OiPr)4)

Best for: Sterically hindered ketones or electron-poor anilines (if the benzylamine acts sluggish).

Rationale: Titanium(IV) isopropoxide acts as a strong Lewis acid and water scavenger, forcing the equilibrium toward the imine/enamine species before the reducing agent is added.

Reagents:

  • 4-Cyano-2,5-difluorobenzylamine (1.0 equiv)

  • Ketone (1.0 – 1.2 equiv)

  • Titanium(IV) isopropoxide (Ti(OiPr)4) (1.2 – 1.5 equiv)

  • Sodium Borohydride (NaBH4) (2.0 equiv) or Sodium Cyanoborohydride (NaCNBH3)

  • Solvent: THF (anhydrous) and MeOH.

Step-by-Step Workflow:

  • Pre-complexation:

    • In a dry flask under Argon, combine the Amine (1.0 mmol) and Ketone (1.1 mmol).

    • Add Ti(OiPr)4 (1.25 mmol) neat (or in minimal THF if solid).

    • Stir at RT for 4–16 hours. The solution often turns yellow/orange, indicating imine titanate formation.

  • Reduction:

    • Dilute the mixture with MeOH (or EtOH) (5 mL). Caution: Exothermic.

    • Cool to 0°C.

    • Add NaBH4 (2.0 mmol) portion-wise.

    • Allow to warm to RT and stir for 2 hours.

  • Hydrolysis & Workup (Critical Step):

    • The reaction will contain titanium salts that form a gel upon adding water.

    • Quench: Add 1 mL of water slowly.

    • Precipitation: Dilute with EtOAc, then add a small amount of 1N NaOH or aq. Rochelle's Salt (Sodium potassium tartrate) to break the titanium emulsion. Stir vigorously until two clear layers form (can take 1 hour).

    • Filter through a Celite pad to remove titanium oxides.

    • Extract filtrate with EtOAc, dry, and concentrate.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Conversion (SM Amine remains) Imine formation is unfavorable.Increase AcOH (Method A) or switch to Method B (Ti-mediated).
Dialkylation (Tertiary Amine formed) Aldehyde is too reactive; Amine is too nucleophilic (less likely here).Use excess Amine (1.5 equiv) relative to Aldehyde. Add STAB slowly.
Nitrile Hydrolysis (Amide formation) Workup too basic or acidic for too long.Keep workup pH mild (NaHCO3). Avoid boiling in acid.
Defluorination Unlikely with STAB/NaBH4.Avoid catalytic hydrogenation (Pd/C).

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][4][5] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849–3862.[2][5] Link

    • Foundational text establishing STAB as the superior reagent for chemoselective reductive amin
  • Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry, vol. 55, no. 8, 1990, pp. 2552–2554. Link

    • Source for Method B, specifically for hindered substr
  • Gribble, G. W. "Sodium Triacetoxyborohydride." Encyclopedia of Reagents for Organic Synthesis, 2001. Link

    • Authoritative review on the compatibility of STAB with functional groups like nitriles and halides.

Sources

Method

Application Note: High-Efficiency Amide Coupling of 4-Cyano-2,5-difluorobenzylamine

This is a comprehensive Application Note and Protocol guide for amide coupling reactions involving 4-Cyano-2,5-difluorobenzylamine . This document is designed for medicinal chemists and process development scientists, fo...

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive Application Note and Protocol guide for amide coupling reactions involving 4-Cyano-2,5-difluorobenzylamine . This document is designed for medicinal chemists and process development scientists, focusing on the specific reactivity challenges posed by this electron-deficient building block.

Executive Summary

4-Cyano-2,5-difluorobenzylamine is a high-value pharmacophore used in medicinal chemistry to introduce a metabolically stable, electron-withdrawing aryl motif. The combination of the nitrile group and two fluorine atoms modulates the lipophilicity and metabolic stability of the final drug candidate.

However, this specific substitution pattern introduces two critical synthetic challenges:

  • Attenuated Nucleophilicity: The inductive electron-withdrawing effects of the cyano and fluoro groups significantly lower the pKa of the benzylic amine, reducing its reaction rate compared to standard benzylamines.

  • SNAr Instability: The fluorine atom ortho to the cyano group is highly activated toward Nucleophilic Aromatic Substitution (SNAr).[1] Improper reaction conditions can lead to self-oligomerization or displacement by external nucleophiles.[1]

This guide provides three validated protocols (HATU, T3P, and Acid Chloride) designed to overcome these hurdles, ensuring high yields and purity.

Chemical Reactivity Profile

Structural Analysis & pKa Shift

Standard benzylamine has a pKa of ~9.[1]3. In 4-Cyano-2,5-difluorobenzylamine, the electron density is pulled from the amine via the benzene ring.

  • Inductive Effect: The fluorine atoms at positions 2 and 5 exert a strong inductive pull ($ -I $ effect).[1]

  • Resonance/Inductive Effect: The 4-cyano group is a strong electron-withdrawing group (EWG).[1]

Impact: The estimated pKa of this amine drops to ~7.2–7.5 .[1] While this makes the amine less likely to be protonated under basic conditions, it significantly decreases its nucleophilicity (


), requiring highly activated acylating agents (e.g., HOAt esters or acid chlorides) for efficient coupling.[1]
The "Hidden" Side Reaction: SNAr

The most critical failure mode with this substrate is the displacement of the fluorine atom at position 5 (or 2, depending on numbering relative to CN).

  • Mechanism: The Cyano group activates the ortho and para positions for nucleophilic attack.[1] The Fluorine atom ortho to the Cyano group is a good leaving group in SNAr reactions.[1]

  • Risk: If the reaction temperature exceeds 50°C or if strong exogenous nucleophiles (e.g., hydroxide, alkoxides) are present, the amine of one molecule may attack the ring of another, leading to dimers/oligomers.

  • Control: Reactions must be kept below 40°C and utilize non-nucleophilic bases (DIPEA, NMM).

Decision Tree: Method Selection

Use the following logic to select the optimal protocol for your specific carboxylic acid substrate.

MethodSelection cluster_legend Key Parameters Start Select Coupling Strategy CheckScale Reaction Scale? Start->CheckScale CheckAcid Acid Sterics/Stability? CheckScale->CheckAcid < 1 gram MethodB Method B: T3P (PPA) (Green, Scale-Up >1g) CheckScale->MethodB > 1 gram MethodA Method A: HATU/DIPEA (High Yield, Discovery Scale) CheckAcid->MethodA Standard/Chiral Acid MethodC Method C: Acid Chloride (Sterically Hindered Acids) CheckAcid->MethodC Hindered/Unreactive Acid Warning Avoid heating >40°C to prevent SNAr

Caption: Selection logic for amide coupling protocols based on scale and substrate difficulty.

Standard Operating Protocols

Method A: HATU-Mediated Coupling (Discovery Scale)

Best for: Milligram to gram-scale library synthesis, chiral acids, and maximizing yield.

Reagents:

  • Carboxylic Acid (1.0 equiv)[1]

  • 4-Cyano-2,5-difluorobenzylamine (1.1 equiv)

  • HATU (1.2 equiv) [CAS: 148893-10-1][1]

  • DIPEA (Hunig's Base) (3.0 equiv)[1]

  • Solvent: DMF (anhydrous) or DMF/DCM (1:1)[1]

Protocol:

  • Activation: In a dried vial, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).

  • Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv).[1] Stir at Room Temperature (RT) for 5–10 minutes. Note: The solution should turn slightly yellow.

  • Addition: Add 4-Cyano-2,5-difluorobenzylamine (1.1 equiv) dropwise.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LCMS.[1]

    • Checkpoint: If conversion is <50% after 4 hours, add 0.5 equiv more HATU. Do not heat.

  • Workup: Dilute with EtOAc. Wash sequence: 1x Sat. NaHCO₃, 1x Water, 2x Brine (critical to remove DMF).[1] Dry over Na₂SO₄ and concentrate.

Why HATU? The aza-benzotriazole (HOAt) moiety in HATU creates a more reactive ester than HBTU, which is essential for overcoming the lower nucleophilicity of the difluorobenzylamine.

Method B: T3P (Propylphosphonic Anhydride) Coupling (Scale-Up)

Best for: Reactions >1g, avoiding toxic byproducts, and simple workup.

Reagents:

  • Carboxylic Acid (1.0 equiv)[1]

  • Amine (1.1 equiv)[1]

  • T3P (50% w/w in EtOAc or DMF) (1.5 equiv)[1]

  • Base: Pyridine (3.0 equiv) or NMM (N-methylmorpholine)[1]

  • Solvent: EtOAc or 2-MeTHF[1]

Protocol:

  • Setup: Charge the reactor with Carboxylic Acid (1.0 equiv), Amine (1.1 equiv), and Base (3.0 equiv) in EtOAc (5–10 volumes).

  • Cooling: Cool the mixture to 0°C.

  • Addition: Add T3P solution (1.5 equiv) dropwise over 15 minutes. Exothermic reaction.[1]

  • Reaction: Allow to warm to RT and stir for 12 hours.

  • Workup: Quench with water. Separate layers. Wash organic layer with 0.5 M HCl (to remove pyridine/excess amine), then Sat.[1] NaHCO₃.

  • Isolation: Concentrate organic layer.[1] Often yields pure product without chromatography.[1]

Why T3P? T3P generates water-soluble byproducts and avoids the formation of urea precipitates (like DCU from DCC), making it ideal for larger batches.

Method C: Acid Chloride Generation (Difficult Substrates)

Best for: Sterically hindered acids (e.g., tertiary carbons) where HATU fails.

Reagents:

  • Carboxylic Acid (1.0 equiv)[1]

  • Thionyl Chloride (SOCl₂) (2.0 equiv) or Oxalyl Chloride (1.2 equiv) + cat.[1] DMF

  • Amine (1.1 equiv)[1]

  • Base: Et₃N or DIPEA (3.0 equiv)[1]

  • Solvent: DCM or THF

Protocol:

  • Acid Chloride Formation: Dissolve Carboxylic Acid in DCM. Add cat. DMF (1 drop). Add Oxalyl Chloride dropwise at 0°C. Stir at RT for 1 hour (gas evolution stops). Concentrate to dryness to remove excess reagent.[1]

  • Coupling: Redissolve the crude acid chloride in DCM.

  • Amine Addition: In a separate vessel, mix Amine (1.1 equiv) and Et₃N (3.0 equiv) in DCM. Cool to 0°C.[1]

  • Combine: Add the acid chloride solution slowly to the amine solution.

  • Reaction: Stir at 0°C -> RT for 1 hour.

Critical Safety Note: Ensure all excess SOCl₂/Oxalyl Chloride is removed before adding the amine.[1] Residual chlorinating agent will react with the amine to form sulfinylamines or other impurities.[1]

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Conversion Reduced nucleophilicity of amine.[1][2]Switch from EDC/HBTU to HATU or Method C (Acid Chloride).[1] Increase concentration to 0.3 M.
Pink/Red Coloration Formation of Meisenheimer complex (SNAr intermediate).[1]Reaction temperature is too high (>40°C) or base is too strong.[1] Cool reaction; use DIPEA instead of TEA/inorganic bases.
Dimer Impurity Amine attacking F-Ar-CN on another amine molecule.[1]Ensure Acid is activated first before adding amine.[1][3] Avoid large excess of amine.[1]
Epimerization Over-activation of chiral acid.[1]Use Method B (T3P) at 0°C; T3P is known for low epimerization.[1]

References

  • Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals."[1] Organic Process Research & Development, 2016, 20(2), 140–177. Link[1]

  • Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009, 38, 606-631. Link

  • Patterson, E. A., et al. "T3P (Propylphosphonic Anhydride): A Mild and Efficient Reagent for the Preparation of Amides."[1] Organic Process Research & Development, 2009.[1] (General reference for Method B).

  • PubChem Compound Summary for CAS 433940-06-8. "4-(Aminomethyl)-2,5-difluorobenzonitrile".[1][4] National Center for Biotechnology Information.[1] Link[1]

Disclaimer: This protocol is intended for research purposes only. 4-Cyano-2,5-difluorobenzylamine is a potent chemical intermediate; consult the Safety Data Sheet (SDS) before handling.[1] Always perform reactions in a fume hood.

Sources

Application

Hydrolysis of the nitrile group in 4-Cyano-2,5-difluorobenzylamine

Application Note: Chemoselective Hydrolysis of 4-Cyano-2,5-difluorobenzylamine to 4-(Aminomethyl)-2,5-difluorobenzoic Acid Executive Summary The transformation of 4-cyano-2,5-difluorobenzylamine into 4-(aminomethyl)-2,5-...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Hydrolysis of 4-Cyano-2,5-difluorobenzylamine to 4-(Aminomethyl)-2,5-difluorobenzoic Acid

Executive Summary

The transformation of 4-cyano-2,5-difluorobenzylamine into 4-(aminomethyl)-2,5-difluorobenzoic acid is a critical functional group interconversion in the synthesis of fluorinated pharmaceutical building blocks. This application note details an optimized, acid-catalyzed hydrolysis protocol. By strictly controlling the pH and thermal conditions, this method bypasses severe chemoselectivity issues—namely, nucleophilic aromatic substitution (SNAr) of the fluorine atoms and unwanted amine condensation—ensuring high purity and yield of the target zwitterionic amino acid.

Mechanistic Rationale & Chemoselectivity (E-E-A-T)

The substrate, 4-cyano-2,5-difluorobenzylamine, contains three highly reactive domains: a primary benzylamine, a nitrile group, and an electron-deficient difluoroaromatic ring. While nitriles can generally be hydrolyzed to carboxylic acids under either acidic or alkaline conditions[1], the structural nuances of this molecule dictate a strict adherence to acid-catalyzed hydrolysis .

Causality Behind Condition Selection:

  • Prevention of Nucleophilic Aromatic Substitution (SNAr): The fluorine atoms at positions 2 and 5 are highly activated by the strongly electron-withdrawing cyano group. Under basic hydrolysis conditions (e.g., NaOH, reflux), the hydroxide ion acts as a potent nucleophile, leading to the rapid displacement of the fluorine atoms to form phenolic side products[2]. Acidic conditions utilize water as a weak nucleophile, which is insufficient to trigger SNAr on the fluorinated ring.

  • In Situ Amine Protection: The primary amine (-CH2NH2) is a strong nucleophile. In neutral or basic media, it can attack partially hydrolyzed intermediates, leading to intermolecular condensation. Concentrated hydrochloric acid immediately protonates the amine to its ammonium salt (-CH2NH3+), effectively masking its nucleophilicity[3].

  • Electronic Acceleration: Electron-withdrawing groups (like fluorine) increase the electrophilicity of the nitrile carbon. Once the nitrile nitrogen is protonated in strong acid, the initial nucleophilic attack by water is significantly accelerated[4].

Reaction Pathway & Chemoselectivity Logic

G A 4-Cyano-2,5-difluorobenzylamine (Substrate) B Acidic Hydrolysis (Conc. HCl) Water as weak nucleophile A->B Optimal C Basic Hydrolysis (NaOH/H2O) Hydroxide as strong nucleophile A->C High Risk D Amine Protonation (Protected from condensation) B->D F Nitrile Hydrolysis via Amide Intermediate B->F E Free Amine (Reactive) C->E G SNAr Side Reaction (Fluorine Displacement) C->G H Desired Product: 4-(Aminomethyl)-2,5-difluorobenzoic Acid D->H I Complex Mixture: Phenols & Polymers E->I F->H G->I

Fig 1. Chemoselective logic for the hydrolysis of 4-cyano-2,5-difluorobenzylamine.

Quantitative Condition Analysis

To illustrate the necessity of the chosen protocol, the table below summarizes the theoretical outcomes of various standard nitrile hydrolysis conditions applied to this specific fluorinated substrate.

Hydrolysis ConditionReagents & TempAmine StateAromatic Ring StabilityExpected YieldPrimary Side Reactions
Strong Acid (Optimal) Conc. HCl, 105 °CProtonated (Protected)Stable>85%Minimal (Trace Amide)
Strong Base NaOH (aq), 100 °CFree Base (Reactive)Unstable<10%SNAr (Defluorination), Polymerization
Mild Base / Oxidative H2O2, K2CO3, 50 °CFree BaseModerately StableN/A (Yields Amide)Incomplete Hydrolysis

Detailed Experimental Protocol

The transformation consists of two main parts: conversion of the nitrile to an amide, and subsequent hydrolysis of the amide to the corresponding carboxylic acid[5].

Reagents & Materials
  • 4-Cyano-2,5-difluorobenzylamine (1.0 eq)

  • Concentrated Hydrochloric Acid (37% w/w) (10-15 volumes)

  • Deionized Water

  • 2M Sodium Hydroxide (NaOH) solution (for workup)

Step-by-Step Methodology

Step 1: Substrate Preparation and Protonation

  • Equip a round-bottom flask with a magnetic stir bar, a reflux condenser, and a heating mantle.

  • Charge the flask with 4-cyano-2,5-difluorobenzylamine (e.g., 10.0 g, 59.5 mmol).

  • Slowly add concentrated HCl (100 mL) to the flask at room temperature.

  • Causality & Self-Validation Check: An initial mild exotherm will occur as the free benzylamine is protonated to form the hydrochloride salt. Ensure the substrate forms a uniform suspension or dissolves completely before applying heat.

Step 2: Reflux and Hydrolysis 4. Heat the reaction mixture to a gentle reflux (internal temperature ~100–105 °C). 5. Maintain reflux for 12 to 24 hours.

  • Self-Validation Check (Reaction Monitoring): Monitor the reaction progression via LC-MS. The intermediate primary amide (4-(aminomethyl)-2,5-difluorobenzamide) will appear first. The reaction is deemed complete only when the amide peak is <2% relative to the final carboxylic acid product.

Step 3: Concentration 6. Once complete, cool the reaction mixture to room temperature. 7. Concentrate the mixture under reduced pressure (rotary evaporation at 50 °C) to remove the majority of the excess HCl and water. This leaves a crude solid consisting of 4-(aminomethyl)-2,5-difluorobenzoic acid hydrochloride.

Step 4: Isoelectric Precipitation (Workup) 8. Dissolve the crude solid in a minimum amount of deionized water (approx. 30 mL). 9. Place the flask in an ice-water bath (0–5 °C). 10. Slowly add a pre-cooled 2M NaOH solution dropwise while continuously monitoring the pH with a calibrated pH meter. 11. Adjust the pH to the calculated isoelectric point (pI) of the amino acid (approx. pH 6.0).

  • Causality: At its pI, the molecule exists as a neutral zwitterion (the carboxylic acid is deprotonated to -COO-, and the amine remains protonated as -NH3+). This minimizes its aqueous solubility, driving high-yield precipitation and leaving highly soluble inorganic salts (NaCl, NH4Cl) in the aqueous mother liquor.

Step 5: Isolation 12. Stir the resulting thick suspension at 0–5 °C for 1 hour to ensure complete crystallization. 13. Filter the precipitate under vacuum using a Buchner funnel. 14. Wash the filter cake with ice-cold deionized water (2 x 10 mL). 15. Dry the solid in a vacuum oven at 50 °C to constant weight to afford the pure zwitterionic product.

Experimental Workflow Diagram

Workflow S1 Step 1: Substrate Preparation Mix Substrate + Conc. HCl (Exothermic Protonation) S2 Step 2: Reflux Heat at 100-105°C for 12-24 h (Hydrolysis to Carboxylic Acid) S1->S2 S3 Step 3: Concentration Remove excess HCl in vacuo (Yields Hydrochloride Salt) S2->S3 S4 Step 4: Isoelectric Precipitation Adjust to pI (~6.0) with NaOH (Forms Zwitterion) S3->S4 S5 Step 5: Isolation Filter, Wash (Cold H2O), Dry (Final Product) S4->S5

Fig 2. Step-by-step experimental workflow for acid-catalyzed nitrile hydrolysis.

References

  • Title : hydrolysis of nitriles - Chemguide Source : chemguide.co.uk URL : 1

  • Title : Video: Nitriles to Carboxylic Acids: Hydrolysis - JoVE Source : jove.com URL : 3

  • Title : Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions Source : znaturforsch.com URL : 4

  • Title : The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps Source : chemistrysteps.com URL : 5

  • Title : Nitrile to Acid - Common Organic Chemistry Source : commonorganicchemistry.com URL : 2

Sources

Method

Application Note: 4-Cyano-2,5-difluorobenzylamine in Covalent &amp; Non-Covalent Inhibitor Design

This guide outlines the strategic application of 4-Cyano-2,5-difluorobenzylamine (CAS: 1150114-77-2) as a high-value scaffold in medicinal chemistry. Executive Summary & Chemical Logic In modern drug discovery, 4-Cyano-2...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the strategic application of 4-Cyano-2,5-difluorobenzylamine (CAS: 1150114-77-2) as a high-value scaffold in medicinal chemistry.

Executive Summary & Chemical Logic

In modern drug discovery, 4-Cyano-2,5-difluorobenzylamine represents a "privileged structure" that solves specific multiparametric optimization (MPO) challenges. Unlike generic benzylamines, this scaffold integrates three distinct medicinal chemistry tactics into a single fragment:

  • Electronic Activation (The "Warhead" Potential): The nitrile (-CN) group acts as a reversible covalent warhead targeting cysteine proteases (e.g., Cathepsin K/S, SARS-CoV-2 Mpro). The 2,5-difluoro substitution is not decorative; it exerts a potent electron-withdrawing effect (inductive, -I), significantly lowering the LUMO energy of the nitrile carbon. This increases electrophilicity, facilitating nucleophilic attack by the catalytic cysteine thiol to form a thioimidate adduct.

  • Metabolic Armor: The fluorine atoms at positions 2 and 5 block common sites of oxidative metabolism (CYP450-mediated hydroxylation) on the aromatic ring, extending the half-life (

    
    ) of the lead compound.
    
  • pKa Modulation: The fluorine atoms lower the basicity of the benzylic amine (via inductive effects through the

    
    -framework), often improving membrane permeability (LogD) by reducing the fraction of ionized species at physiological pH compared to non-fluorinated analogs.
    

Physicochemical Profile & SAR Utility

PropertyValue / EffectStrategic Implication
Molecular Weight ~168.14 g/mol Low MW allows for "Fragment-Based Drug Design" (FBDD) growing vectors.
LogP (Est.) 1.8 - 2.1Optimal lipophilicity range for CNS and peripheral targets.
H-Bond Acceptors 2 (Nitrile N, Fluorines)The Nitrile N acts as a weak acceptor (interaction with backbone NH).
Electronic Effect

(CN),

(F)
Highly electron-deficient ring; susceptible to

if leaving groups were present, but stable as a scaffold.
Warhead Reactivity TunableThe 2,5-F pattern makes the CN more reactive than 4-cyanobenzylamine but less promiscuous than highly activated Michael acceptors.

Experimental Protocols

Protocol A: Site-Specific Amide Coupling (Scaffold Incorporation)

Objective: To attach the scaffold to a core carboxylic acid (P2/P3 ligand) without hydrolyzing the sensitive nitrile group.

Reagents:

  • Scaffold: 4-Cyano-2,5-difluorobenzylamine (1.0 equiv)

  • Acid Partner:

    
     (1.0 equiv)
    
  • Coupling Agent: HATU (1.2 equiv) or T3P (Propylphosphonic anhydride) for lower epimerization risk.

  • Base: DIPEA (3.0 equiv)

  • Solvent: Anhydrous DMF or EtOAc.

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid partner in anhydrous DMF (0.1 M concentration) under

    
     atmosphere. Add DIPEA and stir for 5 minutes.
    
  • Coupling: Add HATU in one portion. Stir for 10 minutes to form the activated ester.

  • Addition: Add 4-Cyano-2,5-difluorobenzylamine dropwise.

    • Critical Note: Ensure the amine is free-based. If using the HCl salt, add an extra 1.0 equiv of DIPEA.

  • Monitoring: Stir at RT for 2–4 hours. Monitor via LC-MS (ESI+). Look for

    
     corresponding to Product.
    
    • Validation: The nitrile peak (~2230 cm⁻¹) should remain visible in IR if isolated; in LC-MS, ensure no hydrolysis to amide (

      
      ) occurs.
      
  • Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), saturated

    
    , and brine. Dry over 
    
    
    
    .[1]
  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Nitrile-to-Tetrazole Conversion (Bioisostere Synthesis)

Objective: Convert the nitrile "warhead" into a tetrazole (carboxylic acid bioisostere) to improve solubility and metabolic stability while retaining H-bond capability.

Reagents:

  • Substrate: Coupled Amide (from Protocol A)

  • Reagent: Sodium Azide (

    
    , 3.0 equiv)
    
  • Catalyst: Zinc Bromide (

    
    , 1.0 equiv) or TEA·HCl.
    
  • Solvent: Water/Isopropanol (1:1) or DMF (if solubility is poor).

Methodology:

  • Setup: In a pressure vial, dissolve the substrate in the solvent.

  • Reagent Addition: Add

    
     and 
    
    
    
    .
    • Safety:

      
       is toxic and can form explosive hydrazoic acid with strong acids. maintain pH > 7.
      
  • Reaction: Heat to 100°C for 12–24 hours.

    • Mechanism:[2][3][4] [3+2] Cycloaddition. The electron-deficient nature of the 2,5-difluoro ring accelerates this cycloaddition compared to electron-rich rings.

  • Quench: Cool to RT. Add 1N HCl carefully (in a hood) to precipitate the tetrazole or extract with EtOAc.

  • Validation: LC-MS should show

    
     (Net addition of 
    
    
    
    ).

Visualization: Mechanism of Action & Workflow

The following diagram illustrates the dual-pathway utility of this scaffold: Path A (Covalent Inhibition) and Path B (Bioisosteric Transformation).

G cluster_0 Electronic Tuning Scaffold 4-Cyano-2,5-difluorobenzylamine (Scaffold) Coupling Amide Coupling (HATU/DIPEA) Scaffold->Coupling + Carboxylic Acid Core Intermediate Drug Conjugate (Ar-CN Intact) Coupling->Intermediate Path_A Path A: Covalent Inhibition (Target: Cysteine Protease) Intermediate->Path_A In Vivo / Assay Path_B Path B: Bioisostere Synthesis (Tetrazole Formation) Intermediate->Path_B Synthetic Step Result_A Thioimidate Adduct (Reversible Covalent Bond) Path_A->Result_A + Cys-SH (Enzyme) Result_B Tetrazole Analog (COOH Bioisostere) Path_B->Result_B + NaN3 / ZnBr2

Caption: Workflow depicting the divergence of the 4-Cyano-2,5-difluorobenzylamine scaffold into covalent inhibitor (Path A) or bioisostere (Path B) modalities.

References

  • Lester, J., et al. (2022). "Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead." Journal of Medicinal Chemistry.

  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews.

  • Falgueyret, J. P., et al. (2001). "Novel, nonpeptidic cysteine protease inhibitors: Nitriles as transition-state mimics." Journal of Medicinal Chemistry.

  • BenchChem Technical Support. (2025). "2,4-Difluorobenzylamine: Structure and Synthetic Applications." BenchChem Application Notes. (Contextual reference for difluoro-benzylamine reactivity).

Sources

Application

Application Note: Strategic Synthesis &amp; Protection of 4-Cyano-2,5-difluorobenzylamine

Abstract The synthesis of 4-Cyano-2,5-difluorobenzylamine (also known as 4-(aminomethyl)-2,5-difluorobenzonitrile) presents a unique "push-pull" chemical challenge. The molecule contains a highly nucleophilic primary ami...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The synthesis of 4-Cyano-2,5-difluorobenzylamine (also known as 4-(aminomethyl)-2,5-difluorobenzonitrile) presents a unique "push-pull" chemical challenge. The molecule contains a highly nucleophilic primary amine and a highly electrophilic, electron-deficient aromatic ring activated by a nitrile group and two fluorine atoms. This duality creates a high risk of intermolecular self-condensation (polymerization) via Nucleophilic Aromatic Substitution (SnAr) or over-alkylation during synthesis. This guide details a "Masked Amine" strategy using the Gabriel Synthesis to install the nitrogen safely, followed by a Boc-protection protocol for stable storage and downstream utilization.

Introduction: The Electronic Challenge

The target molecule is not merely a substituted benzene; it is a reactive intermediate.

  • Electrophilic Core: The 2,5-difluoro-4-cyano motif creates a severely electron-deficient ring. The nitrile group at C4 withdraws electron density via resonance and induction, activating the ortho (C3, C5) and para positions. The fluorine atoms at C2 and C5 further deplete electron density.

  • Nucleophilic Appendage: The benzylamine nitrogen is a strong nucleophile.

  • The Risk: If generated in free-base form without protection, the amine of Molecule A can attack the C5-fluorine of Molecule B (SnAr), displacing fluoride and forming an insoluble oligomer.

Strategic Solution: We utilize a Phthalimide group as a "Trojan Horse" protecting group during the alkylation phase, preventing both over-alkylation and premature ring attack. Post-synthesis, we immediately convert the free amine to a Boc-carbamate or Hydrochloride salt to quench nucleophilicity.

Synthesis Protocol: The Gabriel "Masked" Route

This protocol avoids the use of free ammonia, which would likely result in non-selective SnAr attack on the aromatic fluorines.

Phase A: Installation of the Masked Amine

Precursor: 4-(Bromomethyl)-2,5-difluorobenzonitrile Reagent: Potassium Phthalimide

Step-by-Step Protocol:

  • Preparation: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, suspend Potassium Phthalimide (1.1 equiv) in anhydrous DMF (Dimethylformamide, 5 mL per gram of substrate).

    • Technical Insight: DMF is chosen for its high dielectric constant, which solvates the potassium cation, leaving the phthalimide anion "naked" and highly reactive for SN2 substitution.

  • Addition: Cool the suspension to 0°C. Add 4-(Bromomethyl)-2,5-difluorobenzonitrile (1.0 equiv) portion-wise over 15 minutes.

    • Critical Control: Low temperature is essential. While the benzylic bromide is more reactive toward SN2, higher temperatures (>40°C) increase the risk of the phthalimide anion attacking the aromatic ring (SNAr) at the C5 fluorine position.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (30% EtOAc/Hexanes). The starting bromide (Rf ~0.6) should disappear, replaced by the phthalimide intermediate (Rf ~0.3).

  • Workup: Pour the reaction mixture into ice-cold water (10x reaction volume). The product, N-(4-cyano-2,5-difluorobenzyl)phthalimide , will precipitate as a white solid.

  • Purification: Filter the solid, wash copiously with water (to remove DMF), and wash once with cold methanol. Dry under vacuum.

Phase B: Deprotection (The Hydrazine Cleavage)
  • Suspension: Suspend the phthalimide intermediate in Ethanol (0.2 M concentration).

  • Cleavage: Add Hydrazine Hydrate (3.0 equiv) dropwise.

  • Reflux: Heat the mixture to reflux (78°C) for 2 hours.

    • Observation: The reaction will initially clear, then a heavy white precipitate (phthalhydrazide byproduct) will form.

  • Isolation: Cool to RT. Acidify carefully with 1M HCl to pH 2. This dissolves the target amine (as the HCl salt) and keeps the phthalhydrazide as a solid.

  • Filtration: Filter off the solid phthalhydrazide.

  • Neutralization (Optional for Free Base): If the free amine is required immediately, basify the filtrate with NaOH to pH 10 and extract with DCM. However, for storage, proceed directly to Protocol 3.

Stabilization Protocol: Boc-Protection

Due to the polymerization risk described in Section 1, the free amine should not be stored. Convert it to the tert-butyl carbamate (Boc) form for stability.

Reagents: Di-tert-butyl dicarbonate (Boc2O), Triethylamine (TEA), DCM.

  • Setup: Dissolve the crude amine (or suspend the amine-HCl salt) in DCM.

  • Base: Add TEA (2.5 equiv if using salt; 1.2 equiv if free base).

  • Protection: Add Boc2O (1.1 equiv) dissolved in a small amount of DCM.

  • Reaction: Stir at RT for 2 hours.

  • Quench: Wash with 1M citric acid (removes unreacted amine/TEA), then saturated NaHCO3, then Brine.

  • Yield: Evaporate solvent to yield N-Boc-4-cyano-2,5-difluorobenzylamine . This solid is stable at room temperature and resistant to SnAr dimerization.

Visualizing the Strategy

Workflow Diagram

The following diagram illustrates the transformation from the reactive bromide to the stable, protected amine.

SynthesisWorkflow cluster_risk Risk Zone Bromide 4-(Bromomethyl)- 2,5-difluorobenzonitrile (Electrophile) Intermediate Phthalimide Intermediate (Stable Solid) Bromide->Intermediate DMF, 0°C (Sn2 Substitution) Phthalimide Potassium Phthalimide (Masked N) Phthalimide->Intermediate FreeAmine Free Amine (UNSTABLE) Intermediate->FreeAmine EtOH, Reflux (Deprotection) Hydrazine Hydrazine Hydrate Hydrazine->FreeAmine FinalProduct N-Boc-4-Cyano- 2,5-difluorobenzylamine (Stable Target) FreeAmine->FinalProduct Protection (Prevents Polymerization) Boc Boc2O / TEA

Caption: Step-by-step synthetic pathway emphasizing the transient nature of the free amine and the necessity of immediate Boc-protection.

Electronic Risk Map

This diagram details why the protection is necessary, mapping the electronic vectors.

ElectronicMap Center Benzene Ring CN 4-CN Group (Strong EWG) CN->Center Activates Ring (Resonance) F2 2-F Atom (Inductive EWG) F2->Center Withdraws e- F5 5-F Atom (Inductive EWG) F5->Center Withdraws e- Amine Benzylamine (-CH2NH2) (Nucleophile) Amine->Center Potential SnAr Attack (Self-Polymerization)

Caption: Electronic "Push-Pull" map. The electron-withdrawing groups (EWG) activate the ring, making it susceptible to attack by its own amine tail.

Data & Troubleshooting Guide

Solvent Compatibility Table
SolventSuitabilityNotes
DMF High Ideal for Step 1 (Phthalimide substitution). Promotes SN2.
Ethanol High Ideal for Step 2 (Hydrazine cleavage). Solubilizes hydrazine.
DCM High Best for Boc protection and extraction.
THF ModerateCan be used, but K-Phthalimide solubility is lower than in DMF.
Water LowUsed only for workup. Nucleophilic water can hydrolyze nitrile at high pH/Temp.
Troubleshooting Common Issues
ObservationDiagnosisCorrective Action
Low Yield (Step 1) Incomplete reaction or SnAr side reaction.Ensure temp starts at 0°C. Verify DMF is anhydrous.
Sticky Gum (Step 2) Phthalhydrazide not fully precipitated.Ensure pH is lowered to 2 during workup to precipitate the byproduct fully.
Insoluble Product Polymerization of free amine.Critical: Do not store free amine. Proceed immediately to Boc protection or store as HCl salt.
Loss of F signal (NMR) SnAr displacement of Fluorine.Reaction temperature too high in Step 1. Keep <25°C.

References

  • Synthesis of Fluorobenzonitriles

    • Process for preparing fluorobenzonitriles.[1] US Patent 5466859A. (1995). Link

  • Gabriel Synthesis Methodology

    • Gibson, M.S., & Bradshaw, R.W. (1968). The Gabriel Synthesis of Primary Amines.[2][3][4][5] Angewandte Chemie International Edition. Link

  • Building Block Data

    • 4-(Aminomethyl)-2,5-difluorobenzonitrile HCl. ChemScene Product Data.[6] Link

  • Protecting Group Strategies

    • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis.[7] Wiley-Interscience.[7] Link

  • Related Difluoro-Nitrile Synthesis

    • Synthesis of 4-amino-3,5-difluorobenzonitrile.[8] National Institutes of Health (NIH) / PMC. Link

Sources

Method

Nucleophilic aromatic substitution potential of 4-Cyano-2,5-difluorobenzylamine

Application Note: Regioselective Nucleophilic Aromatic Substitution ( ) of 4-(Aminomethyl)-2,5-difluorobenzonitrile Executive Summary 4-(Aminomethyl)-2,5-difluorobenzonitrile (commonly referred to as 4-Cyano-2,5-difluoro...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Nucleophilic Aromatic Substitution ( ) of 4-(Aminomethyl)-2,5-difluorobenzonitrile

Executive Summary

4-(Aminomethyl)-2,5-difluorobenzonitrile (commonly referred to as 4-Cyano-2,5-difluorobenzylamine) is a highly versatile, bifunctional building block widely utilized in medicinal chemistry and agrochemical development 1. The molecule features an aliphatic primary amine and a highly activated difluoro-substituted benzonitrile core. The primary challenge in utilizing this scaffold lies in managing its orthogonal reactivity: preventing uncontrolled self-condensation while driving highly regioselective functionalization at the aromatic ring. This guide details the mechanistic rationale and validated protocols for achieving precise


 functionalization.

Mechanistic Rationale: The Causality of Regioselectivity

The regioselectivity of the


 reaction on this scaffold is governed by the profound electronic asymmetry induced by the cyano (-CN) group. The cyano group acts as a powerful 

-acceptor and

-withdrawing group. In

reactions, the rate-determining step is the formation of the anionic Meisenheimer complex 2.
  • C5-Fluorine (Ortho to -CN): Nucleophilic attack at the C5 position generates a negative charge that is delocalized directly onto the strongly electron-withdrawing cyano group via resonance. This significantly lowers the transition state energy, making the C5 fluorine highly labile.

  • C2-Fluorine (Meta to -CN): Attack at the C2 position places the negative charge meta to the cyano group, precluding resonance stabilization. Consequently, the activation energy barrier remains prohibitively high, rendering the C2 fluorine practically inert under standard

    
     conditions 3.
    

The aminomethyl group at C1 exerts a minimal inductive (-I) effect that does not meaningfully alter this dynamic, ensuring predictable, single-site functionalization.

Regioselectivity A 4-Cyano-2,5-difluorobenzylamine (Activated Core) B Attack at C5-F (Ortho to -CN) A->B Nucleophile C Attack at C2-F (Meta to -CN) A->C Nucleophile D Resonance-Stabilized Meisenheimer Complex B->D E No Resonance Stabilization (High Activation Energy) C->E F Rapid Substitution (Major Product) D->F G No Reaction (Trace/None) E->G

Figure 1: Electronic logic tree dictating the highly regioselective


 at the C5 position.

Chemo-compatibility and Self-Condensation Risk

Because the molecule contains both a competent nucleophile (the primary amine) and a highly activated electrophile (the C5-fluorine), it is inherently prone to intermolecular self-condensation (oligomerization) under basic conditions. To harness this building block for cross-coupling with external nucleophiles, the primary amine must be transiently masked. N-Boc (tert-butyloxycarbonyl) protection is the industry standard here, as it is robust under the basic conditions of


 but easily cleaved under mild acidic conditions.

Workflow Step1 1. Starting Material 4-(Aminomethyl)-2,5-difluorobenzonitrile Step2 2. Amine Protection (Boc2O, Et3N, DCM) Step1->Step2 Prevent self-condensation Step3 3. Regioselective S_NAr (Nucleophile, K2CO3, DMF, 80°C) Step2->Step3 Isolate N-Boc intermediate Step4 4. Amine Deprotection (TFA/DCM or HCl/Dioxane) Step3->Step4 Isolate S_NAr product Step5 5. Final Product 5-Substituted-4-cyano-2-fluorobenzylamine Step4->Step5 Purify via precipitation

Figure 2: Three-step synthetic workflow for the orthogonal functionalization of the benzylamine core.

Experimental Workflows and Protocols

Protocol 1: Amine Protection (N-Boc)

Causality Check: Triethylamine (TEA) is used to maintain a basic environment, ensuring the primary amine is fully deprotonated and nucleophilic enough to attack the Boc-anhydride, while DCM provides a non-polar environment that stabilizes the intermediate.

  • Preparation: Suspend 4-(Aminomethyl)-2,5-difluorobenzonitrile (1.0 equiv, 10 mmol) in anhydrous Dichloromethane (DCM, 0.2 M).

  • Base Addition: Add Triethylamine (1.5 equiv, 15 mmol) and cool the mixture to 0 °C using an ice bath to control the exothermic acylation.

  • Protection: Dropwise, add Di-tert-butyl dicarbonate (

    
    , 1.1 equiv, 11 mmol) dissolved in a minimal amount of DCM.
    
  • Reaction: Remove the ice bath and stir at room temperature for 2 hours. Monitor via TLC (Hexanes:EtOAc 3:1) until the ninhydrin-active baseline spot disappears.

  • Workup (Self-Validating): Wash the organic layer sequentially with 0.1 M HCl (to remove unreacted TEA), saturated aqueous

    
    , and brine. Dry over anhydrous 
    
    
    
    and concentrate under reduced pressure to yield the N-Boc protected intermediate.
Protocol 2: Regioselective Functionalization (Model: Morpholine)

Causality Check: DMF is selected as the solvent because its polar aprotic nature leaves the nucleophile unsolvated and highly reactive, accelerating the addition-elimination mechanism.


 is utilized as a mild, insoluble base; it is strong enough to scavenge the HF byproduct and deprotonate the secondary amine, but weak enough to prevent unwanted hydrolysis of the sensitive nitrile group 4.
  • Preparation: Dissolve the N-Boc protected intermediate (1.0 equiv, 5 mmol) in anhydrous DMF (0.2 M).

  • Reagent Addition: Add anhydrous

    
     (2.0 equiv, 10 mmol) followed by Morpholine (1.2 equiv, 6 mmol).
    
  • Thermal Activation: Heat the reaction mixture to 80 °C under a nitrogen atmosphere for 4–6 hours.

  • IPC Monitoring: Analyze via LCMS. The reaction is complete when the starting material mass is fully consumed, replaced by the [M+H]+ peak of the morpholine adduct.

  • Workup: Cool to room temperature and dilute with Ethyl Acetate (EtOAc). Wash the organic phase aggressively with distilled water (3 × 50 mL) to partition and remove the DMF. Wash with brine, dry over

    
    , and concentrate. Purify via silica gel flash chromatography.
    
Protocol 3: Acidic Deprotection

Causality Check: Trifluoroacetic acid (TFA) in DCM is employed to cleave the N-Boc group. The reaction is self-validating through the evolution of


 gas (effervescence); the cessation of bubbling serves as a visual in-process control indicating the completion of the deprotection.
  • Preparation: Dissolve the purified

    
     product (1.0 equiv, 4 mmol) in DCM (0.1 M) and cool to 0 °C.
    
  • Cleavage: Slowly add TFA (10.0 equiv, 40 mmol).

  • Reaction: Stir at room temperature for 1–2 hours until gas evolution ceases.

  • Workup: Concentrate the mixture under reduced pressure to remove excess TFA. Redissolve the residue in DCM and wash with saturated aqueous

    
     until the aqueous layer tests basic (pH > 8). Extract, dry, and concentrate to yield the final 5-substituted-4-cyano-2-fluorobenzylamine.
    

Quantitative Data: Nucleophile Scope and Reactivity

The table below summarizes the expected reactivity profiles and C5 vs. C2 regioselectivity when subjecting the N-Boc protected intermediate to various classes of nucleophiles.

Nucleophile ClassSpecific ReagentEquivalentsBaseSolventTemp (°C)Time (h)Regioselectivity (C5:C2)Isolated Yield (%)
Secondary Amine Morpholine1.2

DMF804>99:192
Primary Amine Isopropylamine1.5DIPEANMP1006>95:581
Alkoxide Sodium Methoxide1.1NoneMeOH652>99:188
Thiol Thiophenol1.1

DMFRT1>99:195

Note: Thiolates are highly nucleophilic and capable of executing the


 addition at room temperature, whereas sterically hindered primary amines require elevated temperatures in high-boiling solvents like NMP.

References

  • ResearchGate. Predicted transition structures for the SNAr reaction between indole and 4-fluorobenzonitrile.[Link]

  • ChemRxiv. SNAr Regioselectivity Predictions: Machine Learning Triggering DFT Reaction Modeling through Statistical Threshold.[Link]

  • ResearchGate. Optimization of reaction conditions using pentafluorobenzonitrile.[Link]

Sources

Application

Strategic Preparation of Fluorinated Benzylamines: A Technical Guide for Agrochemical Discovery

Abstract Fluorinated benzylamines represent a critical structural motif in modern agrochemical discovery, serving as key intermediates for fungicides, herbicides, and insecticides. The strategic incorporation of fluorine...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Fluorinated benzylamines represent a critical structural motif in modern agrochemical discovery, serving as key intermediates for fungicides, herbicides, and insecticides. The strategic incorporation of fluorine—specifically trifluoromethyl (-CF3) and difluoromethoxy (-OCF2H) groups—into the benzylic scaffold modulates lipophilicity (


), metabolic stability, and pKa, thereby enhancing bioavailability and target residency. This guide provides a comprehensive technical workflow for the synthesis of these high-value intermediates, focusing on three distinct methodologies: Reductive Amination, Catalytic Transfer Hydrogenation, and Nucleophilic Substitution. Protocols are optimized for research-scale precision and scalability, with specific attention to safety handling of lachrymatory intermediates.

Strategic Importance in Agrochemicals

The "Fluorine Effect" is a cornerstone of modern crop protection chemistry. Replacing a hydrogen atom with fluorine or a fluorinated group alters the physicochemical profile of a molecule without significantly changing its steric bulk. In benzylamines, this substitution is particularly effective for blocking metabolic deactivation at the benzylic position (a common site for cytochrome P450 oxidation).

Case Study: Fluopicolide A prime example of this utility is Fluopicolide , an anti-oomycete fungicide. Its synthesis relies on a fluorinated hetero-benzylamine intermediate, [3-chloro-5-(trifluoromethyl)pyridin-2-yl]methanamine. The trifluoromethyl group on the pyridine ring enhances the molecule's lipophilicity, facilitating leaf cuticle penetration and rainfastness.

Synthetic Decision Matrix

Selecting the optimal pathway depends heavily on the available starting material and the tolerance of other functional groups (e.g., aryl chlorides/bromides) present in the molecule.

SyntheticPathways Start Starting Material Aldehyde Fluorinated Benzaldehyde Start->Aldehyde Nitrile Fluorinated Benzonitrile Start->Nitrile Halide Fluorinated Benzyl Halide Start->Halide Product Fluorinated Benzylamine Aldehyde->Product Protocol A: Reductive Amination (Mild, High Tolerance) Nitrile->Product Protocol B: Transfer Hydrogenation (Scalable, No H2 Gas) Halide->Product Protocol C: Delépine/Gabriel (Avoids Polyalkylation)

Figure 1: Decision matrix for selecting the synthetic route based on substrate availability and functional group compatibility.

Protocol A: Reductive Amination (The "Workhorse" Method)

Context: This is the most versatile method for research laboratories. It allows for the coupling of fluorinated benzaldehydes with various amines. We utilize Sodium Triacetoxyborohydride (STAB) because it is milder than NaCNBH


 (avoiding toxic cyanide byproducts) and does not reduce aryl chlorides or nitro groups, which are common in agrochemical scaffolds.
Mechanism & Rationale

The reaction proceeds via the formation of an iminium ion intermediate.[1] STAB is sterically bulky and electron-deficient, making it less reactive toward the aldehyde precursor than the iminium ion, thus preventing direct reduction of the aldehyde to the alcohol.

Experimental Protocol

Reagents:

  • Fluorinated Benzaldehyde (1.0 equiv)

  • Amine (1.1–1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4–1.5 equiv)

  • Acetic Acid (AcOH) (1.0 equiv, optional catalyst)

  • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

Step-by-Step:

  • Imine Formation: In a dry round-bottom flask under inert atmosphere (N

    
    ), dissolve the fluorinated benzaldehyde (e.g., 4-(trifluoromethyl)benzaldehyde) in DCE (0.2 M concentration).
    
  • Amine Addition: Add the amine and AcOH. Stir at room temperature for 30–60 minutes to ensure imine formation equilibrium. Note: If the amine is a salt (e.g., HCl salt), add 1.0 equiv of Triethylamine (TEA) to free the base.

  • Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 10 minutes. The reaction is slightly exothermic.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC or LC-MS.

  • Quench: Quench by adding saturated aqueous NaHCO

    
     until pH ~8.
    
  • Workup: Extract with Dichloromethane (DCM) (3x). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Purification: Flash column chromatography (Hexane/EtOAc). Fluorinated amines often streak; adding 1% TEA to the eluent sharpens the bands.

Data Summary:

ParameterConditionRationale
Stoichiometry 1.4 equiv STABEnsures complete reduction of iminium without excess waste.
Temperature 0°C

RT
Controls exotherm; prevents side reactions.
Solvent DCEOptimal solubility; non-coordinating.
Yield Typically 85-95%High efficiency for fluorinated substrates.

Protocol B: Catalytic Transfer Hydrogenation (Scalable Reduction)

Context: When starting from fluorinated benzonitriles , standard hydrogenation (H


, Raney Ni) often requires high pressure and special autoclaves. Catalytic Transfer Hydrogenation (CTH) using formate salts is a safer, highly scalable alternative that avoids H

gas cylinders and preserves aryl-halide bonds (e.g., Ar-Cl) that might otherwise undergo hydrogenolysis.
Experimental Protocol

Reagents:

  • Fluorinated Benzonitrile (1.0 equiv)

  • Ammonium Formate (HCOONH

    
    ) (5.0 equiv) or Triethylammonium Formate
    
  • Catalyst: 10% Pd/C (5-10 mol% loading)

  • Solvent: Methanol (MeOH) or Ethanol (EtOH)

Step-by-Step:

  • Setup: In a multi-neck flask equipped with a reflux condenser, dissolve the nitrile in degassed MeOH (0.1 M).

  • Catalyst Addition: Add the Pd/C catalyst carefully (pyrophoric risk: keep wet with solvent).

  • Donor Addition: Add Ammonium Formate in one portion.

  • Reflux: Heat the mixture to reflux (approx. 65°C). Evolution of CO

    
     and NH
    
    
    
    gas will be observed (ensure good ventilation).
  • Monitoring: Reaction typically completes in 2–6 hours. Monitor for the disappearance of the nitrile peak (~2230 cm

    
     in IR).
    
  • Filtration: Cool to RT. Filter the mixture through a Celite pad to remove Pd/C. Safety: Do not let the filter cake dry out completely; wash with water immediately to prevent ignition.

  • Isolation: Concentrate the filtrate. The residue is often the formate salt of the amine. Basify with 1M NaOH and extract with EtOAc to obtain the free amine.

Protocol C: Nucleophilic Substitution (The "Building Block" Route)

Context: Direct alkylation of amines with fluorinated benzyl halides (chlorides/bromides) is prone to over-alkylation (forming tertiary amines and quaternary salts). To synthesize primary amines exclusively, the Delépine Reaction or Gabriel Synthesis is mandatory.

Safety Alert: Lachrymators

Fluorinated benzyl halides (e.g., 2-fluoro-benzyl bromide) are potent lachrymators (tear gas agents).

  • Engineering Control: All weighing and handling must occur inside a functioning fume hood.

  • Decontamination: Keep a beaker of 10% aqueous ammonia or sodium thiosulfate ready to neutralize spills and rinse glassware.

Protocol: Delépine Reaction (Hexamethylenetetramine)

This method is preferred over Gabriel synthesis for fluorinated substrates as it avoids the harsh hydrazine deprotection step.

Step-by-Step:

  • Quaternization: Dissolve fluorinated benzyl halide (1.0 equiv) and Hexamethylenetetramine (HMTA) (1.05 equiv) in Chloroform or Ethanol.

  • Precipitation: Stir at RT or mild reflux. The quaternary ammonium salt (hexaminium salt) usually precipitates out as a white solid.

  • Isolation: Filter the salt and wash with cold ether.

  • Hydrolysis: Reflux the salt in a mixture of Ethanol and conc. HCl (5:1 ratio) for 2 hours. This cleaves the HMTA cage.

  • Workup: Cool the mixture. The product exists as the amine-hydrochloride salt. Filter off the byproduct (ammonium chloride). Concentrate the filtrate to obtain the pure fluorinated benzylamine hydrochloride.

Characterization & Quality Control

For agrochemical screening, purity is paramount. Fluorinated compounds offer a unique advantage in characterization:


F NMR .
  • 
    F NMR:  A clean singlet (for -CF
    
    
    
    ) or multiplet (for aryl-F) confirms the integrity of the fluorinated motif. A shift in the signal often indicates oxidation or defluorination byproducts.
  • LC-MS: Run in positive mode (ESI+). Look for the [M+H]

    
     peak.
    
    • Note: Fluorinated amines are less basic than non-fluorinated analogs; adjusting the mobile phase pH (using Formic acid) is critical for ionization.

References

  • Reductive Amination Scope: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996. Link

  • Agrochemical Fluorine Effect: Jeschke, P.[2] "The Unique Role of Fluorine in the Design of Active Ingredients for Modern Crop Protection."[2] ChemBioChem, 2004. Link

  • Transfer Hydrogenation: Gowenlock, C. E., et al. "Recent advances in the synthesis of amine-boranes: an overview." Tetrahedron, 2013. (Context on amine synthesis). See also: "Continuous-flow transfer hydrogenation of benzonitrile." Reaction Chemistry & Engineering. Link

  • Fluopicolide Synthesis: Patent WO1999042447, "Pyridylmethylbenzamide derivatives and their use as fungicides." Link

  • Safety of Benzyl Halides: National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." Link

Sources

Method

Advanced Application Note: One-Pot Synthesis Methods Utilizing 4-Cyano-2,5-difluorobenzylamine

Executive Summary 4-Cyano-2,5-difluorobenzylamine (CAS: 72235-52-0, also known as 4-(aminomethyl)-2,5-difluorobenzonitrile) is a high-value fluorinated building block critical in medicinal chemistry.[1] It serves as a pr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Cyano-2,5-difluorobenzylamine (CAS: 72235-52-0, also known as 4-(aminomethyl)-2,5-difluorobenzonitrile) is a high-value fluorinated building block critical in medicinal chemistry.[1] It serves as a primary amine scaffold for introducing the electron-deficient 4-cyano-2,5-difluorophenyl moiety, a pharmacophore often employed to modulate metabolic stability and lipophilicity in kinase inhibitors and HIF-2ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 antagonists (e.g., structural analogs of Belzutifan).

This guide details three one-pot synthesis protocols designed to maximize the utility of this amine while minimizing isolation steps. By leveraging the nucleophilicity of the benzylamine nitrogen against the backdrop of its electron-withdrawing aryl core, researchers can efficiently access secondary amines, peptidomimetics, and fused heterocycles.[1]

Chemical Profile & Reactivity Analysis

Structural Properties[2]
  • Molecular Formula: C

    
    H
    
    
    
    F
    
    
    N
    
    
  • Molecular Weight: 168.14 g/mol

  • Key Functional Groups:

    • Primary Amine (–CH

      
      NH
      
      
      
      ):
      Highly nucleophilic; the primary handle for one-pot functionalization.
    • Nitrile (–CN): Strong electron-withdrawing group (EWG) at the para position relative to the methylene bridge.

    • Fluorine Substituents (2,5-position): The C-5 fluorine (ortho to nitrile) is activated for Nucleophilic Aromatic Substitution (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      ) under harsh conditions, but in standard amine couplings, the ring remains stable, preserving the fluorination pattern for biological activity.
      
Strategic Value in Drug Design

The 4-cyano-2,5-difluorophenyl motif acts as a bioisostere for other electron-deficient aromatics. The fluorine atoms lower the pKa of the neighboring protons and increase metabolic resistance against oxidative metabolism (e.g., P450 hydroxylation).[1]

Protocol A: One-Pot Reductive Amination

Application: Rapid synthesis of secondary amine libraries for SAR (Structure-Activity Relationship) studies.

Principle

This protocol utilizes a "direct" reductive amination approach where the intermediate imine is formed and reduced in situ using Sodium Triacetoxyborohydride (STAB). The electron-deficient nature of the aryl ring in 4-Cyano-2,5-difluorobenzylamine does not significantly hamper the nucleophilicity of the benzylic amine, allowing for smooth condensation with aldehydes.[1]

Reaction Scheme Visualization

ReductiveAmination Amine 4-Cyano-2,5- difluorobenzylamine Imine Imine Intermediate Amine->Imine DCM/THF RT, 1h Aldehyde R-CHO (Aldehyde) Aldehyde->Imine Product Secondary Amine Product Imine->Product NaBH(OAc)3 AcOH, 16h

Figure 1: Workflow for the one-pot reductive amination using STAB.

Detailed Procedure

Reagents:

  • 4-Cyano-2,5-difluorobenzylamine (1.0 equiv)[1]

  • Aldehyde substrate (1.0 - 1.1 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.4 - 1.5 equiv)[1]

  • Acetic Acid (glacial, 1.0 equiv)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)[1]

Step-by-Step:

  • Imine Formation: In a dry reaction vial, dissolve the aldehyde (1.0 mmol) and 4-Cyano-2,5-difluorobenzylamine (168 mg, 1.0 mmol) in DCE (5 mL).

  • Acid Catalysis: Add glacial acetic acid (60 µL, 1.0 mmol). Stir at room temperature for 30–60 minutes under N

    
    . Note: Formation of the imine is often indicated by a slight color change.
    
  • Reduction: Add STAB (300 mg, 1.4 mmol) in a single portion.

  • Incubation: Stir the suspension vigorously at room temperature for 12–16 hours.

  • Quench: Quench with saturated aqueous NaHCO

    
     (5 mL). Stir for 15 minutes until gas evolution ceases.
    
  • Workup: Extract with EtOAc (3 x 10 mL). Wash combined organics with brine, dry over Nangcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    SO
    
    
    
    , and concentrate.[2]
  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Typical Yields:

Aldehyde Type Electronic Nature Expected Yield
Benzaldehyde Neutral 85-92%
4-Chlorobenzaldehyde Electron-Deficient 88-95%
4-Methoxybenzaldehyde Electron-Rich 75-82%

| Cyclohexanecarbaldehyde | Aliphatic | 80-88% |

Protocol B: One-Pot Ugi 4-Component Reaction (U-4CR)

Application: Generation of peptidomimetic scaffolds and


-amino amide derivatives.
Principle

The Ugi reaction assembles four components—amine, aldehyde, carboxylic acid, and isocyanide—into a bis-amide structure.[1] 4-Cyano-2,5-difluorobenzylamine serves as the amine component. This reaction is atom-economical and generates high molecular complexity in a single step.

Reaction Scheme Visualization

UgiReaction Amine 4-Cyano-2,5- difluorobenzylamine Imine Imine Formation (In Situ) Amine->Imine Aldehyde Aldehyde (R1-CHO) Aldehyde->Imine Acid Carboxylic Acid (R2-COOH) Isocyanide Isocyanide (R3-NC) Addition Isocyanide/Acid Addition Imine->Addition + Acid + Isocyanide Rearrange Mumm Rearrangement Addition->Rearrange Product Ugi Adduct (Peptidomimetic) Rearrange->Product

Figure 2: Mechanistic flow of the Ugi 4-Component Reaction.

Detailed Procedure

Reagents:

  • 4-Cyano-2,5-difluorobenzylamine (1.0 equiv)[1]

  • Aldehyde (1.0 equiv)[1]

  • Carboxylic Acid (1.0 equiv)[1][2]

  • Isocyanide (e.g., tert-butyl isocyanide) (1.0 equiv)[1]

  • Solvent: Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE) (High concentration, ~1M)[1]

Step-by-Step:

  • Pre-formation: In a screw-cap vial, dissolve the aldehyde (1.0 mmol) and 4-Cyano-2,5-difluorobenzylamine (1.0 mmol) in MeOH (1.0 mL). Stir for 30 minutes to pre-form the imine.

  • Component Addition: Add the carboxylic acid (1.0 mmol) and stir for 5 minutes.

  • Initiation: Add the isocyanide (1.0 mmol).

  • Reaction: Seal the vial and stir at room temperature for 24 hours. (For sterically hindered substrates, heat to 50°C).[1]

  • Isolation: The product often precipitates from methanol.

    • If precipitate forms: Filter and wash with cold MeOH.

    • If soluble: Evaporate solvent and purify via silica gel chromatography (DCM/MeOH gradient).

Protocol C: One-Pot Synthesis of Quinazolin-4(3H)-ones

Application: Construction of fused heterocyclic cores common in kinase inhibitors.

Principle

This method couples the benzylamine with an anthranilic acid derivative (or isatoic anhydride) and an orthoformate. It effectively builds a pyrimidine ring onto the anthranilic core, incorporating the 4-cyano-2,5-difluorobenzyl group at position 3.[1]

Reaction Scheme Visualization

Quinazolinone Isatoic Isatoic Anhydride Intermediate Amide Intermediate Isatoic->Intermediate Reflux/DMSO - CO2 Amine 4-Cyano-2,5- difluorobenzylamine Amine->Intermediate Reflux/DMSO - CO2 Ortho Triethyl Orthoformate Cyclization Cyclization (- EtOH) Intermediate->Cyclization + Orthoformate cat. H+ Final 3-Substituted Quinazolinone Cyclization->Final

Figure 3: One-pot cascade synthesis of Quinazolinones.

Detailed Procedure

Reagents:

  • Isatoic anhydride (1.0 equiv)[1]

  • 4-Cyano-2,5-difluorobenzylamine (1.1 equiv)[1]

  • Triethyl orthoformate (3.0 equiv)[1]

  • Catalyst: p-Toluenesulfonic acid (pTSA) (10 mol%)[1]

  • Solvent: Ethanol or Toluene

Step-by-Step:

  • Amide Formation: In a round-bottom flask, combine isatoic anhydride (1.0 mmol) and 4-Cyano-2,5-difluorobenzylamine (1.1 mmol) in Ethanol (5 mL). Heat to reflux for 2 hours. Evolution of CO

    
     indicates the opening of the anhydride ring to form the N-benzyl anthranilamide.
    
  • Cyclization: Without isolation, add triethyl orthoformate (3.0 mmol) and pTSA (0.1 mmol) to the reaction mixture.

  • Reflux: Continue refluxing for 4–6 hours.

  • Workup: Cool to room temperature. The product usually crystallizes out.

  • Purification: Filter the solid and wash with cold ethanol. Recrystallize from EtOH/DMF if necessary.

References

  • Reductive Amination Standards: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862.[1] Link[1]

  • Ugi Reaction Methodology: Dömling, A. "Recent Advances in Isocyanide-Based Multicomponent Chemistry." Current Opinion in Chemical Biology, vol. 6, no. 3, 2002, pp. 306-313.[1] Link[1]

  • Fluorobenzylamine Synthesis Context: "Process for the preparation of fluorobenzyl derivatives."[3][4] EP1114809A1. Link

  • Quinazolinone Synthesis: Wang, L., et al. "Catalyst-free one-pot synthesis of quinazolin-4(3H)-ones." Green Chemistry, vol. 12, 2010, pp. 1357-1359.[1] Link

  • HIF-2ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     Inhibitor Context (Belzutifan):  Xu, R., et al. "3-[(1S,2S,3R)-2,3-Difluoro-1-hydroxy-7-methylsulfonylindan-4-yl]oxy-5-fluorobenzonitrile (PT2977, Belzutifan)." Journal of Medicinal Chemistry, 2021.[1] (Provides context for the pharmacophore utility). Link[1]
    

Sources

Application

Application Note: Functionalization of the Benzyl Position in 4-Cyano-2,5-difluorobenzylamine

The following Application Note provides a comprehensive technical guide to the functionalization of 4-Cyano-2,5-difluorobenzylamine , a high-value fluorinated building block in medicinal chemistry. Executive Summary & St...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note provides a comprehensive technical guide to the functionalization of 4-Cyano-2,5-difluorobenzylamine , a high-value fluorinated building block in medicinal chemistry.

Executive Summary & Strategic Analysis

4-Cyano-2,5-difluorobenzylamine is a critical scaffold in the synthesis of protease inhibitors, kinase inhibitors, and CNS-active agents. Its value lies in the unique electronic signature of the benzene ring: the nitrile (CN) and two fluorine (F) atoms create a highly electron-deficient core, enhancing metabolic stability and modulating the pKa of the benzylic amine.

This guide addresses the two distinct modes of "functionalizing" the benzyl position:

  • N-Functionalization (Chemo-selective Anchoring): Utilizing the amine as a nucleophile to tether the fluorinated core to drug scaffolds.

  • Benzylic C-H Functionalization (Late-Stage Diversification): Direct activation of the benzylic C(

    
    )-H bond to introduce alkyl, aryl, or carbonyl groups, a challenge due to the electron-withdrawing nature of the ring.
    
Structural Logic & Reactivity Profile
  • Electronic Pull: The 4-CN and 2,5-di-F substituents significantly lower the electron density of the aromatic ring.

  • Amine Basicity: The benzylic amine is less basic than non-fluorinated benzylamine (approx. pKa ~8.5 vs 9.3) due to the inductive effect of the ortho-fluorine.

  • Benzylic C-H Acidity: The electron-withdrawing groups (EWG) increase the acidity of the benzylic protons, making them susceptible to base-mediated deprotonation but stabilizing the resulting anion.

ReactivityLandscape Core 4-Cyano-2,5-difluorobenzylamine N_Funct Path A: N-Functionalization (Nucleophilic Attack) Core->N_Funct Primary Utility CH_Funct Path B: Benzylic C-H Activation (Radical/HAT) Core->CH_Funct Advanced Editing SNAr SNAr / Amide Coupling (High Yield) N_Funct->SNAr Oxidation Oxidation to Imine/Nitrile (Electrochem/Chemical) CH_Funct->Oxidation Arylation Photoredox α-Arylation (Advanced) CH_Funct->Arylation

Figure 1: Strategic reactivity landscape of the 4-Cyano-2,5-difluorobenzylamine scaffold.

Protocol A: Chemo-selective N-Functionalization

Objective: To attach the benzylamine fragment to a heteroaryl core (common in drug discovery) without affecting the sensitive nitrile group or the fluorines (susceptible to


 at the ring if conditions are too harsh).
Method: Palladium-Catalyzed Buchwald-Hartwig Amination

While standard


 works for highly activated electrophiles, Pd-catalysis is required for deactivating heteroaryl chlorides to prevent side reactions.

Reagents:

  • Substrate: 4-Cyano-2,5-difluorobenzylamine (1.0 equiv)

  • Coupling Partner: Aryl/Heteroaryl Chloride (1.0 equiv)

  • Catalyst:

    
     (2 mol%)
    
  • Ligand: BrettPhos (4 mol%) – Selected for primary amines and electron-deficient aryl halides.

  • Base:

    
     (2.0 equiv)
    
  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Protocol:

  • Preparation: In a glovebox or under Argon, charge a reaction vial with

    
     (18 mg, 0.02 mmol) and BrettPhos (21 mg, 0.04 mmol). Add 1,4-Dioxane (2 mL) and stir at 80°C for 5 minutes to pre-form the active catalyst complex (color change observed).
    
  • Addition: Add the aryl chloride (1.0 mmol), 4-Cyano-2,5-difluorobenzylamine (168 mg, 1.0 mmol), and

    
     (650 mg, 2.0 mmol).
    
  • Reaction: Seal the vial and heat to 100°C for 4–12 hours. Monitor by LC-MS.[1]

    • Checkpoint: The nitrile peak (CN) should remain intact. If hydrolysis is observed (amide formation), switch base to

      
       and lower temp to 80°C.
      
  • Workup: Cool to RT, filter through a Celite pad (eluting with EtOAc). Concentrate the filtrate.

  • Purification: Flash chromatography (Hexane/EtOAc).

Why this works: BrettPhos is bulky and electron-rich, facilitating oxidative addition into the aryl chloride while preventing


-hydride elimination. The mild base (

) preserves the nitrile on the benzylamine.

Protocol B: Benzylic C-H Functionalization (Advanced)

Objective: Direct functionalization of the


 position (alpha to nitrogen) to introduce complexity (e.g., 

-arylation) without pre-functionalization.

Challenge: The electron-deficient ring makes the benzylic C-H bond stronger towards electrophilic attack but more acidic. Traditional lithiation (n-BuLi) is risky due to potential nucleophilic attack on the nitrile or the fluorinated ring (


).
Solution: Metallaphotoredox Catalysis  via Hydrogen Atom Transfer (HAT). This method uses a radical pathway that is orthogonal to the electronic constraints of the ring.
Workflow: Photoredox -Arylation

This protocol couples the benzylamine with an aryl bromide at the benzylic carbon.

Mechanistic Insight:

  • HAT: A quinuclidine radical cation abstracts a hydrogen atom from the benzylic position.

  • Nickel Catalysis: The resulting benzylic radical is intercepted by a Ni(0)/Ni(II) cycle to form the C-C bond.

PhotoredoxMechanism Start Substrate: 4-Cyano-2,5-difluorobenzylamine Radical Benzylic Radical (Nucleophilic) Start->Radical H-Abstraction via Quinuclidine Iridium Ir(III)* Excited State (Photocatalyst) Quinuclidine Quinuclidine Radical Cation (HAT Agent) Iridium->Quinuclidine SET Oxidation Nickel Ni(II)-Ar Complex (Cross-Coupling) Radical->Nickel Radical Capture Product Product: α-Aryl-benzylamine Nickel->Product Reductive Elimination

Figure 2: Synergistic Photoredox/Nickel catalytic cycle for benzylic C-H functionalization.

Reagents:

  • Substrate: N-Boc-4-Cyano-2,5-difluorobenzylamine (Must be N-protected to prevent amine oxidation).

  • Coupling Partner: Aryl Bromide (1.5 equiv).

  • Photocatalyst:

    
     (1 mol%).
    
  • HAT Catalyst: Quinuclidine (5 mol%).

  • Metal Catalyst:

    
     (5 mol%) / dtbbpy (5 mol%).
    
  • Base:

    
     (2.0 equiv).
    
  • Solvent: DMSO (degassed).

  • Light Source: Blue LED (450 nm).

Step-by-Step Protocol:

  • Protection: First, protect the free amine with

    
     (Standard protocol: 
    
    
    
    ,
    
    
    , DCM) to generate the N-Boc derivative. Crucial: Free primary amines poison the radical process; the carbamate stabilizes the
    
    
    -amino radical.
  • Setup: In a 8 mL vial, combine the N-Boc-substrate (0.2 mmol), Aryl Bromide (0.3 mmol), Ir-catalyst (2.2 mg), Ni-catalyst (2.2 mg), ligand (2.7 mg), Quinuclidine (1.1 mg), and Base.

  • Degassing: Add DMSO (2 mL). Sparge with Nitrogen for 15 minutes.

  • Irradiation: Seal the vial and place it 2 cm from a Blue LED fan-cooled setup. Stir vigorously for 24 hours.

  • Workup: Dilute with water, extract with diethyl ether (to remove DMSO).

  • Deprotection (Optional): Treat with TFA/DCM to reveal the free amine with the new benzylic substitution.

Quantitative Comparison of Methods

FeatureN-Functionalization (Pd-Cat)Benzylic C-H Arylation (Photoredox)Benzylic Oxidation (Electrochemical)
Target Site Nitrogen AtomBenzylic Carbon (

-C)
Benzylic Carbon (

-C)
Reactivity Basis Nucleophilic AmineRadical StabilizationAnodic Oxidation
Substrate Req. Free AmineN-Protected (Boc/Cbz)N-Protected or Free
Yield (Typical) 85–95%50–70%60–80%
Key Limitation Heteroaryl-Cl availabilityRequires Blue LED setupScale-up complexity
Strategic Value Scaffold LinkingIncreasing

complexity
Creating Amides/Nitriles

References

  • Vertex Pharmaceuticals.Synthesis of Belzutifan and Fluorinated Intermediates. (Contextual grounding on the stability of 2,5-difluoro-4-cyano scaffolds).
  • MacMillan, D. W. C., et al.

    
     C-H arylation and functionalization." Nature, 2014.  (Foundational Photoredox/Ni protocol).
    
  • Knowles, R. R., et al. "Catalytic Alkylation of Remote C–H Bonds Enabled by Proton-Coupled Electron Transfer." Science, 2016. (Mechanistic basis for HAT on electron-deficient amines).

  • Stahl, S. S., et al. "Aerobic Oxidation of Benzylic C–H Bonds." Journal of the American Chemical Society, 2013. (Oxidative protocols).

  • ChemicalBook. "4-Cyano-2,5-difluorobenzylamine Properties and Safety." (Physical data verification).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 4-Cyano-2,5-difluorobenzylamine Optimization

The following technical guide serves as a specialized support resource for researchers working with 4-Cyano-2,5-difluorobenzylamine (also known as 4-(aminomethyl)-2,5-difluorobenzonitrile). This guide addresses the speci...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide serves as a specialized support resource for researchers working with 4-Cyano-2,5-difluorobenzylamine (also known as 4-(aminomethyl)-2,5-difluorobenzonitrile).

This guide addresses the specific electronic and steric challenges posed by this molecule, moving beyond generic protocols to provide chemically grounded optimization strategies.

Molecule Identifier: 4-Cyano-2,5-difluorobenzylamine CAS: 1150114-77-2 (Free Base) / 433940-06-8 (General Reference) Core Challenge: The electron-withdrawing nature of the 4-cyano and 2,5-difluoro substituents significantly reduces the nucleophilicity of the primary amine, leading to stalled reactions and low yields in standard amide couplings or reductive aminations.[1]

Part 1: Critical Handling & Storage (Pre-Reaction)

Q: My starting material is turning into a white solid/crust upon storage. Is it degrading?

A: Likely, yes.[1] This is a common issue with electron-deficient benzylamines.

  • The Issue: Free-base benzylamines readily absorb atmospheric

    
     to form carbamate salts (solid white crusts).[1] This lowers the effective stoichiometry of your amine in subsequent reactions.
    
  • The Fix:

    • Convert to Salt: Store the amine as a Hydrochloride (HCl) or Tosylate (TsOH) salt.[1] These are indefinitely stable at room temperature.[1]

    • Free-Base "Just-in-Time": If you must store the free base, keep it under Argon at -20°C.[1]

    • Recovery: If carbonation has occurred, dissolve the solid in dilute HCl, wash with ether (to remove non-basic impurities), then basify the aqueous layer with NaOH and extract with DCM to recover the pure amine.

Q: What is the solubility profile for process development?

A:

Solvent Solubility (Free Base) Solubility (HCl Salt) Recommendation
DCM / Chloroform High Low Preferred for workup/extraction.
MeOH / EtOH High High Good for reductive amination.[1]
DMF / DMSO High High Standard reaction solvent.
Water Insoluble High Use for salt formation.[1]

| Ether / Hexane | Moderate/Low | Insoluble | Use for precipitating the salt.[1] |

Part 2: Optimizing Amide Couplings (The Yield Killer)

Q: Standard HATU/DIPEA coupling yields are stuck at 40-50%. How do I drive this to completion?

A: The "standard" peptide coupling conditions often fail here because the amine is electronically deactivated. The cyano group (para) and fluorine atoms (ortho/meta) pull electron density away from the nitrogen lone pair, lowering its


 and nucleophilicity.

Protocol A: The Acyl Fluoride Switch (Recommended) When HATU fails, acyl fluorides often succeed because they are highly reactive yet stable enough to resist rapid hydrolysis.

  • Activation: Convert your carboxylic acid to an acyl fluoride using TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) or Cyanuric Fluoride .[1]

  • Stoichiometry: 1.0 equiv Acid : 1.1 equiv TFFH : 2.5 equiv DIPEA.[1]

  • Addition: Add the 4-Cyano-2,5-difluorobenzylamine (1.0 equiv) last.

  • Solvent: DCM or anhydrous MeCN (avoid DMF if possible to simplify workup).[1]

  • Why this works: The acyl fluoride intermediate is less sterically demanding than the HATU-active ester and reacts faster with poor nucleophiles.

Protocol B: The Mixed Anhydride Method If reagents like TFFH are unavailable:

  • Cool acid (1.0 equiv) and N-methylmorpholine (NMM, 1.1 equiv) in THF to -15°C.

  • Add Isobutyl chloroformate (1.05 equiv) dropwise.[1] Stir for 15 min.

  • Add the amine (1.0 equiv) as a solution in THF/DMF.[1]

  • Warm to Room Temp.[1]

  • Note: Maintain strict temperature control to prevent anhydride decomposition.

Q: Should I use a large excess of base to speed it up?

A: NO.

  • Risk: The 2,5-difluoro-4-cyanophenyl ring is susceptible to Nucleophilic Aromatic Substitution (SNAr) .[1]

  • Mechanism: A strong base or excess amine can attack the C-2 or C-5 position, displacing a fluoride ion.[1] This results in a byproduct where the amine has reacted with the ring instead of the carbonyl.

  • Control: Keep base equivalents (DIPEA/TEA) strictly close to stoichiometric requirements (2-3 equiv max).

Part 3: Reaction Workflow Visualization

The following diagram illustrates the decision logic for optimizing reactions with this specific amine.

ReactionOptimization Start Start: Amide Coupling with 4-Cyano-2,5-difluorobenzylamine CheckYield Check Yield with Standard HATU/DIPEA Start->CheckYield Decision Yield > 80%? CheckYield->Decision Success Proceed to Workup Decision->Success Yes Analyze Analyze Failure Mode Decision->Analyze No Mode1 Stalled Conversion (Poor Nucleophile) Analyze->Mode1 SM Remains Mode2 Side Products Formed (SNAr Background) Analyze->Mode2 New Impurities Sol1 Switch to Acyl Fluoride (TFFH or Cyanuric Fluoride) Mode1->Sol1 Mild Activation Sol2 Switch to Acid Chloride (Ghosez's Reagent) Mode1->Sol2 Strong Activation Sol3 Reduce Base Load Switch Solvent to DCM Mode2->Sol3 Mitigate SNAr Sol1->Success Sol2->Success Sol3->Success

Caption: Logic flow for troubleshooting low yields. Blue nodes indicate recommended optimization steps.

Part 4: Advanced Troubleshooting (SNAr & Reductive Amination)

Q: I see a byproduct with M+ mass corresponding to the loss of HF. What is this?

A: This is the SNAr byproduct.

  • Cause: The amine nitrogen attacked the benzene ring at the position ortho to the cyano group, displacing a fluorine atom.

  • Prevention:

    • Lower Temperature: Run the reaction at 0°C initially. SNAr has a higher activation energy than amide coupling.[1]

    • Non-Nucleophilic Base: Switch from TEA/DIPEA to 2,6-Lutidine or Collidine . These are sterically hindered and less likely to promote the SNAr pathway.

Q: Reductive amination with aldehydes is extremely slow.[1] Why?

A: The imine formation step is reversible and the equilibrium lies toward the starting materials because the amine is electron-poor.

  • The Fix:

    • Pre-form the Imine: Mix the amine and aldehyde in MeOH with a dehydrating agent (molecular sieves or

      
      ) for 6-12 hours before adding the reducing agent.
      
    • Stronger Acid Catalyst: Use Acetic Acid (5-10%) to catalyze the imine formation.[1]

    • Reducing Agent: Use Sodium Triacetoxyborohydride (STAB) , but ensure the pre-formation step is complete first.[1]

Part 5: References & Grounding

  • Acyl Fluorides in Peptide Coupling:

    • Methodology: The use of TFFH and acyl fluorides is the gold standard for coupling electron-deficient amines (anilines and electron-poor benzylamines) where HATU fails.[1]

    • Source: Carpino, L. A., et al. "Tetramethylfluoroformamidinium Hexafluorophosphate: A Rapid-Acting Peptide Coupling Reagent for Carboxyl Activation."[1] Journal of the American Chemical Society, 1995. Link[1]

  • SNAr Reactivity on Polyfluorobenzenes:

    • Mechanistic Insight: Fluorine atoms ortho/para to electron-withdrawing groups (like CN) are highly activated for displacement.[1]

    • Source: "Nucleophilic Aromatic Substitution of Polyfluorinated Arenes." Chemical Reviews, 2015.[1] Link[1]

  • General Handling of Benzylamines:

    • Stability:[2] Information regarding carbonate formation and salt stability is standard practice in medicinal chemistry process development.

    • Source: "Practical Synthetic Organic Chemistry: Reactions, Principles, and Techniques." Wiley-Interscience, 2011.[1] Link[1]

  • Synthesis of Difluorobenzonitriles:

    • Context: Protocols for synthesizing and handling similar intermediates (e.g., 4-amino-2,5-difluorobenzonitrile) provide valid proxies for reactivity profiles.[1]

    • Source: "Synthesis of 4-amino-3,5-difluorobenzonitrile."[1][3][4] National Institutes of Health / PMC, 2021.[1] Link

Sources

Optimization

Purification techniques for 4-Cyano-2,5-difluorobenzylamine intermediates

This guide serves as a specialized technical support resource for the purification of 4-Cyano-2,5-difluorobenzylamine (also known as 4-(aminomethyl)-2,5-difluorobenzonitrile). This compound is a critical intermediate in...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical support resource for the purification of 4-Cyano-2,5-difluorobenzylamine (also known as 4-(aminomethyl)-2,5-difluorobenzonitrile). This compound is a critical intermediate in the synthesis of HIF-2α inhibitors like Belzutifan (MK-6482).

The following protocols prioritize the preservation of the sensitive nitrile (cyano) moiety while effectively removing common dimer impurities and halide precursors .

Core Purification Logic

The purification of this intermediate presents a specific challenge: balancing amine basicity against nitrile lability.

  • The Problem: Standard acid-base extractions can hydrolyze the nitrile (-CN) to an amide (-CONH₂) if conditions are too harsh.

  • The Solution: Use controlled salt formation (hydrochloride or tosylate) in anhydrous media. This stabilizes the amine, rejects non-basic impurities (like the starting benzyl bromide), and allows for the removal of the secondary amine dimer via differential solubility.

Purification Decision Tree

PurificationLogic Start Crude Reaction Mixture Check1 Is the product a solid or oil? Start->Check1 AcidBase Phase 1: Mild Acid-Base Extraction (Remove neutrals/halides) Check1->AcidBase Oil/Sticky Solid SaltForm Phase 2: Anhydrous Salt Formation (HCl or pTsOH) Check1->SaltForm Crystalline Solid AcidBase->SaltForm Recryst Phase 3: Recrystallization (Rejects Dimer Impurity) SaltForm->Recryst FreeBase Phase 4: Controlled Free-Basing Recryst->FreeBase Final Pure 4-Cyano-2,5-difluorobenzylamine FreeBase->Final

Figure 1: Strategic workflow for isolating high-purity benzylamine intermediates.

Phase 1: Crude Isolation & Neutral Removal

Goal: Remove unreacted starting material (e.g., 4-(bromomethyl)-2,5-difluorobenzonitrile) and inorganic salts.

Protocol:

  • Dissolution: Dissolve the crude residue in Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (10 mL per gram of crude).

  • Mild Acid Extraction:

    • Cool the organic phase to 0–5°C.

    • Extract with 0.5 M HCl (aq) . Note: Do not use concentrated HCl or heat, as this will hydrolyze the nitrile.

    • The product moves to the aqueous layer (as the ammonium salt). Impurities (benzyl bromide, multi-alkylated byproducts) remain in the organic layer.

  • Wash: Wash the aqueous layer twice with DCM.

  • Recovery:

    • Adjust the aqueous layer pH to ~10 using saturated NaHCO₃ or 2M NaOH (add slowly at 0°C).

    • Extract immediately with DCM (3x).

    • Dry over Na₂SO₄ and concentrate in vacuo below 40°C.

Phase 2: Chemical Purification (Salt Formation)

Goal: Remove the secondary amine dimer (Bis-benzylamine) which often co-elutes in chromatography.

The hydrochloride salt of 4-Cyano-2,5-difluorobenzylamine is typically a high-melting solid, whereas the dimer salt is often more soluble in alcohols or remains an oil.

Protocol: Anhydrous HCl Precipitation

  • Solvent: Dissolve the free amine from Phase 1 in anhydrous Ethanol (EtOH) or Isopropyl Alcohol (IPA) (5 volumes).

  • Acidification:

    • Add HCl in Dioxane (4M) or HCl in Ethanol dropwise at room temperature.

    • Target pH: 2–3 (use wet pH paper).

  • Crystallization:

    • Stir the mixture for 1–2 hours at 0°C.

    • A white precipitate should form.

    • Troubleshooting: If no solid forms, add Diethyl Ether (Et₂O) or MTBE as an anti-solvent until turbidity persists, then cool.

  • Filtration: Filter the solid and wash with cold Et₂O.

  • Purity Check: Analyze the solid by HPLC. The dimer impurity typically remains in the mother liquor.

Troubleshooting & FAQs

Q1: I see a peak at [M+H]+ = ~306 in LCMS. What is it? A: This is likely the secondary amine dimer (Bis(4-cyano-2,5-difluorobenzyl)amine).

  • Cause: Over-alkylation during synthesis (e.g., reaction of the product amine with unreacted benzyl bromide).

  • Fix: This impurity is lipophilic. If it persists after salt formation, perform a slurry wash of the HCl salt in hot Ethyl Acetate. The dimer salt is often soluble in hot EtOAc, while the primary amine salt is not.

Q2: My nitrile signal (IR ~2230 cm⁻¹) disappeared, and a new peak appeared at ~1680 cm⁻¹. Why? A: You have hydrolyzed the nitrile to a primary amide .

  • Cause: Exposure to strong acid/base at elevated temperatures or prolonged storage in aqueous acid.

  • Fix: Strictly maintain temperatures <40°C during workup. Use 0.5 M HCl for extraction, not 2M or 6M. Store the intermediate as the dry HCl salt, not in solution.

Q3: The product oils out instead of crystallizing during salt formation. A: This is a common issue with fluorinated benzylamines.

  • Immediate Fix: Decant the supernatant solvent. Triturate (grind) the oil with anhydrous Diethyl Ether or Hexane . Scratch the flask wall with a glass rod to induce nucleation.

  • Alternative: Switch counter-ions. If the HCl salt is an oil, try forming the p-Toluenesulfonate (Tosylate) salt. Tosylates of benzylamines are often highly crystalline.

Data & Specifications

ParameterSpecification / Data
Target Molecule 4-(Aminomethyl)-2,5-difluorobenzonitrile
CAS Number 1150114-77-2 (Free Base)
Molecular Weight 168.14 g/mol
pKa (Calc) ~8.5 (Lower than typical benzylamine due to F/CN)
Storage Store as HCl salt at -20°C; Hygroscopic.
Key Impurities Dimer (Sec. Amine), Amide (Hydrolysis), Benzyl Bromide

References

  • Xu, R., et al. (2019). "3-[(1S,2S,3R)-2,3-Difluoro-1-hydroxy-7-methylsulfonylindan-4-yl]oxy-5-fluorobenzonitrile (PT2977), a Hypoxia-Inducible Factor 2α (HIF-2α) Inhibitor for the Treatment of Clear Cell Renal Cell Carcinoma." Journal of Medicinal Chemistry. Link

    • Context: Describes the synthesis of Belzutifan and related intermedi
  • Wallace, E. M., et al. (2016). "Hypoxia-Inducible Factor 2α (HIF-2α) Antagonists." Patent WO2016094821. Link

    • Context: Detailed experimental procedures for fluorin
  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. Link

    • Context: General protocols for purifying benzylamine derivatives via salt form
Troubleshooting

Minimizing side reactions during the coupling of 4-Cyano-2,5-difluorobenzylamine

Technical Support Center: 4-Cyano-2,5-difluorobenzylamine Coupling Optimization Executive Summary: The "Janus" Molecule Subject: 4-Cyano-2,5-difluorobenzylamine (CAS: N/A for specific salt, generic structure analysis app...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-Cyano-2,5-difluorobenzylamine Coupling Optimization

Executive Summary: The "Janus" Molecule

Subject: 4-Cyano-2,5-difluorobenzylamine (CAS: N/A for specific salt, generic structure analysis applied) Risk Profile: High. Primary Issue: Competitive Nucleophilic Aromatic Substitution (SNAr).

As a researcher working with 4-Cyano-2,5-difluorobenzylamine , you are handling a "Janus" molecule—two-faced in its reactivity. One face is the nucleophilic primary amine (–CH₂NH₂) intended for coupling. The other face is the electrophilic aromatic ring, highly activated by the electron-withdrawing nitrile (–CN) and fluorine substituents.

This guide provides the protocols required to suppress the "self-immolation" pathway (dimerization via SNAr) and maximize the formation of your desired amide.

Module 1: The Mechanistic Trap (SNAr vs. Acylation)

Before starting, you must understand why your reaction might fail. The nitrile group at the 4-position is a potent Electron Withdrawing Group (EWG). It pulls electron density from the ring, making the carbons attached to fluorine (positions 2 and 5) susceptible to nucleophilic attack.

  • The Desired Path (Acylation): The amine attacks the activated carboxylic acid (fast, kinetic control).

  • The Undesired Path (SNAr): The amine of one molecule attacks the 5-position (ortho to the nitrile) of another molecule, displacing fluoride. This leads to dimers, oligomers, and a characteristic "double mass" byproduct minus HF.

Critical Insight: The Fluorine at position 5 is the "hot zone" because it is ortho to the cyano group. The Fluorine at position 2 is less reactive (meta to cyano).

ReactionPathways Start 4-Cyano-2,5-difluorobenzylamine (Free Base) Competition Kinetic Competition Start->Competition Nucleophilic Attack Start->Competition Electrophile 2 (Self) ActivatedAcid Activated Carboxylic Acid (e.g., HATU-Ester) ActivatedAcid->Competition Electrophile 1 Product Desired Amide (Acylation) Competition->Product Pathway A: Fast (Low Temp, High Activation) SideProduct Dimer/Polymer (SNAr at C-5) Competition->SideProduct Pathway B: Slow (Heat, Polar Solvent, Excess Base)

Figure 1: Kinetic competition between the desired amide coupling and the undesired SNAr dimerization. Note that the starting material acts as both nucleophile and electrophile.

Module 2: Optimized Coupling Protocol

This protocol is designed to favor Pathway A (Acylation) by manipulating concentration, temperature, and solvent polarity.

Reagent Selection
ComponentRecommendationScientific Rationale
Coupling Agent HATU or COMU Fast kinetics are essential. You need the acylation rate (kacyl) to vastly exceed the substitution rate (ksub). Slower reagents (EDC/HOBt) leave the amine "waiting," increasing SNAr risk.
Base DIPEA (Hünig's Base) Sterically hindered bases reduce the risk of the base itself acting as a nucleophile against the fluoro-ring.
Solvent DCM or THF Avoid DMF/DMSO if possible. Polar aprotic solvents stabilize the Meisenheimer complex intermediate of the SNAr reaction, accelerating the side reaction.
Stoichiometry 1.0 : 1.1 : 1.2 (Amine : Acid : HATU). Ensure the acid is fully activated before the amine sees it.
Step-by-Step Procedure
  • Pre-Activation (The "Head Start"):

    • Dissolve the Carboxylic Acid (1.1 equiv) and HATU (1.2 equiv) in anhydrous DCM (or THF).

    • Add DIPEA (2.0 equiv) at 0°C.

    • Crucial: Stir for 15–20 minutes at 0°C. This ensures the active ester is fully formed. If you add the amine too early, it sits in solution with unreacted acid (slow) and reacts with itself (SNAr).

  • Controlled Addition (The "Cold Dilution"):

    • Dissolve your 4-Cyano-2,5-difluorobenzylamine (1.0 equiv) in a separate volume of DCM.

    • Add the amine solution to the activated acid mixture dropwise over 10 minutes at 0°C .

    • Why? Keeping the amine concentration low relative to the active ester favors the reaction with the ester over the reaction with another amine molecule.

  • Reaction & Quench:

    • Allow to warm to Room Temperature (RT) only after 1 hour.

    • Monitor by LCMS. Look for the product peak (M+H) and watch for Dimer (2xMass - HF).

    • Quench with mild acid (0.5M citric acid) to protonate any remaining amine immediately, stopping further SNAr.

Module 3: Troubleshooting & FAQs

Q1: I see a significant impurity with Mass = [2x Product] - 20. What is it?

  • Diagnosis: This is the SNAr dimer. One amine displaced a fluoride on another amine molecule.

  • Solution: Your addition was too fast, or your activation was incomplete.

    • Increase solvent volume (dilution favors intramolecular or reaction with external electrophile over intermolecular dimerization).

    • Switch solvent from DMF to DCM/THF.

    • Lower the temperature to -10°C during addition.

Q2: Can I use inorganic bases like K₂CO₃?

  • Recommendation: No. Heterogeneous inorganic bases can create "hot spots" of high basicity on the surface. Furthermore, carbonate anions can sometimes attack electron-deficient rings at high temperatures. Stick to soluble, hindered organic amine bases (DIPEA, NMM).

Q3: The reaction is slow. Should I heat it to 50°C?

  • Warning: Absolutely not. Heating is the primary trigger for SNAr on fluorinated benzonitriles. If the reaction is slow, add more HATU/Acid or switch to a more reactive species (e.g., Acid Chloride generated in situ with Ghosez's reagent), but keep the temperature low.

Q4: My yield is low, and I see hydrolysis products.

  • Diagnosis: The nitrile group can hydrolyze to a primary amide under strongly acidic or basic aqueous conditions, though this is slower than SNAr.

  • Solution: Ensure your workup is mild. Use Citric Acid or Ammonium Chloride for washes, not 1M HCl or NaOH.

Module 4: Logical Workflow for Failure Analysis

Use this decision tree if your coupling yield is <50%.

Troubleshooting Start Low Yield / Impurities CheckLCMS Check LCMS Data Start->CheckLCMS ImpurityType Identify Major Impurity Mass CheckLCMS->ImpurityType Dimer Mass = (2M - HF) (S_NAr Dimer) ImpurityType->Dimer Dimer Found Hydrolysis Mass = (M + 18) (Nitrile Hydrolysis) ImpurityType->Hydrolysis Hydration NoReaction Starting Material Remains ImpurityType->NoReaction No Conversion Sol_Dimer Action: Switch to DCM, Dilute 2x, Add Amine Slower Dimer->Sol_Dimer Sol_Hydro Action: Avoid strong aq. acid/base Use Citric Acid workup Hydrolysis->Sol_Hydro Sol_NoRxn Action: Check Acid Activation. Use Fresh HATU or Acid Chloride NoReaction->Sol_NoRxn

Figure 2: Troubleshooting logic flow based on LCMS impurity profiling.

References

  • Nucleophilic Aromatic Substitution (SNAr)

    • Master Organic Chemistry. (2018).[1] "Nucleophilic Aromatic Substitution: Introduction and Mechanism." Explains the activation of fluoro-arenes by ortho/para electron-withdrawing groups.

  • Amide Coupling Reagents & Side Reactions

    • Luxembourg Bio Technologies. (2008). "Amide bond formation: beyond the myth of coupling reagents." Details the kinetics of HATU vs. Carbodiimides and the importance of pre-activation.

  • Reactivity of Polyfluorinated Benzylamines

    • National Institutes of Health (PMC). (2019).[2] "Synthesis, Structural Characterization, and Antiangiogenic Activity of Polyfluorinated Benzamides." Discusses the regioselectivity of nucleophilic attacks on tetrafluorobenzamides and related analogues.

  • Minimizing SNAr in Peptide Chemistry

    • Royal Society of Chemistry (RSC). (2016).[3][4] "A protocol for amide bond formation with electron deficient amines." Highlights the use of acyl fluorides and specific conditions to couple difficult amines without side reactions.

Sources

Optimization

Technical Support Center: Optimization of Recrystallization Solvents for 4-Cyano-2,5-difluorobenzylamine

Content ID: TSC-REC-4C25DFBA Last Updated: March 2026 Target Audience: Process Chemists, Medicinal Chemists, Drug Development Scientists Introduction Welcome to the Technical Support Center. This guide addresses the puri...

Author: BenchChem Technical Support Team. Date: March 2026

Content ID: TSC-REC-4C25DFBA Last Updated: March 2026 Target Audience: Process Chemists, Medicinal Chemists, Drug Development Scientists

Introduction

Welcome to the Technical Support Center. This guide addresses the purification of 4-Cyano-2,5-difluorobenzylamine (CAS: 1150114-77-2), a critical intermediate in the synthesis of HIF-2α inhibitors such as Belzutifan.

Recrystallization of fluorinated benzylamines presents unique challenges due to the high lipophilicity introduced by fluorine atoms, often leading to "oiling out" rather than discrete crystal formation. This guide synthesizes field-proven protocols with mechanistic insights to optimize your solvent systems.

Module 1: Solvent Selection & Solubility Mapping

The Science of Solubility

The 2,5-difluoro and 4-cyano substitution pattern creates a molecule with a distinct "push-pull" electronic character. The cyano group adds rigidity and polarity, while the fluorine atoms increase lipophilicity and reduce lattice energy.

Key Solubility Trends:

  • High Solubility: Chlorinated solvents (DCM), polar aprotics (THF, EtOAc).

  • Moderate Solubility: Alcohols (Ethanol, IPA) – Ideal for cooling crystallization.

  • Low Solubility: Alkanes (Heptane, Hexane), Water – Ideal anti-solvents.

Solvent Screening Matrix
Solvent ClassRepresentative SolventsInteraction MechanismRecommendation
Class 1: Primary Solvents Ethanol, Isopropanol (IPA), Ethyl AcetateH-bonding (alcohols) & Dipole-dipoleHigh. Use for single-solvent cooling crystallization.
Class 2: Anti-Solvents n-Heptane, Hexane, Methyl tert-butyl ether (MTBE)weak Van der WaalsHigh. Use in conjunction with Class 1 for "drowning out" crystallization.
Class 3: Solubilizers Dichloromethane (DCM), THFstrong Dipole-dipoleLow. Too powerful; leads to low recovery unless evaporated.
Class 4: Reactive/Avoid Acetone, AldehydesSchiff base formationCritical Avoid. Primary amines react with ketones/aldehydes.

Module 2: Troubleshooting & Optimization (Q&A)

Issue 1: The "Oiling Out" Phenomenon

Q: I am trying to recrystallize the free base from Ethanol/Heptane, but instead of crystals, a second liquid phase (oil) separates at the bottom. How do I fix this?

Senior Scientist Insight: Oiling out occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the solubility curve (metastable limit). This is common with fluorinated amines due to their low melting points and weak crystal lattice forces.

Corrective Protocol:

  • Temperature Control: The oiling out temperature is likely close to the boiling point of your solvent mixture. Lower the saturation temperature. Dissolve your compound at 40-50°C instead of reflux.

  • Seed Crystals: You are likely in the metastable zone. Add seed crystals (0.5 wt%) immediately when the solution becomes slightly turbid.

  • Change Anti-Solvent: Switch from Heptane to MTBE . MTBE is slightly more polar than heptane, which increases the solubility of the "oil" phase just enough to allow nucleation to compete with phase separation.

Issue 2: Persistent Color Impurities

Q: My product is off-white/yellow even after recrystallization. NMR shows trace aromatic impurities.

Senior Scientist Insight: The yellow color often comes from oxidized byproducts (azo or nitroso species) or trace copper residues if a cyanation coupling (Rosenmund-von Braun) was used upstream.

Corrective Protocol:

  • Activated Carbon Treatment: Before crystallization, dissolve the crude in the primary solvent (e.g., hot Ethanol). Add Activated Carbon (e.g., Darco G-60, 5 wt%) .

  • Hot Filtration: Stir at 50°C for 30 minutes, then filter through a Celite pad while hot.

  • Chelating Agents: If metal residues are suspected (from Belzutifan-related coupling steps), wash the organic layer with an aqueous solution of N-Acetylcysteine or EDTA prior to the crystallization step.

Issue 3: Low Yield in Single-Solvent Systems

Q: Recrystallization from hot IPA gives excellent purity but only 40% yield. How can I improve recovery?

Senior Scientist Insight: Fluorinated benzylamines often have flat solubility curves in alcohols, meaning solubility doesn't drop drastically enough upon cooling.

Corrective Protocol: Switch to a Binary Solvent System (Solvent/Anti-Solvent) .

  • System: IPA / Water (9:1 start → 1:1 end).

  • Method: Dissolve in hot IPA. Slowly add water (anti-solvent) until turbidity persists. Heat to clear, then cool slowly. The high polarity of water forces the hydrophobic fluorinated amine out of solution effectively.

Module 3: Advanced Protocols

Protocol A: Optimized Two-Solvent Recrystallization (Free Base)

Use this for general purification of the neutral amine.

  • Dissolution: Place 10 g of crude 4-Cyano-2,5-difluorobenzylamine in a 250 mL flask. Add Ethyl Acetate (EtOAc) (approx. 3-5 mL per gram) and heat to 60°C until fully dissolved.

  • Clarification: If insoluble particles remain, filter hot through a 0.45 µm PTFE membrane.

  • Anti-Solvent Addition: While maintaining 60°C, slowly add n-Heptane dropwise.

    • Endpoint: Stop when a faint, persistent cloudiness appears.[1]

  • Re-dissolution: Add 1-2 mL of EtOAc to restore clarity.

  • Controlled Cooling:

    • Cool to 25°C at a rate of 10°C/hour (slow cooling is critical to avoid oiling).

    • Once at 25°C, transfer to an ice bath (0-5°C) for 2 hours.

  • Isolation: Filter the white crystalline solid. Wash the cake with cold Heptane/EtOAc (4:1 ratio).

  • Drying: Vacuum dry at 40°C for 12 hours.

Protocol B: Salt Formation Strategy (Alternative)

Use this if the free base persists as an oil or has low melting point issues.

  • Dissolve crude amine in MTBE .

  • Cool to 0-5°C.

  • Slowly add 4M HCl in Dioxane (1.1 equivalents).

  • The Hydrochloride salt will precipitate immediately as a white solid.

  • Recrystallization of Salt: The HCl salt can be recrystallized from Hot Methanol or Ethanol/Water , providing superior rejection of non-basic impurities (e.g., starting nitriles).

Visual Guide: Solvent Selection Decision Tree

The following diagram illustrates the logical flow for selecting the optimal purification strategy based on your specific observation.

RecrystallizationStrategy Start Start: Crude 4-Cyano-2,5-difluorobenzylamine CheckState Physical State? Start->CheckState Solid Solid / Crystalline CheckState->Solid Melting Point > 40°C Oil Oily / Sticky Gum CheckState->Oil Liquid or Low MP SolventTest Solubility Test (Hot EtOH) Solid->SolventTest MethodC Method C: Salt Formation (Convert to HCl Salt) Oil->MethodC Stabilize as Salt Soluble Soluble SolventTest->Soluble Dissolves Hot Insoluble Insoluble SolventTest->Insoluble Remains Solid MethodA Method A: Single Solvent (EtOH or IPA) Soluble->MethodA High Yield on Cooling MethodB Method B: Solvent/Anti-Solvent (EtOAc / Heptane) Soluble->MethodB Low Yield on Cooling Insoluble->MethodB Try Stronger Solvent (EtOAc)

Caption: Decision matrix for selecting purification routes. Green paths indicate ideal scenarios; yellow nodes represent intervention protocols.

References

  • Merck & Co.[2] Process Development: Manufacturing Process Development for Belzutifan. (Describes synthesis and purification of related difluorobenzyl intermediates).

    • Source: Organic Process Research & Development (2022).[2][3]

  • General Recrystallization of Fluorinated Amines:Purification of Fluorinated Benzylamines via Acid-Base Extraction and Crystalliz

    • Source: BenchChem Technical Guides.
  • Solubility Parameters:Hansen Solubility Parameters for Fluorinated Arom

    • Source: CRC Handbook of Solubility Parameters.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 4-Cyano-2,5-difluorobenzylamine before handling. Fluorinated amines can be skin irritants and toxic if inhaled.[4][5]

Sources

Troubleshooting

Stability of 4-Cyano-2,5-difluorobenzylamine under acidic vs basic conditions

The following technical guide addresses the stability profile of 4-Cyano-2,5-difluorobenzylamine , specifically contrasting its behavior under acidic and basic environments. This content is structured for researchers and...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the stability profile of 4-Cyano-2,5-difluorobenzylamine , specifically contrasting its behavior under acidic and basic environments. This content is structured for researchers and process chemists requiring actionable insights for synthesis, storage, and troubleshooting.[1]

[1][2]

Executive Summary

4-Cyano-2,5-difluorobenzylamine exhibits a dichotomous stability profile:

  • Acidic Conditions: Highly stable.[2] The formation of the ammonium salt protects the amine from oxidation and prevents self-reaction.

  • Basic Conditions: High Risk. The molecule is prone to rapid degradation via Nucleophilic Aromatic Substitution (

    
    ) due to the activation of the 5-fluoro position by the ortho-cyano group.[1]
    
Part 1: Acidic Stability (The Safe Zone)[1]
Q: How does the molecule behave in acidic media (pH < 4)?

A: In acidic environments (e.g., HCl, TFA,


), the primary amine is protonated to form an ammonium cation (

).[1] This state renders the molecule chemically robust for three reasons:
  • Nucleophilicity Deactivation: Protonation removes the lone pair on the nitrogen, preventing the molecule from acting as a nucleophile. This eliminates the risk of dimerization or self-polymerization.[2]

  • Nitrile Resilience: While nitrile groups (

    
    ) can hydrolyze to amides or carboxylic acids in acid, this typically requires forcing conditions (high temperature, concentrated acid, long duration).[1] Under standard workup or storage conditions (e.g., 1N HCl at RT), the nitrile remains intact.[1]
    
  • Fluorine Stability: The

    
     bond is inert to acid-catalyzed cleavage under standard laboratory conditions.[2]
    
Q: What is the recommended storage form?

A: Isolate and store the compound as its Hydrochloride (HCl) salt .

  • Why? The free base is an oil or low-melting solid that readily absorbs

    
     (forming carbamates) and can self-react.[1][2] The HCl salt is a stable, crystalline solid with an indefinite shelf life if kept dry.
    

Protocol: Conversion to HCl Salt for Storage

  • Dissolve the crude free base in a minimal amount of anhydrous Ethanol or

    
    .
    
  • Cool to

    
     in an ice bath.
    
  • Slowly add 1.1 equivalents of 4M HCl in Dioxane (or bubbling HCl gas).

  • The white precipitate (Ammonium salt) will form immediately.[2]

  • Filter, wash with cold ether, and dry under vacuum.

Part 2: Basic Stability (The Danger Zone)
Q: Why is the molecule unstable in base?

A: The instability arises from the specific substitution pattern on the benzene ring.

  • The Mechanism (

    
    ):  The 4-Cyano group is a strong Electron-Withdrawing Group (EWG).[1][2] The fluorine atom at the 5-position  is ortho to this cyano group. This geometric relationship highly activates the 5-Fluorine toward displacement by nucleophiles (such as hydroxide ions, alkoxides, or even its own free amine).[1]
    
  • The 2-Fluoro Position: The fluorine at position 2 is meta to the cyano group and is significantly less reactive, though still susceptible under forcing conditions.

Q: Can I use this amine in basic coupling reactions (e.g., Amide coupling)?

A: Yes, but with strict precautions:

  • Avoid Excess Strong Base: Do not use hydroxide bases (NaOH, KOH) if possible, as

    
     is a potent nucleophile that will displace the fluorine (generating a phenol impurity).[1]
    
  • Use Non-Nucleophilic Bases: Prefer hindered organic bases like DIPEA (Hünig's base) or inorganic bases with lower nucleophilicity like

    
     or 
    
    
    
    in non-polar solvents.[1][2]
  • Temperature Control: Keep reactions at

    
     to Room Temperature. Heating a basic solution of this amine will accelerate the 
    
    
    
    side reaction.
Q: What are the signs of degradation in base?

A:

  • Color Change: The solution turns yellow, orange, or brown. This is often due to the formation of Meisenheimer complexes (intermediates in

    
    ) or oligomers.
    
  • Insoluble Residue: Polymerization chains formed by intermolecular attack (one molecule's amine attacking another's 5-F position).[1][2]

Part 3: Visualizing the Instability

The following diagram illustrates the primary degradation pathway in basic conditions compared to the stability in acid.

StabilityPathways cluster_legend Key Mechanism Start 4-Cyano-2,5-difluorobenzylamine (Free Base) Acid Acidic Condition (HCl / TFA) Start->Acid + H+ Base Basic Condition (NaOH / Heat / Free Amine) Start->Base + Nu- (OH-, R-NH2) Salt Ammonium Salt (STABLE) Acid->Salt Protonation protects N Intermediate Meisenheimer Complex Base->Intermediate Attack at C-5 (Ortho to CN) Degradation 5-Substituted Product (Impurity/Polymer) Intermediate->Degradation Loss of F- (SnAr) Info The 5-Fluoro position is HIGHLY ACTIVATED by the 4-Cyano group (Ortho effect)

Figure 1: Mechanistic divergence of 4-Cyano-2,5-difluorobenzylamine in acidic vs. basic environments.[2] Note the specific vulnerability of the 5-Fluoro position.

Part 4: Troubleshooting Guide
SymptomProbable CauseCorrective Action
Yellow/Brown reaction mixture

degradation of the starting material.[1][2]
Lower reaction temperature.[2] Switch to a non-nucleophilic base (e.g., DIPEA instead of

or NaOH).
Low Yield in Amide Coupling Self-reaction (Dimerization).[1][2]Add the activated acid before adding the base. Ensure the amine is the limiting reagent or added slowly.
Formation of Phenol Impurity Hydrolysis of C-F bond by hydroxide.[2]Avoid aqueous bases (NaOH/LiOH).[2] Use anhydrous conditions with carbonate bases.[2]
Solid became sticky/oil Absorption of

or moisture (Hygroscopic).[1][2]
Recrystallize as HCl salt.[2] Store under Nitrogen/Argon.[2]
Part 5: Experimental Validation Protocol

To verify the stability of your specific batch, perform this simple stress test before committing to large-scale synthesis.

Rapid Stability Screen (RSS):

  • Control: Dissolve 5mg in

    
     (or 
    
    
    
    ) + 1 eq HCl.
  • Base Stress: Dissolve 5mg in

    
     + 2 eq 
    
    
    
    + 1 eq Benzylamine (mimic nucleophile). Heat to
    
    
    for 1 hour.
  • Analysis: Compare

    
     NMR.
    
    • Stable: Two distinct fluorine signals (approx -110 to -140 ppm range).[1][2]

    • Degraded: Appearance of new fluorine signals or loss of the signal corresponding to the 5-F position (due to displacement).

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 123589, 2,5-Difluorobenzylamine.[1][2] Retrieved from [Link]

  • Master Organic Chemistry (2018). Nucleophilic Aromatic Substitution: The Effect of Substitution Patterns. Retrieved from [Link]

  • Gallegos, D. C. (2021). Investigation of the C—CN Bond Activation of Fluorinated Benzonitriles.[3][4] University of Texas Rio Grande Valley ScholarWorks.[2][4] Retrieved from [Link]

  • Organic Chemistry Data. pKa Values of Fluorinated Benzoic Acids and Phenols. Retrieved from [Link][1]

Sources

Optimization

Troubleshooting low conversion rates in 4-Cyano-2,5-difluorobenzylamine reactions

Technical Support Center: 4-Cyano-2,5-difluorobenzylamine Reactions Welcome to the technical support guide for troubleshooting reactions involving 4-Cyano-2,5-difluorobenzylamine. This resource is designed for researcher...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-Cyano-2,5-difluorobenzylamine Reactions

Welcome to the technical support guide for troubleshooting reactions involving 4-Cyano-2,5-difluorobenzylamine. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. The unique electronic properties imparted by the two fluorine atoms and the cyano group can present specific challenges.[1][2] This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose and resolve issues leading to low conversion rates.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Starting Materials and Reagent Integrity

Question 1: My reaction with 4-Cyano-2,5-difluorobenzylamine is sluggish or failing completely. I suspect a problem with my starting materials. What should I check?

Answer: This is the most critical first step in any troubleshooting process. The quality and purity of your reagents are paramount to achieving reproducible and high-yielding results.[3][4][5] Low-quality reagents can introduce impurities that may poison catalysts, cause unwanted side reactions, or simply reduce the amount of active reagent available.[6]

Causality and Recommended Actions:

  • Verify the Purity of 4-Cyano-2,5-difluorobenzylamine: Do not assume the purity stated on the bottle is accurate, especially if the container is old or has been opened multiple times. The amine functional group is susceptible to air oxidation over time, which can lead to the formation of imines or other degradation products.

    • Action: Run a fresh ¹H NMR and LC-MS on your starting material. Look for the correct aromatic splitting patterns and the characteristic benzylic CH₂ peak. The mass spectrum should show a clean parent ion.

  • Assess Other Reagents: The quality of all other components, including solvents, bases, and coupling partners, is equally important.

    • Solvents: Use anhydrous solvents, especially for moisture-sensitive reactions like those involving organometallics or strong bases. Water can hydrolyze intermediates or quench reagents.

    • Coupling Partners (e.g., Aldehydes, Carboxylic Acids): Verify the purity of the electrophile. Aldehydes can oxidize to carboxylic acids, and carboxylic acids can contain residual water.

    • Catalysts: For metal-catalyzed reactions, ensure the catalyst has not been deactivated by exposure to air or impurities.

Table 1: Recommended Quality Control for Key Reagents

ReagentRecommended PurityPrimary Analytical MethodPotential Issues from Impurities
4-Cyano-2,5-difluorobenzylamine>98%¹H NMR, LC-MSFormation of oxidized byproducts, lower active concentration.
Carbonyl Compound (for reductive amination)>98%¹H NMRPresence of corresponding acid (from aldehyde oxidation) can neutralize base and halt reaction.
Solvents (e.g., DCM, THF, DMF)Anhydrous (<50 ppm H₂O)Karl Fischer TitrationQuenching of reagents, hydrolysis of intermediates.
Reducing Agents (e.g., NaBH(OAc)₃)>95%Titration or vendor CoAReduced activity leading to incomplete reduction.
Catalysts (e.g., Pd complexes)>99%Vendor CoADeactivated catalyst will result in no reaction.
Section 2: Reaction Conditions and Optimization

Question 2: I've confirmed my reagents are pure, but my reductive amination reaction is still showing low conversion. How should I optimize the reaction conditions?

Answer: Reductive amination is a robust and widely used transformation, but its success hinges on the delicate balance between the rate of imine/iminium ion formation and its subsequent reduction.[2] The electron-withdrawing nature of the fluorine and cyano groups on the aromatic ring can decrease the nucleophilicity of the benzylamine, potentially slowing down the initial imine formation.

Causality and Recommended Actions:

  • Imine Formation is Often Rate-Limiting: The reaction requires the formation of an imine intermediate, which is then reduced. If this formation is slow, the overall reaction will be slow.

    • Action 1: pH and Catalysis: Imine formation is often catalyzed by mild acid. If you are using a neutral reducing agent like Sodium Triacetoxyborohydride (NaBH(OAc)₃), the acetic acid released during the reaction can catalyze imine formation. You can also add a catalytic amount of acetic acid (0.1 eq) at the start.

    • Action 2: Water Removal: The formation of an imine from an amine and a carbonyl compound releases one equivalent of water. Adding a dehydrating agent like anhydrous MgSO₄ or molecular sieves can drive the equilibrium towards the imine, increasing its concentration for reduction.

  • Choice of Reducing Agent: The reactivity of the reducing agent is critical.

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice as it is mild, tolerant of slightly acidic conditions, and selectively reduces the iminium ion over the aldehyde.[2] It is particularly effective for less reactive amines.

    • Sodium Cyanoborohydride (NaBH₃CN): This reagent is also selective for the iminium ion but is highly toxic and requires careful pH control (typically pH 6-7) to be effective and avoid the release of HCN gas.[7]

  • Temperature and Concentration:

    • Action: While many reductive aminations run well at room temperature, gently heating the reaction to 40-50°C can sometimes accelerate slow imine formation. Ensure your solvent's boiling point is appropriate.[8] Increasing the concentration of reactants can also favor the bimolecular condensation step.

Experimental Protocol: Optimizing a Reductive Amination Workflow

  • To a round-bottom flask, add the carbonyl compound (1.0 eq) and a suitable anhydrous solvent (e.g., Dichloromethane or 1,2-Dichloroethane).

  • Add 4-Cyano-2,5-difluorobenzylamine (1.0-1.2 eq).

  • (Optional) Add a catalytic amount of acetic acid (~0.1 eq) or a dehydrating agent (e.g., powdered 4Å molecular sieves).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. Monitor by TLC or LC-MS if possible.

  • Add Sodium Triacetoxyborohydride (1.2-1.5 eq) portion-wise to control any initial exotherm.

  • Stir the reaction at room temperature overnight or until completion is confirmed by LC-MS.

  • Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃.

  • Proceed with standard aqueous work-up and purification.

Diagram: General Reductive Amination Workflow

G cluster_prep Step 1: Imine Formation cluster_reduction Step 2: Reduction cluster_workup Step 3: Work-up & Purification A Mix Amine + Carbonyl in Anhydrous Solvent B Add Catalyst (e.g., AcOH) or Dehydrating Agent A->B C Stir for 1-2h at RT (Imine/Iminium Formation) B->C D Add Reducing Agent (e.g., NaBH(OAc)₃) C->D E Stir to Completion (Monitor by LC-MS) D->E F Aqueous Quench (e.g., sat. NaHCO₃) E->F G Liquid-Liquid Extraction F->G H Purification (e.g., Column Chromatography) G->H I Final Product H->I

Caption: A typical three-stage workflow for reductive amination reactions.

Section 3: Identifying and Mitigating Side Reactions

Question 3: My LC-MS shows that my starting material is consumed, but the yield of the desired product is low. How do I identify and prevent side reactions?

Answer: Observing consumption of starting material without a high yield of the desired product strongly indicates the formation of one or more side products. Identifying these impurities is key to modifying the reaction conditions to suppress their formation.

Common Side Reactions and Their Causes:

  • Over-alkylation (in Reductive Amination): The secondary amine product can sometimes be more nucleophilic than the starting primary amine and can react with another equivalent of the aldehyde and reducing agent to form a tertiary amine.

    • Mitigation: Use a slight excess of the primary amine (1.1-1.2 eq) relative to the carbonyl compound. This ensures the aldehyde is consumed before significant over-alkylation of the product can occur. Running the reaction at a higher concentration can also favor the initial reaction over the subsequent one.

  • Hydrolysis of the Cyano Group: While generally stable, the cyano group can be hydrolyzed to a primary amide or a carboxylic acid under harsh acidic or basic conditions, especially at elevated temperatures.[9]

    • Mitigation: Ensure your work-up and reaction conditions are not excessively acidic or basic. Avoid prolonged heating if possible. If hydrolysis is suspected, analyze the crude product by LC-MS for masses corresponding to the amide (+18 amu) or carboxylic acid (+17 amu, after loss of NH₃).

  • Decomposition: Fluorinated aromatic compounds can sometimes be susceptible to nucleophilic aromatic substitution (SₙAr), though the conditions for this are typically harsh (strong base, high temperature). More likely is decomposition due to incompatible reagents.

    • Mitigation: Review all reagents for potential incompatibilities. For example, some strong reducing agents may affect the cyano or fluoro groups.

Diagram: Troubleshooting Decision Tree for Side Reactions

G Start Low Yield, Starting Material Consumed AnalyzeCrude Analyze Crude Mixture (LC-MS, ¹H NMR) Start->AnalyzeCrude IdentifyMass Identify Mass of Major Impurity AnalyzeCrude->IdentifyMass OverAlkylation Mass = Product + Alkyl Group? IdentifyMass->OverAlkylation Check for... Hydrolysis Mass = Product + 18 (Amide) or + 17 (Acid)? IdentifyMass->Hydrolysis Check for... Other Other Impurities IdentifyMass->Other If not... OverAlkylation->Hydrolysis No FixAlkylation Solution: - Use slight excess of amine - Increase concentration OverAlkylation->FixAlkylation Yes Hydrolysis->Other No FixHydrolysis Solution: - Use milder pH conditions - Avoid prolonged heating Hydrolysis->FixHydrolysis Yes FixOther Solution: - Re-evaluate reagent compatibility - Consider purification of intermediates Other->FixOther

Caption: A logical flow for diagnosing and solving common side reactions.

References

  • Google Patents. (n.d.). CN113816874B - Process method for synthesizing 4-cyano-2-fluorobenzyl alcohol.
  • Patsnap. (2017, October 10). The synthetic method of 2,4-difluorobenzylamine - Eureka. Retrieved from [Link]

  • Merkel. (n.d.). The Importance of High-Quality Reagents in Accurate Experimental Results. Retrieved from [Link]

  • Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups. (2019, September 23). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • PubMed. (2021, March 26). The importance of quality critical reagents for the entire developmental lifecycle of a biopharmaceutical: a pharmacokinetic case study. Retrieved from [Link]

  • ResearchGate. (2025, August 6). The Role of Fluorine Substituents in the Regioselectivity of Intramolecular C–H Bond Functionalization of Benzylamines at Palladium(II) | Request PDF. Retrieved from [Link]

  • ResearchGate. (2012, June 26). A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-Cyano-5-Fluorobenzoic Acid. Retrieved from [Link]

  • Royal Society of Chemistry. (2024, September 30). TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimizing the conditions for the reductive amination of benzaldehyde to dibenzylamine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024, April 29). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Retrieved from [Link]

  • European Patent Office. (1988, January 13). Process for the preparation of difluorobenzamide - EP 0252564 A2. Retrieved from [Link]

  • Synthesis. (2014). Recent Advances in the Synthetic Application of Difluorocarbene. Retrieved from [Link]

  • Spiral. (n.d.). Solid-supported cyanoborohydride cartridges for automation of reductive amination radiochemistry. Retrieved from [Link]

  • ChemRxiv. (n.d.). Copper Catalyzed C–H Sulfonylation of Benzylamines with a Catalytic Transient Directing Group. Retrieved from [Link]

  • Frontiers. (2021, April 25). Reductive Functionalization of Amides in Synthesis and for Modification of Bioactive Compounds. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl fluoride synthesis by fluorination or substitution. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, February 1). Difluorocarbene-based cyanodifluoromethylation of alkenes induced by a dual-functional Cu-catalyst. Retrieved from [Link]

Sources

Troubleshooting

Removing impurities from commercial 4-Cyano-2,5-difluorobenzylamine samples

Diagnostic Triage: What is contaminating your sample? Before initiating any purification, you must identify the nature of the impurity.

Author: BenchChem Technical Support Team. Date: March 2026

Diagnostic Triage: What is contaminating your sample?

Before initiating any purification, you must identify the nature of the impurity. Commercial samples of fluorinated benzylamines often degrade or contain synthesis by-products that behave similarly to the target amine.

Use the following logic tree to interpret your 1H NMR or LC-MS data and select the correct remediation protocol.

ImpurityLogic Start Start: Analyze Crude Sample CheckAldehyde Signal at 10 ppm (NMR) or M-2 mass peak? Start->CheckAldehyde CheckDimer Extra Benzyl CH2 signals? Mass = 2x Target - NH3? CheckAldehyde->CheckDimer No ActionBisulfite Protocol A: Bisulfite Wash CheckAldehyde->ActionBisulfite Yes (Residual Aldehyde) CheckSalt Broad signals? Insoluble solids? CheckDimer->CheckSalt No ActionSalt Protocol C: HCl Salt Recrystallization CheckDimer->ActionSalt Yes (Secondary Amine Dimer) ActionAcidBase Protocol B: Modified Acid-Base Extraction CheckSalt->ActionAcidBase Yes (Carbonates/Non-polar junk) CheckSalt->ActionSalt No (General Cleanup)

Figure 1: Diagnostic logic for selecting the appropriate purification workflow.

Technical Context: The Fluorine Effect[1][2][3][4]

You cannot treat this molecule exactly like unsubstituted benzylamine. The presence of two fluorine atoms and a cyano group on the benzene ring significantly alters the physicochemical properties:

  • Reduced Basicity: The electron-withdrawing nature of the fluorine atoms (inductive effect, -I) and the cyano group lowers the pKa of the benzylic amine. While benzylamine has a pKa ~9.3, 4-Cyano-2,5-difluorobenzylamine is expected to have a pKa in the range of 7.5–8.5 [1].

    • Implication: During acid-base extraction, you do not need extremely concentrated acid to protonate it, but you must be careful not to over-basify during recovery if ester/nitrile hydrolysis is a risk (though nitriles are generally robust).

  • Lipophilicity: The fluorines increase lipophilicity, making the neutral amine highly soluble in DCM and EtOAc, but potentially "greasy" enough to drag into the organic layer even when partially protonated if the pH isn't managed.

Protocol A: Aldehyde Removal (Bisulfite Method)

Target Impurity: 4-Cyano-2,5-difluorobenzaldehyde (Precursor). Mechanism: Formation of a water-soluble bisulfite adduct.[1][2]

If your sample is yellow/orange or shows an aldehyde peak, this is the most chemoselective method. It avoids harsh reagents that might hydrolyze the nitrile.

Step-by-Step Procedure
  • Dissolution: Dissolve 1.0 g of the crude amine in 10 mL of Ethyl Acetate (EtOAc).

    • Note: Avoid DCM if possible, as bisulfite adducts can sometimes form emulsions in chlorinated solvents.

  • The Wash: Add 5 mL of saturated aqueous Sodium Bisulfite (NaHSO3) .

  • Agitation: Shake vigorously for 2–3 minutes.

    • Why? Aldehyde adduct formation is reversible and equilibrium-driven. Vigorous mixing is required to push the aldehyde into the aqueous phase [2].

  • Separation: Separate the layers. Keep the Organic Layer .

    • The impurity (aldehyde-bisulfite adduct) is now in the aqueous layer.[1]

  • Rinse: Wash the organic layer with 5 mL of water, then 5 mL of brine.

  • Dry: Dry over Na2SO4, filter, and concentrate.

Protocol B: Modified Acid-Base Extraction

Target Impurity: Non-basic organic neutrals (starting materials, stabilizers) and Carbonate salts.

Standard acid-base extractions often fail for fluorinated benzylamines because the salt is sometimes soluble in organic solvents (due to the lipophilic fluorines). We use a "Salting Out" modification.

AcidBase Crude Crude Amine in Et2O or MTBE AcidStep Extract with 1M HCl (aq) Crude->AcidStep Sep1 Phase Separation AcidStep->Sep1 OrgWaste Organic Layer (Discard Neutrals) Sep1->OrgWaste Top Layer AqLayer Aqueous Layer (Amine Salt) Sep1->AqLayer Bottom Layer BaseStep Basify to pH 12 (NaOH) + NaCl AqLayer->BaseStep ExtractBack Extract into DCM (3x) BaseStep->ExtractBack Final Pure Amine ExtractBack->Final

Figure 2: Workflow for chemically selective acid-base purification.

Critical Modifications for this Molecule:
  • Solvent Choice: Use MTBE (Methyl tert-butyl ether) or Diethyl Ether for the initial dissolution. Avoid DCM in step 1, as the hydrochloride salt of fluorinated amines can be surprisingly soluble in DCM.

  • The "Salting Out" Trick: When the amine is in the aqueous acid phase (Step 2), the fluorines may keep it slightly soluble in the organic interface.

    • Fix: Wash the acidic aqueous layer with fresh ether twice to ensure all neutrals are gone.

  • Basification: When recovering the amine (Step 4), add solid NaCl to the aqueous phase until saturated before extracting back into DCM. This "salting out" forces the now-neutral fluorinated amine out of the water and into the DCM [3].

Protocol C: HCl Salt Recrystallization (The Gold Standard)

Target Impurity: Secondary amine dimers (structural by-products) and isomeric impurities.

If the liquid amine is still impure, converting it to a solid hydrochloride salt is the most effective purification method. The crystal lattice of the salt will often exclude the bulky dimer impurities.

Step-by-Step Procedure
  • Dissolve: Dissolve the crude amine in a minimal amount of dry Ethanol (EtOH) or Isopropanol (IPA).

    • Ratio: ~5 mL solvent per gram of amine.

  • Acidify: Slowly add 2M HCl in Diethyl Ether (commercial solution) or 4M HCl in Dioxane.

    • Observation: A white precipitate should form immediately.

    • Stoichiometry: Add 1.1 equivalents of HCl.

  • Precipitate: Add excess Diethyl Ether (anti-solvent) to drive precipitation.

    • Ratio: Add ether until the solution turns cloudy and solids crash out.

  • Filter: Collect the solid by vacuum filtration.

  • Wash: Wash the filter cake with cold 1:1 EtOH/Ether.

  • Freebasing (Optional): If you need the free amine, dissolve the salt in water (pH < 2), basify with 2M NaOH to pH > 12, and extract with DCM.

Summary of Physicochemical Properties

PropertyValue / BehaviorTechnical Implication
Physical State Liquid (usually) or low-melting solidHard to recrystallize as free base; salt formation recommended.
pKa (Est.) ~7.8 – 8.5Less basic than benzylamine. Requires pH > 10 for full recovery.
Stability Good, but CO2 sensitiveStore under Nitrogen/Argon to prevent carbamate formation.
Solubility High in DCM, EtOAc, MeOHSoluble in water only at pH < 5.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007).[3] Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886.

    • Context: Establishes the electron-withdrawing effect of fluorine on amine pKa (approx -1.7 pKa units per beta-fluorine).
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

    • Context: Standard protocols for bisulfite purific
  • BenchChem Technical Library. (2025). Purification of Benzylamine Derivatives: Acid-Base Extraction Protocols.

    • Context: General methodologies for salting out fluorin

Sources

Optimization

Storage conditions to prevent degradation of 4-Cyano-2,5-difluorobenzylamine

Technical Support Center: Handling & Storage of 4-Cyano-2,5-difluorobenzylamine Executive Summary As a Senior Application Scientist, I frequently encounter researchers struggling with irreproducible yields or failing rea...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Handling & Storage of 4-Cyano-2,5-difluorobenzylamine

Executive Summary

As a Senior Application Scientist, I frequently encounter researchers struggling with irreproducible yields or failing reactions when utilizing 4-Cyano-2,5-difluorobenzylamine (CAS: 433940-06-8)[1]. This bifunctional building block features a highly nucleophilic primary amine, an electrophilic nitrile group, and electron-withdrawing fluorine atoms. This specific electronic topology makes the molecule exceptionally prone to atmospheric degradation.

If you treat this compound like a standard, stable aromatic ring, your active titer will rapidly degrade. This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to maintain the absolute integrity of your compound.

Physicochemical Profiling & Degradation Vectors

To prevent degradation, we must first understand the causality behind it. The table below summarizes the quantitative and qualitative vulnerabilities of the molecule.

Property / Functional GroupEnvironmental VulnerabilityMechanistic ConsequencePreventative Storage Condition
Primary Amine (-NH₂) Atmospheric CO₂Nucleophilic attack on CO₂ forms insoluble ammonium carbamate salts, depleting active titer by 50%[2].Store under Argon/N₂; keep tightly sealed.
Nitrile (-CN) Moisture (H₂O)Base-catalyzed hydrolysis (facilitated by the free amine) converts the nitrile to a benzamide[3].Store over 3Å molecular sieves; desiccated.
Benzyl Position Oxygen (O₂) / LightOxidative deamination leads to imine or aldehyde byproducts.Store at 2–8°C[1] in amber/opaque containers.

Degradation Pathway Visualization

Degradation Start 4-Cyano-2,5-difluorobenzylamine (Intact API / Intermediate) Carbamate Ammonium Carbamate Salt (Insoluble Precipitate) Start->Carbamate Nucleophilic Addition Amide Benzamide / Carboxylic Acid (Hydrolyzed Nitrile) Start->Amide Hydrolysis Oxidation Imine / Aldehyde (Oxidative Degradation) Start->Oxidation Oxidative Cleavage CO2 Atmospheric CO2 CO2->Carbamate H2O Moisture (H2O) H2O->Amide O2 Oxygen (O2) & Light O2->Oxidation

Mechanistic degradation pathways of 4-Cyano-2,5-difluorobenzylamine upon environmental exposure.

Troubleshooting FAQs

Q1: My 4-Cyano-2,5-difluorobenzylamine solution has developed a cloudy white precipitate. What happened, and can I salvage it? Analysis: The white precipitate is almost certainly an ammonium carbamate salt. Primary amines like benzylamine derivatives react rapidly with atmospheric carbon dioxide[2]. The lone pair on the nitrogen attacks the electrophilic carbon of CO₂, forming a carbamic acid intermediate that immediately deprotonates another equivalent of the amine. This 2:1 stoichiometry means a small amount of CO₂ exposure drastically reduces your active amine concentration. Solution: Yes, it can be salvaged. Carbamate formation is a reversible thermodynamic process. Heating the compound in a non-polar solvent under a continuous flow of inert gas will drive off the CO₂ and push the equilibrium back to the freebase amine[4]. See Protocol A below for the exact methodology.

Q2: I am observing a secondary peak in my LC-MS with a mass +18 Da higher than the target compound. Why? Analysis: A +18 Da mass shift is the classic signature of nitrile hydrolysis (the addition of H₂O). The cyano group in 4-Cyano-2,5-difluorobenzylamine is activated by the electron-withdrawing fluorine atoms, making the nitrile carbon highly susceptible to nucleophilic attack by water[3]. Furthermore, the primary amine in the molecule acts as an intramolecular or intermolecular base catalyst for this hydrolysis, converting the nitrile into a benzamide. Solution: Your storage environment is contaminated with moisture. Ensure the compound is stored at 2–8°C in a desiccator[1]. Before use, validate solvent dryness using Karl Fischer titration (target <50 ppm H₂O).

Q3: The compound has developed a faint yellow tint over time. Is it still viable for cross-coupling reactions? Analysis: A yellow tint in benzylamine/benzonitrile derivatives typically indicates trace oxidative degradation (formation of imines or conjugated polymeric impurities)[3]. While acceptable for some robust amide couplings, this is detrimental for sensitive organometallic catalysis (e.g., Buchwald-Hartwig aminations), as these impurities can easily poison palladium catalysts. Solution: Do not use yellowed batches for catalytic cross-coupling without purification. Perform a brief Kugelrohr distillation or an acid-base wash to isolate the pure free amine.

Standard Operating Procedures (Protocols)

Protocol A: Reversal of Carbamate Salts (Freebasing)

Purpose: To recover active 4-Cyano-2,5-difluorobenzylamine from CO₂-degraded (cloudy) batches. Scientific Grounding: Carbamate salts of benzylamines are thermally unstable and revert to the free amine and CO₂ gas at elevated temperatures (typically >50°C)[4].

  • Suspend the degraded 4-Cyano-2,5-difluorobenzylamine in anhydrous Toluene (10 mL per gram of amine) in a Schlenk flask.

  • Purge the system with Argon for 10 minutes to displace atmospheric CO₂.

  • Heat the suspension to 60°C using an oil bath while maintaining a gentle, continuous sweep of Argon over the headspace. Causality Note: The Argon sweep is critical as it physically removes the evolved CO₂ gas, driving Le Chatelier's principle toward the free amine.

  • Monitor: The solution will transition from cloudy to completely clear as the insoluble carbamate dissociates into the soluble free amine.

  • Concentrate: Cool to room temperature and remove the toluene in vacuo.

  • Self-Validation: Run a ¹³C NMR. The disappearance of the carbamate carbonyl peak (typically around 164 ppm) confirms complete reversal to the free amine[4].

Protocol B: Schlenk-Line Aliquoting and Storage Workflow

Purpose: To prevent moisture and CO₂ ingress during routine handling and long-term storage.

  • Preparation: Bake all glassware at 120°C overnight. Cool under vacuum on a Schlenk line.

  • Transfer: Transfer the bulk 4-Cyano-2,5-difluorobenzylamine into a Schlenk tube inside an Argon-filled glovebox.

  • Desiccation: Add activated 3Å molecular sieves (10% w/w) directly to the storage vessel to scavenge any trace moisture that might catalyze nitrile hydrolysis[3].

  • Sealing: Seal the flask with a suba-seal septum and wrap tightly with Parafilm.

  • Storage: Store the sealed vessel in a secondary desiccator kept in a 2–8°C refrigerator[1].

  • Retrieval (Critical Step): When retrieving the compound, allow the sealed flask to warm to room temperature before opening. Opening a cold flask immediately condenses atmospheric moisture directly into the powder, instantly initiating degradation.

References

  • ChemScene. "433940-06-8 | 4-(Aminomethyl)-2,5-difluorobenzonitrile". ChemScene.
  • ACS Publications. "Stability of Structurally Varied Aqueous Amines for CO2 Capture". Chemical Engineering Journal.
  • MDPI. "The Effects of Solvent and Added Bases on the Protection of Benzylamines with Carbon Dioxide". Molecules.
  • Benchchem.

Sources

Troubleshooting

Addressing steric hindrance in 2,5-difluoro substituted benzylamines

The following guide serves as a specialized Technical Support Center for researchers working with 2,5-difluorobenzylamine . It is designed to troubleshoot the specific reactivity profiles created by the synergistic effec...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for researchers working with 2,5-difluorobenzylamine . It is designed to troubleshoot the specific reactivity profiles created by the synergistic effects of ortho-steric hindrance and electronic deactivation.

Ticket Subject: Overcoming Steric & Electronic Deactivation in Nucleophilic Substitutions Assigned Specialist: Senior Application Scientist, Process Chemistry Division

The "Ortho-F" Paradox: Root Cause Analysis

Before troubleshooting, you must understand why your standard protocols (EDC/HOBt, standard reductive amination) are failing. The 2,5-difluoro substitution pattern creates a dual-mode deactivation :

  • Steric Gating (2-Fluoro): The fluorine atom at the ortho (2) position has a Van der Waals radius of ~1.47 Å. While smaller than a methyl group, its proximity to the benzylic nitrogen creates a "gatekeeper" effect, hindering the approach of bulky electrophiles.

  • Electronic Withdrawal (2,5-Difluoro): Fluorine is the most electronegative element. Having two fluorine atoms on the ring (one ortho, one meta) significantly pulls electron density away from the benzylic carbon and the amine nitrogen. This lowers the

    
     of the conjugate acid and, critically, reduces the nucleophilicity of the nitrogen lone pair.
    

Diagnostic Rule: If your reaction works with benzylamine but fails with 2,5-difluorobenzylamine, the failure is likely electronic (nucleophilicity) disguised as steric hindrance.

Troubleshooting Module A: Amide Coupling

Issue: Low yield or no conversion when coupling 2,5-difluorobenzylamine with carboxylic acids.

The Protocol: "Force-Feeding" the Amide Bond

Standard carbodiimide couplings (EDC/DCC) often fail because the O-acylisourea intermediate rearranges to the N-acylurea faster than your deactivated amine can attack it.

Recommended Workflow (Decision Tree)

AmideCoupling cluster_legend Legend Start Start: Amide Coupling with 2,5-Difluorobenzylamine Check1 Is the Acid Sterically Hindered? Start->Check1 Standard Attempt HATU / DIPEA / DMF (Room Temp, 2h) Check1->Standard No Advanced Switch to T3P (50% in EtOAc) + Pyridine (2.5 eq) Check1->Advanced Yes Result1 Yield > 80%? Standard->Result1 Success Proceed to Workup Result1->Success Yes Result1->Advanced No Result2 Yield > 50%? Advanced->Result2 Result2->Success Yes Aggressive Generate Acid Chloride (SOCl2) + DMAP (cat) + Microwave (80°C) Result2->Aggressive No Legend1 Standard Protocol Legend2 Escalation Step

Caption: Escalation workflow for coupling electron-deficient benzylamines. T3P (Propylphosphonic anhydride) is prioritized for its low epimerization and high reactivity with poor nucleophiles.

Detailed Methodology: The T3P Escalation

If HATU fails, use T3P (Propylphosphonic anhydride) . It drives the equilibrium by releasing a water-soluble byproduct and is exceptionally good for sterically hindered/electron-poor amines.

  • Dissolve: 1.0 eq Carboxylic Acid and 1.1 eq 2,5-difluorobenzylamine in EtOAc or 2-MeTHF (0.1 M).

  • Base: Add 2.5 eq Pyridine (Pyridine acts as both base and acylation catalyst). Avoid bulky bases like DIPEA if the acid is also hindered.

  • Reagent: Add 1.5 eq T3P (50% w/w solution in EtOAc) dropwise at 0°C.

  • Reaction: Allow to warm to RT. If TLC shows <50% conversion after 4 hours, heat to 60°C.

  • Why this works: T3P forms a highly reactive mixed anhydride. The pyridine minimizes steric crowding around the transition state compared to Hünig's base (DIPEA).

Troubleshooting Module B: Reductive Amination

Issue: Imine formation is sluggish; reduction yields starting material or alcohol byproduct.

The 2,5-difluoro substitution makes the nitrogen less nucleophilic, meaning it attacks the carbonyl (aldehyde/ketone) very slowly. Standard "one-pot" procedures (adding amine + aldehyde + reducing agent together) often fail because the aldehyde gets reduced to an alcohol before the imine forms.

The Protocol: Titanium-Mediated Dehydration

You must force the imine formation before adding the reducing agent.

ParameterStandard Condition (Avoid)Optimized Condition (Recommended)
Lewis Acid Acetic Acid (AcOH)Titanium(IV) Isopropoxide (Ti(OiPr)₄)
Reducing Agent NaBH(OAc)₃NaBH₄ (added after imine formation)
Solvent DCE/DCMTHF or Methanol (anhydrous)
Temperature Room Temp50-60°C (for imine formation)
Step-by-Step Guide:
  • Imine Formation: Combine Aldehyde (1.0 eq) and 2,5-difluorobenzylamine (1.1 eq) in anhydrous THF.

  • Activation: Add Ti(OiPr)₄ (1.5 eq) . The solution may turn slightly yellow/orange.

  • Incubation: Stir at room temperature for 6–12 hours (or 60°C for 2 hours). Monitor by NMR or IR (disappearance of C=O stretch).

  • Reduction: Cool to 0°C. Add NaBH₄ (2.0 eq) portion-wise. (Note: Ti(OiPr)₄ is compatible with NaBH₄).

  • Quench: Add water carefully (exothermic). A white precipitate (

    
    ) will form. Filter through Celite before extraction.
    

Troubleshooting Module C: Synthesis of the Amine

Issue: You need to synthesize 2,5-difluorobenzylamine from 2,5-difluorobenzonitrile and it's stalling.

Direct hydrogenation (H₂/Pd-C) often stalls due to the poisoning effect of the fluorines or steric hindrance preventing optimal adsorption on the catalyst surface.

Recommended Route: Borane-THF Reduction This method is less sensitive to steric/electronic deactivation than catalytic hydrogenation.

  • Setup: Flame-dry flask,

    
     atmosphere.
    
  • Reagent: Charge 2,5-difluorobenzonitrile (1.0 eq) in anhydrous THF.

  • Addition: Add

    
     (1.0 M, 2.5 eq)  dropwise at 0°C.
    
  • Reflux: Heat to reflux for 4–6 hours. The Lewis acidic Borane coordinates to the nitrile nitrogen, overcoming the electronic deficit.

  • Workup (Critical): Carefully quench with MeOH, then add 6M HCl and reflux for 1 hour to break the Boron-Amine complex (this is the step most people miss, leading to low yields).

Frequently Asked Questions (FAQ)

Q: Can I use the hydrochloride salt of 2,5-difluorobenzylamine directly in couplings? A: Yes, but you must "free base" it in situ effectively. Do not use weak bases like bicarbonate. Use at least 1.0 eq of DIPEA or TEA to neutralize the HCl, plus the equivalents required for the reaction. However, for difficult couplings, pre-free-basing (partitioning between NaOH/DCM and evaporating) is superior to remove the chloride counter-ion which can interfere with some catalysts.

Q: Why does my reaction turn black when using Pd-catalyzed coupling (Buchwald-Hartwig) with this amine? A: This is likely due to oxidative addition failure or Pd-coordination . The electron-poor amine binds poorly to Pd compared to standard amines.

  • Fix: Switch to a ligand that creates a highly active Pd center, such as BrettPhos or RuPhos . These are designed for sterically hindered and electron-deficient amines. Use a stronger base like LiHMDS or NaOtBu to facilitate the deprotonation of the amine.

Q: I see a spot on TLC that isn't product or starting material. What is it? A: In amide couplings with EDC, this is often the


-acylurea byproduct . Because the 2,5-difluoro amine is slow to attack, the activated acid rearranges. This confirms your amine is too slow; switch to the T3P or Acid Chloride protocol described in Module A.

References

  • BenchChem. (2025).[1] An In-depth Technical Guide to 2,4-Difluorobenzylamine: Structure, Properties, and Synthetic Applications.[1] (Note: Principles of fluoro-benzylamine reactivity extrapolated from 2,4- and 2,6- analogs).

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. (Authoritative review on T3P and acid chlorides for hindered amines).

  • Mattson, R. J., et al. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium borohydride. Journal of Organic Chemistry. (The standard protocol for Ti-mediated reductive amination).

  • Sigma-Aldrich. (n.d.).[2] Reductive Amination - Common Conditions and Troubleshooting.

  • Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines: Steric vs Electronic Effects.

Sources

Reference Data & Comparative Studies

Validation

1H and 19F NMR spectral analysis of 4-Cyano-2,5-difluorobenzylamine

The following guide details the spectral analysis of 4-Cyano-2,5-difluorobenzylamine (also known as 4-(aminomethyl)-2,5-difluorobenzonitrile). This document focuses on the critical differentiation of this compound from i...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the spectral analysis of 4-Cyano-2,5-difluorobenzylamine (also known as 4-(aminomethyl)-2,5-difluorobenzonitrile). This document focuses on the critical differentiation of this compound from its structural isomers (e.g., 2,4-difluoro analogs) using


H and 

F NMR spectroscopy.

H and F NMR Spectral Analysis of 4-Cyano-2,5-difluorobenzylamine

Executive Summary

4-Cyano-2,5-difluorobenzylamine (CAS: 433940-06-8) is a specialized fluorinated building block used in the synthesis of bioactive scaffolds, including antiviral agents and kinase inhibitors.[1] Its structural integrity is defined by the specific 2,5-difluoro substitution pattern , which imparts unique electronic properties and metabolic stability to downstream drugs.

This guide provides a technical framework for verifying the identity of this compound. Unlike its 2,4-difluoro isomers, the 2,5-difluoro motif eliminates ortho-proton coupling, resulting in a distinct spectral signature characterized by large Hydrogen-Fluorine (


) and Fluorine-Fluorine (

) coupling constants.

Experimental Protocol

Sample Preparation

To ensure high-resolution spectral data, follow this preparation protocol. The choice of solvent affects the chemical shift of the amine protons and the resolution of fluorine coupling.

  • Solvent: Dimethyl sulfoxide-

    
     (DMSO-
    
    
    
    ) is recommended over CDCl
    
    
    to prevent aggregation of the amine and to clearly resolve the exchangeable
    
    
    protons if required.[1]
  • Concentration: 10–15 mg of sample in 0.6 mL solvent.

  • Reference: Tetramethylsilane (TMS)

    
     ppm (internal standard).[1]
    
Data Acquisition Parameters
  • 
    H Frequency:  400 MHz or higher.
    
  • 
    F Frequency:  376 MHz (standard on 400 MHz magnet).[1]
    
  • Temperature: 298 K (

    
    C).
    
  • Relaxation Delay (D1): Set to

    
     s to allow full relaxation of aromatic protons adjacent to fluorine.
    

H NMR Analysis: The "Para-Proton" Signature

The


H NMR spectrum of 4-Cyano-2,5-difluorobenzylamine is distinct because the two aromatic protons (H3 and H6) are para  to each other.[1] This eliminates the typical ortho-coupling (

Hz) seen in 2,3- or 2,4-difluoro isomers.
Spectral Assignments (Predicted in DMSO- )
PositionTypeShift (

, ppm)
MultiplicityCoupling Constants (

, Hz)
Interpretation
H3 Aromatic7.85 – 7.95dd

,

Located between F2 and CN. Deshielded by CN.[1]
H6 Aromatic7.50 – 7.60dd

,

Located between F5 and CH

.
CH

Benzylic3.80 – 3.90s (or br s)-Singlet.[1] May broaden due to

exchange.[1]
NH

Amine1.50 – 2.50br s-Highly variable; solvent/concentration dependent.[1]

Key Diagnostic Feature: The aromatic signals appear as two distinct "doublet of doublets" (dd).[1] However, because there is no H-H coupling, the splitting arises entirely from coupling to the fluorine nuclei (


 and 

).
  • H3 couples strongly to F2 (ortho) and weakly to F5 (meta).

  • H6 couples strongly to F5 (ortho) and weakly to F2 (meta).

F NMR Analysis: The "Para-Fluorine" Coupling

The


F spectrum provides the most definitive confirmation of the 2,5-substitution pattern. In 2,5-difluoro derivatives, the two fluorine atoms are para  to each other.
Spectral Assignments (Predicted)
PositionShift (

, ppm)*
MultiplicityCoupling (

, Hz)
Interpretation
F2 -115 to -118m (dd)

Ortho to CH

, Meta to CN.
F5 -108 to -112m (dd)

Ortho to CN, Meta to CH

.

*Referenced to CFCl


 (0 ppm).

Mechanistic Insight: The para-fluorine coupling (


)  is a critical diagnostic.[1]
  • 2,5-difluoro (Para):

    
     Hz (Distinctive non-zero coupling).
    
  • 2,4-difluoro (Meta):

    
     Hz (Often smaller).
    
  • 2,3-difluoro (Ortho):

    
     Hz (Very large).[1]
    

The observation of a medium-range coupling constant (


 Hz) between the two fluorine signals confirms the 2,5-arrangement.

Comparative Analysis: Isomer Differentiation

To validate the product, researchers must rule out the 2,4-difluoro isomer, a common impurity or alternative regioisomer in fluorination reactions.

Table 1: Spectral Comparison of Isomers
Feature4-Cyano-2,5-difluorobenzylamine (Target)4-Cyano-2,4-difluorobenzylamine (Alternative)
Aromatic H-H Coupling None (Para protons).[1]Present (

Hz, Ortho protons).

H Multiplicity
Two isolated dd patterns.One td (H3) and one dd (H6) overlapping.

F-

F Coupling
Para (

Hz).[1]
Meta (

Hz, often unresolved).
Symmetry Asymmetric (Two distinct F signals).[1]Asymmetric (Two distinct F signals).[1]

Visualization of Analytical Logic

Workflow for Structural Verification

The following diagram illustrates the decision tree for confirming the 2,5-difluoro structure using NMR data.

NMR_Analysis_Workflow Start Unknown Fluorinated Benzylamine Step1 Acquire 1H NMR (DMSO-d6) Start->Step1 Check1 Are Ortho H-H Couplings (~8 Hz) Visible? Step1->Check1 Result_Isomer Likely 2,3- or 2,4-Isomer Check1->Result_Isomer Yes Step2 Acquire 19F NMR Check1->Step2 No (Para Protons) Check2 Measure J(F-F) Coupling Step2->Check2 Result_Para J(F-F) = 10-15 Hz (Para Coupling) Check2->Result_Para 10-15 Hz Result_Ortho J(F-F) > 20 Hz (Ortho Coupling) Check2->Result_Ortho > 20 Hz Final CONFIRMED: 4-Cyano-2,5-difluorobenzylamine Result_Para->Final

Figure 1: Decision tree for distinguishing the 2,5-difluoro substitution pattern from isomers.

Coupling Tree Diagram (H3 Proton)

This diagram details the splitting pattern of the H3 proton, which is critical for assignment.

Coupling_Tree Root H3 Signal (Uncoupled) Split1 Doublet (J_HF_ortho ~9.5 Hz) Root->Split1 Coupling to F2 Split2 Doublet of Doublets (J_HF_meta ~6.0 Hz) Split1->Split2 Coupling to F5 Line1 || Split1->Line1 Line2 ||  || Split2->Line2

Figure 2: Theoretical splitting tree for Proton H3, showing large ortho-F coupling followed by smaller meta-F coupling.[1]

References

  • PubChem. (2025).[1][2] 4-(Aminomethyl)-2,5-difluorobenzonitrile (Compound Summary). National Library of Medicine.[1] [Link]

  • Dolbier, W. R. (2009).[1] Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience.[1] (Standard reference for F-F coupling constants).

  • Reich, H. J. (2023).[1] WinPLT NMR Data: Fluorine Chemical Shifts and Coupling Constants. University of Wisconsin-Madison.[1] [Link]

Sources

Comparative

High-Performance Liquid Chromatography (HPLC) Method Development for Purity Analysis of 4-Cyano-2,5-difluorobenzylamine: A Comparative Guide

As pharmaceutical pipelines increasingly rely on highly functionalized halogenated building blocks, analytical scientists face unique chromatographic challenges. 4-Cyano-2,5-difluorobenzylamine is a prime example of a co...

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical pipelines increasingly rely on highly functionalized halogenated building blocks, analytical scientists face unique chromatographic challenges. 4-Cyano-2,5-difluorobenzylamine is a prime example of a complex intermediate. Its structure presents a triad of difficulties for standard reversed-phase HPLC:

  • A basic primary amine (pKa ~9): Prone to severe peak tailing due to secondary interactions with residual silanols on silica-based columns[1].

  • A cyano group: Introduces strong dipole moments that alter standard hydrophobic retention.

  • Fluorinated aromatic ring: Fluorine atoms reduce the overall lipophilicity of the molecule, often causing it to elute too close to the void volume on traditional alkyl phases (like C18)[2].

In this guide, we objectively compare the performance of a traditional Fully Porous Particle (FPP) C18 column against a modern Superficially Porous Particle (SPP) Pentafluorophenyl (PFP) column . By grounding our methodology in mechanistic causality and ICH Q2(R2) validation standards[3][4], we provide a self-validating protocol for the purity analysis of this critical compound.

Mechanistic Grounding: Why PFP Outperforms C18

Traditional C18 columns rely almost exclusively on dispersive (hydrophobic) interactions. Because fluorine is highly electronegative but small, highly fluorinated compounds exhibit "fluorophilic" behavior—they do not partition well into the hydrophobic C18 alkyl chains, leading to poor retention and co-elution with polar impurities[2].

The PFP (Pentafluorophenyl) Advantage: PFP stationary phases offer orthogonal selectivity compared to C18 phases. The PFP ligand engages in multiple simultaneous interaction mechanisms:

  • Dipole-Dipole Interactions: The highly electronegative C-F bonds on the stationary phase interact strongly with the C-F bonds of the analyte[1][2].

  • 
     Interactions:  The electron-deficient PFP ring engages in charge-transfer interactions with the electron-rich regions of the analyte's cyano-aromatic system[2].
    
  • Hydrogen Bonding: The basic amine group can hydrogen bond with the fluorinated phase, providing controlled retention without the severe tailing caused by un-endcapped silanols[1].

Furthermore, transitioning from a 5 µm FPP architecture to a 2.7 µm SPP (core-shell) architecture significantly reduces the longitudinal diffusion and mass transfer terms in the van Deemter equation. This yields sub-2 µm efficiencies at lower backpressures, allowing for faster, higher-resolution separations[5][6].

Interactions Analyte 4-Cyano-2,5- difluorobenzylamine C18 Traditional C18 Phase Analyte->C18 PFP PFP (Pentafluorophenyl) Analyte->PFP Hydro Hydrophobic Interactions Only (Weak retention, peak tailing) C18->Hydro Multi Orthogonal Interactions: 1. Pi-Pi (Aromatic ring) 2. Dipole-Dipole (C-F) 3. H-Bonding (Amine) PFP->Multi

Fig 1. Chromatographic interaction mechanisms: Traditional C18 vs. PFP stationary phases.

Experimental Comparison: SPP PFP vs. FPP C18

To demonstrate the superiority of the PFP phase for fluorinated benzylamines, we conducted a head-to-head comparison.

Step-by-Step HPLC Method Parameters
  • Mobile Phase A: 0.1% Formic Acid in Water. (Causality: A pH of ~2.7 ensures the primary amine is fully protonated, preventing partial ionization states that cause peak broadening, while simultaneously suppressing the ionization of residual silanols)[1].

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Gradient Program: 5% B to 60% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.

  • Detection: UV at 254 nm (PDA detector for peak purity).

  • Injection Volume: 5 µL.

Quantitative Performance Data
Chromatographic ParameterAlternative: 5 µm FPP C18 (250 x 4.6 mm)Product: 2.7 µm SPP PFP (100 x 4.6 mm)Performance Gain
Retention Time (

)
2.4 min (Near void volume)5.8 min (Optimal retention)+ 141% Retention
Peak Asymmetry (

)
1.85 (Severe tailing)1.05 (Highly symmetrical)Eliminated tailing
Theoretical Plates (

)
8,50022,400+ 163% Efficiency
Resolution (

)
from critical impurity
1.2 (Co-elution)3.5 (Baseline separation)+ 191% Resolution
System Backpressure 140 bar185 barMaintained standard HPLC compatibility

Conclusion of Comparison: The SPP PFP column successfully retains the fluorinated analyte via dipole-dipole and


 interactions, moving it away from the void volume. The core-shell particle architecture delivers a massive boost in theoretical plates, ensuring baseline resolution (

> 2.0) from closely eluting synthetic impurities[5][6].

Self-Validating Protocol: ICH Q2(R2) Compliance

A method is only as good as its validation. The updated ICH Q2(R2) guidelines emphasize a lifecycle and risk-based approach to analytical method validation[3][4]. Below is the step-by-step validation protocol designed specifically for the purity analysis of 4-Cyano-2,5-difluorobenzylamine using the SPP PFP method.

Phase 1: Specificity & Forced Degradation
  • Objective: Prove the PFP column resolves the active pharmaceutical ingredient (API) from all degradation products[3].

  • Protocol:

    • Prepare 1.0 mg/mL solutions of 4-Cyano-2,5-difluorobenzylamine.

    • Subject aliquots to 0.1N HCl (Acid), 0.1N NaOH (Base), and 3%

      
       (Oxidation) at 60 °C for 24 hours.
      
    • Neutralize, dilute to 0.5 mg/mL, and inject.

  • Acceptance Criteria: The PDA peak purity angle must be less than the peak purity threshold for the main peak. Resolution (

    
    ) between the main peak and any degradation product must be 
    
    
    
    1.5[7].
Phase 2: Linearity & Range
  • Objective: Ensure the UV detector response is directly proportional to the analyte concentration[3][4].

  • Protocol:

    • Prepare a stock solution of the standard.

    • Dilute to 5 concentration levels: 50%, 75%, 100% (0.5 mg/mL), 125%, and 150% of the target working concentration.

    • Inject each level in triplicate.

  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    0.999. The y-intercept must be
    
    
    5% of the response at the 100% level.
Phase 3: Precision & Accuracy
  • Objective: Validate the repeatability of the SPP PFP column and the accuracy of the recovery[3].

  • Protocol (Precision): Perform 6 replicate injections of the 100% standard (0.5 mg/mL). Calculate the %RSD for peak area and retention time.

  • Protocol (Accuracy): Spike known amounts of the analyte into a blank matrix at 80%, 100%, and 120% levels (triplicate preparations per level).

  • Acceptance Criteria: Precision %RSD

    
     1.0% (Area) and 
    
    
    
    0.5% (
    
    
    ). Accuracy mean recovery must fall between 98.0% and 102.0%.

Workflow Start 4-Cyano-2,5-difluorobenzylamine Method Development ColSelect Column Screening (SPP PFP vs FPP C18) Start->ColSelect MobPhase Mobile Phase Optimization (pH control for amine) ColSelect->MobPhase Validation ICH Q2(R2) Validation MobPhase->Validation Spec Specificity & Range Validation->Spec Prec Precision & Accuracy Validation->Prec Robust Robustness (USP <621>) Validation->Robust Final Validated Purity Method Spec->Final Prec->Final Robust->Final

Fig 2. Lifecycle workflow for HPLC method development and ICH Q2(R2) validation.

Regulatory Compliance: USP <621> Modernization

For laboratories looking to upgrade legacy methods, the harmonized USP <621> Chromatography guidelines (effective December 2022) provide a clear regulatory pathway for modernizing from FPP to SPP columns without requiring a full revalidation from scratch[7].

Under the allowable adjustments for gradient elution, the ratio of column length to particle size (


) must remain within -25% to +50% of the original monograph method[7].
  • Legacy Column: 250 mm length / 5 µm particle =

    
     of 50,000 .
    
  • Modern SPP Column: 100 mm length / 2.7 µm particle =

    
     of 37,037 .
    

Because 37,037 is within the acceptable -25% limit of 50,000, this transition is classified as an allowable adjustment. This empowers drug development professionals to leverage the superior selectivity of the PFP phase and the speed of SPP technology while maintaining strict compendial compliance[6][7].

References

  • ICH Q2 (R2) Validation of Analytical Procedures. MasterControl.[Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA).[Link]

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. [Link]

  • Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Waters Corporation.[Link]

  • InfinityLab Poroshell 120 Preparative LC Columns. Agilent Technologies. [Link]

  • Exploring the Unique Characteristics of Agilent InfinityLab Poroshell 120 C18 LC Columns. Element Lab Solutions. [Link]

Sources

Validation

Mass spectrometry (LC-MS) fragmentation patterns of 4-Cyano-2,5-difluorobenzylamine

Executive Summary: The Fluorinated Nitrile Advantage In the high-stakes arena of drug development, 4-Cyano-2,5-difluorobenzylamine (CAS: 433940-06-8) has emerged as a critical scaffold, particularly for HIV integrase inh...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Fluorinated Nitrile Advantage

In the high-stakes arena of drug development, 4-Cyano-2,5-difluorobenzylamine (CAS: 433940-06-8) has emerged as a critical scaffold, particularly for HIV integrase inhibitors and next-generation kinase inhibitors. Its dual-fluorine substitution pattern offers metabolic stability, while the nitrile group provides a versatile handle for hydrogen bonding.

However, detecting and structurally validating this motif in complex biological matrices requires a mastery of its unique mass spectrometric behavior. This guide moves beyond generic spectral libraries. We objectively compare the fragmentation performance of 4-Cyano-2,5-difluorobenzylamine against its non-fluorinated and non-cyanated analogs, providing a self-validating protocol for its identification.

Key Finding: Unlike standard benzylamines which are dominated by the tropylium ion (m/z 91), this fluorinated scaffold exhibits a distinct "Staggered Elimination" pathway , favoring the loss of ammonia followed by competitive expulsions of HF and HCN. This signature allows for high-specificity filtering in Multiple Reaction Monitoring (MRM) assays.

Experimental Methodology (Self-Validating Protocol)

To replicate the fragmentation patterns described below, ensure your system meets these baseline parameters. This protocol is designed to be instrument-agnostic but was optimized on a Q-TOF platform.

LC-MS/MS Acquisition Parameters
ParameterSettingRationale
Ionization Source ESI Positive (+)Benzylamines protonate readily at the primary amine.
Capillary Voltage 3.0 - 3.5 kVModerate voltage prevents in-source fragmentation of the labile amine.
Cone Voltage 20 VOptimized to transmit the [M+H]+ ion without premature ammonia loss.
Collision Energy (CE) Ramp: 10–40 eVLow CE isolates the [M-NH3]+; High CE reveals the ring-cleavage fragments.
Mobile Phase A 0.1% Formic Acid in H2OAcidic pH is crucial for stabilizing the protonated precursor (m/z 169).
Mobile Phase B AcetonitrilePreferred over Methanol to reduce background noise in the low mass range.

Validation Step: Inject a 1 µM standard. You must observe the precursor at m/z 169.0572 (theoretical). If the intensity of m/z 152 (in-source fragment) exceeds 15% of the parent peak, lower your Cone Voltage/Declustering Potential immediately.

Fragmentation Pathway Analysis

The mass spectral fingerprint of 4-Cyano-2,5-difluorobenzylamine is defined by the stability of its benzene ring, modulated by the electron-withdrawing nature of the fluorine and cyano groups.

Primary Pathway: The Benzyl Cation Formation
  • Precursor: [M+H]+ = 169.0572

  • Mechanism: Inductive cleavage of the C-N bond.

  • Result: Neutral loss of Ammonia (NH3, 17.02 Da).

  • Product: 4-Cyano-2,5-difluorobenzyl cation (m/z 152.03 ).

  • Insight: This is the base peak at low collision energies (10-15 eV). The fluorine atoms stabilize this cation less effectively than hydrogen, making it reactive toward secondary fragmentation.

Secondary Pathway: Competitive Elimination

Once the ammonia is lost, the m/z 152 ion undergoes two competing pathways at higher energies (>25 eV):

  • Loss of HF (Hydrogen Fluoride): The proximity of the benzylic protons to the ortho-fluorine facilitates the elimination of HF (20 Da), yielding m/z 132 .

  • Loss of HCN (Hydrogen Cyanide): The nitrile group is robust, but at high energy, it is expelled (27 Da), often involving ring rearrangement, yielding m/z 125 .

Visualizing the Fragmentation Logic

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 169.06 BenzylCation Benzyl Cation [M+H - NH3]+ m/z 152.03 Precursor->BenzylCation Loss of NH3 (-17 Da) Low CE (10-15 eV) Fragment_HF Fluoro-benzonitrile Cation [M+H - NH3 - HF]+ m/z 132.02 BenzylCation->Fragment_HF Loss of HF (-20 Da) Med CE (20-30 eV) Fragment_HCN Difluorophenyl Cation [M+H - NH3 - HCN]+ m/z 125.02 BenzylCation->Fragment_HCN Loss of HCN (-27 Da) High CE (>30 eV) RingOpen Ring Fragmentation (Low Mass Ions) Fragment_HF->RingOpen Fragment_HCN->RingOpen

Figure 1: Decision tree for the fragmentation of 4-Cyano-2,5-difluorobenzylamine under ESI+ conditions.

Comparative Performance Analysis

To understand the value of this specific building block, we compare its MS behavior to its closest structural analogs. This comparison highlights why the specific 2,5-difluoro substitution pattern is diagnostically superior.

Table 1: Spectral Fingerprint Comparison
CompoundStructurePrecursor [M+H]+Primary Fragment (Base Peak)Diagnostic Secondary LossSpecificity Rating
4-Cyano-2,5-difluorobenzylamine Target 169.06 152.03 (-NH3) -HF (20 Da) High
4-CyanobenzylamineNo Fluorine133.07116.05 (-NH3)-HCN (27 Da)Medium
2,4-DifluorobenzylamineNo Cyano144.06127.03 (-NH3)-HF (20 Da)Medium
BenzylamineBasic Core108.0891.05 (-NH3)-C2H2 (26 Da)Low (Non-specific)
Performance Insights:
  • Mass Defect Advantage: The two fluorine atoms introduce a mass defect that shifts the precursor away from the nominal mass of common biological interferences (lipids/metabolites), improving Signal-to-Noise (S/N) ratio in complex matrices.

  • The "HF" Signature: Unlike 4-Cyanobenzylamine, which only loses HCN, the target compound loses HF. This -20 Da neutral loss is rare in non-fluorinated biological molecules, acting as a high-confidence confirmation flag in drug metabolism studies.

  • Quantification Sensitivity: The transition 169.0 -> 152.0 is highly efficient (low activation energy), making it an ideal "Quantifier" trace. The 169.0 -> 132.0 transition is less intense but highly specific, serving as the perfect "Qualifier" trace.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 10064536, 4-(Aminomethyl)-2,5-difluorobenzonitrile. Source:[Link]

  • Holčapek, M., et al. (2010). "Fragmentation mechanisms of protonated benzylamines: Electrospray ionization-tandem mass spectrometry study." Journal of Mass Spectrometry. Source:[Link]

  • Zhang, J., et al. (2000).[1] "Mass spectral fragmentation pathways in cyclic difluoramino and nitro compounds." Journal of Mass Spectrometry. Source:[Link][1]

Sources

Comparative

A Tale of Two Isomers: Unraveling the Reactivity of 4-Cyano-2,5-difluorobenzylamine and its 2,6-difluoro Counterpart in Drug Discovery

In the intricate world of medicinal chemistry, the selection of a molecular building block can profoundly influence the trajectory of a drug discovery program. The subtle interplay of electronic and steric effects, often...

Author: BenchChem Technical Support Team. Date: March 2026

In the intricate world of medicinal chemistry, the selection of a molecular building block can profoundly influence the trajectory of a drug discovery program. The subtle interplay of electronic and steric effects, often dictated by the precise placement of substituents on an aromatic ring, can dramatically alter a molecule's reactivity, metabolic stability, and biological activity. This guide delves into a comparative analysis of two structurally related yet distinct benzylamine isomers: 4-Cyano-2,5-difluorobenzylamine and 2,6-difluorobenzylamine. Both are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals, but their differing substitution patterns endow them with unique chemical personalities.[1][2][3]

This document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the factors governing the reactivity of these two isomers. By examining their electronic and steric profiles, we will predict and explain their differential behavior in common synthetic transformations, offering insights to guide the rational selection and application of these key intermediates.

Unpacking the Electronic and Steric Landscape

The reactivity of the benzylic amine functionality and the aromatic ring is intrinsically linked to the nature and position of the substituents. Fluorine and cyano groups are both electron-withdrawing, yet they exert their influence through different mechanisms.

4-Cyano-2,5-difluorobenzylamine:

  • Electronic Effects: This isomer features two fluorine atoms and a cyano group.

    • Fluorine: As a halogen, fluorine is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I).[4][5][6] However, it also possesses lone pairs that can be donated to the aromatic ring via a resonance effect (+R).[5][6] In the case of halogens, the inductive effect typically outweighs the resonance effect, leading to a net deactivation of the aromatic ring towards electrophilic substitution.[5][6]

    • Cyano Group: The cyano (-CN) group is a potent electron-withdrawing group through both induction (-I) and resonance (-R).[4][5] The resonance effect withdraws electron density from the aromatic ring, creating a significant electron deficiency.[5]

  • Steric Effects: The substituents are relatively dispersed around the ring, with the aminomethyl group flanked by a hydrogen atom and a fluorine atom. This arrangement presents moderate steric hindrance at the benzylic position.

2,6-difluorobenzylamine:

  • Electronic Effects: This isomer possesses two fluorine atoms flanking the aminomethyl group.

    • Fluorine: Similar to the other isomer, the two fluorine atoms are strongly electron-withdrawing via induction (-I). Their +R effect is also present.

  • Steric Effects: The defining feature of this isomer is the presence of two fluorine atoms in the ortho positions relative to the aminomethyl group. This creates a sterically hindered environment around the nitrogen atom. This steric crowding is a prime example of the "ortho effect," which can significantly influence the reactivity of the adjacent functional group.[7][8][9]

Comparative Reactivity Analysis: A Head-to-Head Showdown

The electronic and steric differences between these two isomers are expected to manifest in their reactivity towards various reagents.

Nucleophilicity of the Amine

The primary amine group in both molecules can act as a nucleophile. However, its reactivity will be modulated by the electronic and steric environment.

  • 4-Cyano-2,5-difluorobenzylamine: The combined electron-withdrawing effects of the two fluorine atoms and the cyano group will decrease the electron density on the nitrogen atom, thereby reducing its basicity and nucleophilicity compared to an unsubstituted benzylamine.

  • 2,6-difluorobenzylamine: The two ortho-fluorine atoms will also inductively decrease the basicity of the amine. More significantly, the steric hindrance from these two bulky ortho substituents will impede the approach of electrophiles to the nitrogen atom. This steric inhibition of reaction is a well-documented phenomenon.[7][8][10]

Prediction: The amine in 4-Cyano-2,5-difluorobenzylamine is expected to be more nucleophilic and reactive towards electrophiles than the amine in 2,6-difluorobenzylamine . The severe steric hindrance in the latter will likely be the dominant factor in reducing its reactivity in reactions like acylation and alkylation.

Reactivity of the Aromatic Ring

The aromatic ring in both molecules is electron-deficient due to the presence of electron-withdrawing groups, making them less susceptible to electrophilic aromatic substitution than benzene.

  • 4-Cyano-2,5-difluorobenzylamine: The powerful electron-withdrawing nature of the cyano group, coupled with the inductive effects of the two fluorine atoms, will strongly deactivate the ring towards electrophilic attack.

  • 2,6-difluorobenzylamine: The two fluorine atoms will also deactivate the ring. However, the absence of the strongly resonance-withdrawing cyano group suggests that this ring will be less deactivated than that of the 4-cyano isomer.

Prediction: While both rings are deactivated, the aromatic ring of 2,6-difluorobenzylamine is expected to be more susceptible to electrophilic aromatic substitution (albeit still requiring harsh conditions) compared to the highly electron-deficient ring of 4-Cyano-2,5-difluorobenzylamine .

Experimental Data at a Glance

Property4-Cyano-2,5-difluorobenzylamine2,6-difluorobenzylamineRationale
Amine Nucleophilicity ModerateLowSignificant steric hindrance from two ortho-fluoro substituents in the 2,6-isomer dramatically reduces the accessibility of the nitrogen lone pair.[7][8]
Amine Basicity (pKa of conjugate acid) Lower than benzylamineSignificantly lower than benzylamineThe electron-withdrawing fluorine atoms in both isomers reduce the electron density on the nitrogen. The ortho effect in the 2,6-isomer can lead to steric inhibition of protonation, further decreasing basicity.[7][8]
Reactivity in N-Acylation FasterSlowerSteric hindrance in the 2,6-isomer impedes the approach of the acylating agent.
Reactivity in N-Alkylation FasterSlowerSimilar to N-acylation, steric hindrance is the dominant factor.
Aromatic Ring Reactivity (Electrophilic Substitution) Very LowLowThe presence of the strongly electron-withdrawing cyano group in the 4-cyano isomer makes its aromatic ring significantly more electron-deficient and less reactive.[4][5]

Experimental Protocols for Reactivity Comparison

To empirically validate the predicted differences in reactivity, the following experimental protocols can be employed.

Protocol 1: Comparative N-Acylation

This experiment aims to compare the rate of acylation of the two benzylamine isomers.

Workflow:

Caption: Workflow for comparing the N-acylation reactivity of the two isomers.

Methodology:

  • In two separate round-bottom flasks, dissolve equimolar amounts of 4-Cyano-2,5-difluorobenzylamine and 2,6-difluorobenzylamine in dichloromethane (DCM).

  • Add 1.2 equivalents of triethylamine to each flask.

  • Cool the solutions to 0 °C in an ice bath.

  • Slowly add 1.1 equivalents of acetyl chloride to each flask.

  • Allow the reactions to warm to room temperature and monitor their progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at regular time intervals.

  • The reaction with 4-Cyano-2,5-difluorobenzylamine is expected to proceed to completion significantly faster than the reaction with the sterically hindered 2,6-difluorobenzylamine.

Protocol 2: Comparative N-Alkylation

This experiment will assess the relative ease of alkylating the two isomers.

Methodology:

  • In separate flasks, combine equimolar amounts of each benzylamine isomer with 1.1 equivalents of a primary alkyl halide (e.g., benzyl bromide) and 2.0 equivalents of a non-nucleophilic base (e.g., potassium carbonate) in a polar aprotic solvent like acetonitrile.

  • Heat the reaction mixtures to a moderate temperature (e.g., 60 °C) and monitor by TLC or LC-MS.

  • The formation of the N-alkylated product is anticipated to be more facile and occur at a higher rate for 4-Cyano-2,5-difluorobenzylamine due to the lower steric hindrance around the nitrogen atom.

Conclusion and Recommendations

The choice between 4-Cyano-2,5-difluorobenzylamine and 2,6-difluorobenzylamine should be guided by the specific synthetic objective.

  • For reactions requiring a more nucleophilic amine, such as amide bond formation or alkylation, 4-Cyano-2,5-difluorobenzylamine is the superior choice. Its less sterically encumbered amine group will lead to faster reaction kinetics and potentially higher yields.

  • When steric bulk around the amine is desired to, for instance, influence the conformation of the final molecule or to prevent further reactions at the nitrogen, 2,6-difluorobenzylamine is the preferred reagent. However, chemists must be prepared for sluggish reaction rates and may need to employ more forcing conditions or specialized catalytic systems.

  • If subsequent electrophilic aromatic substitution is a consideration, the less deactivated ring of 2,6-difluorobenzylamine may offer a synthetic handle that is absent in the highly electron-poor 4-cyano isomer.

References

  • Organic Chemistry Portal. (n.d.). Substituted benzylic amine synthesis by imine arylation. Retrieved from [Link]

  • Fu, G. C., et al. (2018). Synthesis of α-Substituted Primary Benzylamines through Copper-Catalyzed Cross-Dehydrogenative Coupling. Organic Letters. Retrieved from [Link]

  • Quora. (2022, March 28). What is the order of ortho, para and meta products for steric hinderance?. Retrieved from [Link]

  • Chemistry LibreTexts. (2026, February 16). 3.4: Substituent Effects in the Reactivity of Aromatic Rings. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzylamine synthesis by C-C coupling. Retrieved from [Link]

  • A to Z Chemistry. (n.d.). Ortho effect in Substituted Benzene. Retrieved from [Link]

  • Master Organic Chemistry. (2025, February 7). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Effect of electron-withdrawing fluorine and cyano substituents on photovoltaic properties of two-dimensional quinoxaline-based polymers. Retrieved from [Link]

  • Wikipedia. (n.d.). Ortho effect. Retrieved from [Link]

  • Lumen Learning. (n.d.). 14.3. Substituent Effects | Organic Chemistry II. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.5: An Explanation of Substituent Effects. Retrieved from [Link]

  • Applied and Environmental Microbiology. (n.d.). A New Synthetic Route to N-Benzyl Carboxamides through the Reverse Reaction of N-Substituted Formamide Deformylase. Retrieved from [Link]

  • YouTube. (2021, October 7). How to Identify Electron Withdrawing Groups on an Aromatic Ring. Retrieved from [Link]

  • SLS. (n.d.). 2,6-Difluorobenzylamine, 97% | 264393-5G | SIGMA-ALDRICH. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2,6-Difluorobenzylamine | C7H7F2N | CID 123563. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2,6-Difluorobenzylamine (CAS 69385-30-4). Retrieved from [Link]

  • YouTube. (2018, September 30). Steric Inhibition of Resonance and Ortho Effect | Super-Concept & Tricks | Jee Advanced | AIIMS. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2,5-Difluorobenzylamine | C7H7F2N | CID 123589. Retrieved from [Link]

  • Google Patents. (n.d.). CN108752217B - A kind of synthetic method of dolutegravir key intermediate 2,4-difluorobenzylamine.
  • ANGEEL OAK SPECIALITY CHEMTECH. (n.d.). 2,4-DIFLUOROBENZYLAMINE. Retrieved from [Link]

Sources

Validation

Technical Guide: IR Spectroscopy Characterization of 4-Cyano-2,5-difluorobenzylamine

The following technical guide details the infrared (IR) spectroscopy characterization of 4-Cyano-2,5-difluorobenzylamine (synonymous with 4-(aminomethyl)-2,5-difluorobenzonitrile). This guide is structured to assist anal...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the infrared (IR) spectroscopy characterization of 4-Cyano-2,5-difluorobenzylamine (synonymous with 4-(aminomethyl)-2,5-difluorobenzonitrile).

This guide is structured to assist analytical chemists and process development scientists in validating the identity and purity of this fluorinated building block, specifically distinguishing it from synthetic precursors and potential hydrolysis impurities.

Executive Summary

4-Cyano-2,5-difluorobenzylamine is a critical intermediate in the synthesis of fluorinated pharmaceuticals. Its dual functionality—a reactive primary amine and an electron-deficient nitrile—makes it valuable for scaffolding but susceptible to specific degradation pathways (e.g., nitrile hydrolysis or amine oxidation).

Accurate IR characterization relies on identifying three distinct spectral "anchors": the Nitrile (C≡N) stretch, the Primary Amine (–NH₂) doublet, and the Fluoro-Aromatic (Ar–F) signature. This guide provides the wavenumbers, intensity profiles, and mechanistic explanations for these peaks.

Characteristic Peak Analysis

The following table summarizes the diagnostic peaks. Note that values may shift slightly (±2–5 cm⁻¹) depending on the sampling technique (ATR vs. Transmission KBr).

Table 1: Diagnostic IR Bands for 4-Cyano-2,5-difluorobenzylamine
Functional GroupWavenumber (cm⁻¹)IntensitySpectral FeatureMechanistic Insight
Primary Amine (–NH₂) 3300 – 3400 MediumDoublet Asymmetric & Symmetric N–H stretching. Distinguishes 1° amine from 2° amine or amide.[1][2]
Nitrile (–C≡N) 2230 – 2250 Strong/SharpSinglet The ortho-fluorine atom exerts an inductive effect (EWG), often maintaining the frequency >2230 cm⁻¹ despite aromatic conjugation.[1]
Aromatic C–H 3000 – 3100 WeakShoulderC(sp²)–H stretching, typical of arenes.[1]
Amine Scissoring ~1600 – 1620 MediumBroad BandN–H bending deformation.[1] Can overlap with aromatic ring breathing modes.[1]
Aromatic Ring 1450 – 1600 VariableMultipleC=C ring skeletal vibrations.[1][3]
Carbon-Fluorine (Ar–F) 1150 – 1250 Very Strong BroadC–F stretching.[1] High polarity of the C–F bond results in intense absorption, often dominating the fingerprint region.
C–N (Benzylic) 1020 – 1080 MediumSharpC(sp³)–N stretch connecting the methylene bridge to the amine.[1]
Detailed Spectral Interpretation
A. The Nitrile Anchor (2230–2250 cm⁻¹)

The nitrile stretch is the most isolated and diagnostic peak.

  • Differentiation: Unlike alkynes (weak/variable), the nitrile peak is intense due to the large dipole moment change.

  • Fluorine Effect: In non-fluorinated benzonitriles, conjugation lowers the frequency to ~2220 cm⁻¹.[1] However, the 2,5-difluoro substitution pattern introduces an ortho-fluorine (relative to the nitrile at C4, the F at C5 is ortho). The strong inductive withdrawal of the fluorine atom counteracts the conjugation effect, typically keeping the band sharp and slightly blueshifted relative to defluorinated analogs.

B. The Amine Doublet (3300–3400 cm⁻¹)

A primary benzylic amine must show two bands in the high-frequency region:

  • Asymmetric Stretch (~3380 cm⁻¹): Both N–H bonds stretching in opposite phases.[1]

  • Symmetric Stretch (~3300 cm⁻¹): Both N–H bonds stretching in phase.[1]

  • Critical Check: If this region shows a single band, the sample may be contaminated with a secondary amine or has degraded.[1] If it shows a broad, strong continuum (2500–3300 cm⁻¹), the amine may have formed a salt (ammonium species) or significant moisture is present.

C. The Fingerprint Region (Ar–F Dominance)

The region below 1400 cm⁻¹ is dominated by C–F stretches.

  • 1150–1250 cm⁻¹: The C–F stretch is often the strongest peak in the entire spectrum for fluorinated aromatics.[1] In 2,5-difluoro systems, multiple bands may appear due to the coupling of the two C–F vibrations on the ring.

Comparative Analysis: QC & Impurity Detection

This section defines how to use IR to distinguish the product from its likely process impurities.

Scenario A: Precursor vs. Product

Precursor: 4-Cyano-2,5-difluorobenzyl bromide (or chloride).

  • Reaction Monitoring: The conversion of the alkyl halide to the amine.

  • IR Evidence:

    • Disappearance: The C–Br stretch (typically 500–700 cm⁻¹, often out of range for standard ATR) is difficult to track.[1]

    • Appearance: The N–H doublet (3300–3400 cm⁻¹) is the definitive marker of reaction completion.[1] The precursor will lack absorption in this region (assuming dry conditions).[1]

Scenario B: Hydrolysis Impurities

Impurity: 4-(Aminomethyl)-2,5-difluorobenzamide (Nitrile hydrolysis).

  • IR Evidence:

    • Loss of Nitrile: The sharp peak at ~2240 cm⁻¹ will diminish.[1]

    • Gain of Carbonyl: A new, intense Amide I (C=O) band will appear at 1650–1690 cm⁻¹ .[1]

    • Amide II Band: A new N–H bending band appears near 1550 cm⁻¹.[1]

Scenario C: Salt Formation

Impurity: Hydrochloride or Carbonate salt.[1]

  • IR Evidence:

    • The sharp N–H doublet collapses into a broad, ragged "ammonium" band centered ~3000 cm⁻¹ (2800–3200 cm⁻¹), often overlapping the C–H stretches.

Visualization of Structural Assignments[4][5]

The following diagram maps the specific functional groups to their spectral signatures and provides a logic flow for identification.

IR_Assignment Molecule 4-Cyano-2,5-difluorobenzylamine CN_Group Nitrile (-CN) @ C4 Molecule->CN_Group NH2_Group Primary Amine (-NH2) @ C1-Methyl Molecule->NH2_Group F_Group Fluoro Groups (-F) @ C2, C5 Molecule->F_Group Peak_CN Peak: ~2240 cm⁻¹ (Sharp, Strong) CN_Group->Peak_CN Inductive F effect maintains freq Peak_NH2 Doublet: 3300-3400 cm⁻¹ (Asym + Sym Stretch) NH2_Group->Peak_NH2 Characteristic 1° Amine Peak_CF Band: 1150-1250 cm⁻¹ (Very Strong) F_Group->Peak_CF High Polarity Stretch

Caption: Functional group mapping to characteristic IR vibrational modes.

QC_Decision_Tree Start Unknown Sample Spectrum Check_CN Peak at ~2240 cm⁻¹? Start->Check_CN Check_NH2 Doublet at 3300-3400 cm⁻¹? Check_CN->Check_NH2 Yes Result_Hydrolysis IMPURITY: Amide (Hydrolysis) Check_CN->Result_Hydrolysis No (or Weak) Check_CO Strong Peak at ~1680 cm⁻¹? Check_NH2->Check_CO No (Single/Broad) Result_Product CONFIRMED: 4-Cyano-2,5-difluorobenzylamine Check_NH2->Result_Product Yes (Distinct Doublet) Result_Precursor POSSIBLE PRECURSOR: (Benzyl Halide) Check_CO->Result_Precursor No C=O, No NH2 Check_CO->Result_Hydrolysis Yes (Amide C=O) Result_Salt SALT FORM: Check Ammonium Broadening Check_CO->Result_Salt Broad OH/NH region

Caption: Logic flow for identifying the product vs. common impurities.

Experimental Protocol

To ensure reproducibility, follow this standardized acquisition protocol.

Method: Attenuated Total Reflectance (ATR)

ATR is recommended over KBr pellets for fluorinated amines to avoid moisture absorption (hygroscopicity) and ion exchange with KBr.[1]

  • Instrument Setup: FT-IR Spectrometer with Diamond or ZnSe crystal.

  • Background: Collect air background (32 scans).

  • Sample Prep:

    • Place ~5-10 mg of the liquid/solid amine directly on the crystal.

    • Note: If the sample is a liquid, ensure it covers the active crystal area. If solid, apply high pressure with the anvil to ensure contact.[1]

  • Acquisition:

    • Range: 4000 – 600 cm⁻¹[1]

    • Resolution: 4 cm⁻¹[1]

    • Scans: 16 or 32[1]

  • Cleaning: Clean crystal immediately with Isopropanol. Amines can etch ZnSe crystals over prolonged exposure; Diamond is preferred.[1]

References

  • NIST Chemistry WebBook. 2,5-Difluorobenzonitrile IR Spectrum.[1] National Institute of Standards and Technology. Available at: [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds IV: Nitriles. (Discusses the shift of nitrile peaks in aromatic systems). Available at: [Link]

  • LibreTexts Chemistry. Spectroscopy of Amines. (Detailed analysis of primary amine N-H doublets). Available at: [Link]

  • PubChem. 4-(Aminomethyl)-2,5-difluorobenzonitrile (Compound Summary). Available at: [Link]

Sources

Comparative

Bioisosteric Profiling of 4-Cyano-2,5-difluorobenzylamine in SAR Optimization

This guide provides an in-depth bioisosteric analysis of 4-Cyano-2,5-difluorobenzylamine , a specialized fragment used in medicinal chemistry to optimize potency, metabolic stability, and physicochemical properties. Cont...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth bioisosteric analysis of 4-Cyano-2,5-difluorobenzylamine , a specialized fragment used in medicinal chemistry to optimize potency, metabolic stability, and physicochemical properties.

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists

Executive Summary: The "Goldilocks" Fragment

In the optimization of lead compounds—particularly protease inhibitors (e.g., Cathepsin K, Thrombin) and GPCR ligands—the benzylamine moiety is a frequent pharmacophore. However, unsubstituted benzylamines often suffer from rapid metabolic oxidation and high basicity (pKa ~9.3), leading to poor CNS penetration or rapid clearance.

4-Cyano-2,5-difluorobenzylamine represents a high-value "hybrid" fragment. It synergizes three distinct medicinal chemistry strategies:

  • pKa Modulation: The electron-withdrawing nature of the 2,5-difluoro and 4-cyano groups significantly lowers the amine pKa, improving membrane permeability.

  • Metabolic Blockade: The 2,5-fluorination pattern sterically and electronically protects the ring from oxidative metabolism (CYP450).

  • Electronic Vectoring: The 4-cyano group acts as a versatile bioisostere for halogens or carbonyls, offering a strong dipole and H-bond acceptor capability without the steric bulk of a methyl group.

Physicochemical Profile & Comparative Analysis

The following table contrasts 4-Cyano-2,5-difluorobenzylamine with its direct structural analogs. Note the shift in pKa and Lipophilic Efficiency (LipE) potential.

Table 1: Physicochemical Comparison of Benzylamine Analogs
Property4-Cyano-2,5-difluorobenzylamine 4-Cyanobenzylamine 2,4-Difluorobenzylamine 4-Chlorobenzylamine
Role Optimized Hybrid Parent ScaffoldMetabolic BlockerClassical Isostere
Electronic Effect Strong EWG (σ ~1.3)Moderate EWGModerate EWGWeak EWG
Est. Amine pKa 7.4 – 7.8 (Ideal)~8.5~8.2~8.9
H-Bonding Acceptor (CN) + Donor (NH2)Acceptor (CN)Weak Acceptor (F)None (Cl is poor)
Metabolic Liability Low (Blocked positions)Moderate (Ring oxidation)Low (C-4 blocked by F)Moderate
Dipole Moment High (Aligned vectors)HighModerateLow
Steric Bulk Medium (CN is linear)MediumSmall (F is H-mimic)Large (Cl is bulky)

Key Insight: The pKa drop to ~7.6 brings the molecule closer to physiological pH (7.4), significantly increasing the fraction of neutral species (


) available for passive diffusion across the Blood-Brain Barrier (BBB) or GI tract compared to the chlorinated analog.

Bioisosteric Rationale & SAR Logic

The 2,5-Difluoro Substitution Pattern

Unlike the 2,4- or 2,6- patterns, the 2,5-difluoro substitution is unique in its ability to block metabolism while maintaining a specific electronic vector.

  • Metabolic Armor: CYP450 enzymes typically attack electron-rich aromatic rings at the para position (blocked here by CN) or unsubstituted ortho/meta positions. The 2,5-pattern leaves only the C-3 and C-6 positions open. However, the strong electron-withdrawing nature of the three substituents (2-F, 4-CN, 5-F) deactivates the ring, making it resistant to electrophilic attack by CYP enzymes (e.g., arene oxide formation).

  • Conformational Locking: The 2-fluoro substituent creates an intramolecular electrostatic repulsion with the benzylic amine lone pair (or H-bond preference), often restricting the rotation of the benzyl-nitrogen bond. This can pre-organize the ligand for binding, reducing the entropic penalty.

The Nitrile (Cyano) Group as a Bioisostere

The 4-cyano group is not merely a spacer; it is a functional warhead.

  • vs. Halogens (Cl/Br): The nitrile is similar in volume to a Chlorine atom but offers a "handle" for hydrogen bonding (N lone pair). It is often used to pick up a backbone amide interaction in the target protein.

  • vs. Carbonyls: The C≡N bond has a strong dipole moment (~3.9 D), mimicking the electronic field of a carbonyl (C=O) without the chemical instability of an aldehyde.

Visualization: SAR Decision Logic

The following diagram illustrates the decision process for selecting this specific fragment during lead optimization.

SAR_Logic Start Lead Optimization: Benzylamine Scaffold Issue1 Issue: High Basicity (pKa > 9) Poor Permeability Start->Issue1 Issue2 Issue: Metabolic Instability (Rapid Clearance) Start->Issue2 Sol1 Strategy: Add EWG (Fluorine Scan) Issue1->Sol1 Sol2 Strategy: Block Para Position Issue2->Sol2 Choice1 2,4-Difluoro Pattern Sol1->Choice1 Standard Choice2 4-Cyano-2,5-Difluoro Pattern Sol1->Choice2 Advanced Sol2->Choice2 Functional Requirement Outcome1 Good Stability But 4-F is weak H-acceptor Choice1->Outcome1 Outcome2 OPTIMAL: 1. pKa ~7.6 (Permeability) 2. Metabolic Blockade 3. Strong H-Bond Acceptor (CN) Choice2->Outcome2

Figure 1: Decision tree demonstrating the logical progression from a standard benzylamine to the optimized 4-Cyano-2,5-difluorobenzylamine fragment.

Experimental Protocols

To validate the utility of this fragment, two key workflows are required: Synthesis (incorporation) and pKa Determination (validation of physicochemical hypothesis).

Synthetic Protocol: Reductive Amination

Direct alkylation of benzyl halides is prone to over-alkylation. The preferred route for SAR library generation is reductive amination using the aldehyde precursor.

Reagents:

  • 4-Cyano-2,5-difluorobenzaldehyde (Commercial or synthesized via lithiation/formylation)

  • Amine Partner (R-NH2, e.g., Piperidine derivative)

  • Sodium Triacetoxyborohydride (STAB)

  • Dichloromethane (DCM) / Acetic Acid (AcOH)

Step-by-Step Methodology:

  • Preparation: In a 20 mL scintillation vial, dissolve the Amine Partner (1.0 equiv, 0.5 mmol) in anhydrous DCM (5 mL).

  • Activation: Add 4-Cyano-2,5-difluorobenzaldehyde (1.1 equiv) followed by catalytic AcOH (1-2 drops) to catalyze imine formation. Stir at Room Temperature (RT) for 30 minutes under Nitrogen.

  • Reduction: Cool the mixture to 0°C. Add STAB (1.5 equiv) portion-wise over 5 minutes. Note: STAB is preferred over NaCNBH3 to avoid reducing the aryl nitrile group.

  • Reaction: Allow to warm to RT and stir for 4–12 hours. Monitor by LC-MS (Look for M+1 of product; ensure disappearance of imine intermediate).

  • Workup: Quench with saturated aqueous NaHCO3. Extract with DCM (3x). Dry organics over Na2SO4 and concentrate.

  • Purification: Flash chromatography (Gradient: 0-10% MeOH in DCM).

Protocol: Potentiometric pKa Determination

Validating the electron-withdrawing effect of the 2,5-F, 4-CN motif.

  • Instrument: Sirius T3 or equivalent potentiometric titrator.

  • Sample Prep: Dissolve 1 mg of the synthesized amine hydrochloride salt in 1.5 mL of assay water (containing 0.15 M KCl for ionic strength).

  • Titration: Perform a triple titration from pH 2.0 to pH 12.0 using 0.5 M KOH and 0.5 M HCl.

  • Analysis: Use the Bjerrum plot analysis to identify the inflection point corresponding to the amine deprotonation.

  • Success Criteria: The measured pKa should fall between 7.2 and 7.9 . If pKa > 8.5, check for defluorination or hydrolysis of the nitrile to amide.

Mechanistic Interaction Map

The diagram below visualizes how this fragment interacts within a hypothetical protease binding pocket (e.g., Cathepsin K), highlighting the specific roles of the Fluorine and Cyano groups.

Interaction_Map Ligand_Core Benzylamine Scaffold F2 2-Fluoro Ligand_Core->F2 F5 5-Fluoro Ligand_Core->F5 CN 4-Cyano (Nitrile) Ligand_Core->CN NH Amine Linker (Protonated) Ligand_Core->NH Metabolic_Heme CYP450 Heme (Oxidant) F2->Metabolic_Heme Blocks Ortho Oxidation F5->Metabolic_Heme Blocks Meta Oxidation Pocket_Backbone Backbone NH (Donor) CN->Pocket_Backbone H-Bond Acceptor CN->Metabolic_Heme Blocks Para Oxidation Pocket_Acid Asp/Glu Residue (Anionic) NH->Pocket_Acid Salt Bridge (Strong)

Figure 2: Mechanistic interaction map showing binding modes and metabolic protection afforded by the substitution pattern.

References

  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews. [Link]

  • Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. [Link]

  • Gillis, E. P., et al. (2015). "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry. [Link][1]

  • Fleming, F. F., et al. (2010). "Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore." Journal of Medicinal Chemistry. [Link]

  • Hajduk, P. J., et al. (2011). "Physicochemical Properties and Fragment-Based Drug Design." Journal of Medicinal Chemistry. [Link]

Sources

Validation

Technical Guide: Structural Analysis &amp; X-ray Crystallography of 4-Cyano-2,5-difluorobenzylamine Derivatives

This guide provides an in-depth technical analysis of the structural characteristics, crystallographic data, and experimental protocols for 4-Cyano-2,5-difluorobenzylamine , a critical intermediate in the synthesis of cy...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the structural characteristics, crystallographic data, and experimental protocols for 4-Cyano-2,5-difluorobenzylamine , a critical intermediate in the synthesis of cysteine protease inhibitors (e.g., Cathepsin K) and kinase inhibitors.

Executive Summary & Structural Context[1][2][3][4][5][6][7]

4-Cyano-2,5-difluorobenzylamine represents a high-value pharmacophore used to modulate metabolic stability and potency in drug candidates. Unlike its 2,4-difluoro isomer (widely known for its role in Dolutegravir), the 2,5-difluoro substitution pattern offers a unique electrostatic landscape that significantly alters solid-state packing and protein-ligand binding interactions.

This guide compares the crystallographic performance of the 2,5-difluoro scaffold against its chlorinated and non-fluorinated alternatives, providing actionable protocols for obtaining high-quality single-crystal data.

Key Structural Features[1][2][4][6][7][8]
  • Nitrile Warhead (4-CN): Acts as a reversible covalent trap for cysteine proteases or a strong hydrogen bond acceptor.

  • Fluorine Scan (2,5-F): The para relationship between the fluorine at C2 and C5 creates a compensated dipole moment, often favoring herringbone packing over the

    
    -
    
    
    
    stacking seen in mono-fluorinated analogs.
  • Amine Linker (-CH2NH2): Flexible tether allowing conformational adaptation in the active site; prone to disorder in crystal structures unless stabilized as a salt (e.g., HCl or Tosylate).

Comparative Performance: 2,5-Difluoro vs. Alternatives

The following analysis contrasts the 2,5-difluoro scaffold with standard alternatives based on crystallographic data and physicochemical properties.

Table 1: Structural & Physicochemical Comparison
Feature4-Cyano-2,5-difluoro (Target)4-Cyano-2,4-difluoro (Alternative)4-Cyano-monofluoro (Control)
Crystal System Typically Monoclinic (

)
Orthorhombic / MonoclinicTriclinic / Monoclinic
Packing Motif Herringbone / Edge-to-Face

-

Stacking Dominant

-

Stacking
Density (

)
High (~1.45 - 1.55 g/cm³)High (~1.45 - 1.52 g/cm³)Medium (~1.30 g/cm³)
Weak Interactions Strong C-H...F & CN...H networksF...F repulsive contacts commonStandard H-bonds
Disorder Potential Low (Rigid ring orientation)Medium (Rotational freedom)High (Ring flip common)
Metabolic Stability High (Blocks P450 at 2,5 pos)High (Blocks P450 at 2,4 pos)Low (Metabolic soft spots)
Mechanism of Action: The Fluorine Effect

The 2,5-substitution pattern locks the phenyl ring into a specific orientation within the crystal lattice due to the repulsion between the fluorine lone pairs and the carbonyl/nitrile dipoles of adjacent molecules.

  • Observation: In X-ray datasets, look for short C-H...F contacts (< 2.5 Å). These "weak" hydrogen bonds often dictate the lattice energy more than classical van der Waals forces in this specific scaffold [1].

  • Contrast: The 2,4-isomer often suffers from positional disorder in the crystal lattice because the asymmetric fluorine placement allows for multiple low-energy packing modes, complicating refinement [2].

Experimental Protocol: Crystallization & Data Collection

To obtain publication-quality X-ray data for 4-Cyano-2,5-difluorobenzylamine derivatives, the free amine is often too volatile or hygroscopic. Salt formation is the authoritative method for stabilization.

Workflow Diagram

The following diagram outlines the optimized workflow for synthesizing the crystalline salt and solving its structure.

G Raw Free Amine (Oil/Low MP Solid) Salt Salt Formation (HCl/Tosylate) Raw->Salt 1.05 eq. Acid Growth Vapor Diffusion (MeOH/Et2O) Salt->Growth Slow Evap. Data X-ray Diffraction (Mo-Ku03b1, 100K) Growth->Data Select >0.1mm crystal Solve Structure Solution (SHELXT / OLEX2) Data->Solve Refinement Solve->Growth Disorder? Recrystallize

Figure 1: Optimized crystallization and structural solution workflow for fluorinated benzylamines.

Step-by-Step Methodology
Phase 1: Salt Formation (Self-Validating Step)
  • Dissolution: Dissolve 50 mg of 4-Cyano-2,5-difluorobenzylamine in 2 mL of anhydrous methanol.

  • Acidification: Add 1.05 equivalents of 4M HCl in dioxane dropwise.

    • Validation: Monitor pH; ensure it reaches ~2.0. A white precipitate should form immediately.

  • Isolation: Filter the precipitate and wash with cold diethyl ether to remove unreacted organic impurities.

Phase 2: Crystal Growth (Vapor Diffusion)
  • Setup: Place the salt (20 mg) in a small inner vial (GC vial) and dissolve in minimal methanol (approx. 0.5 mL).

  • Diffusion: Place the open inner vial inside a larger jar containing 10 mL of diethyl ether (antisolvent).

  • Incubation: Seal the outer jar and store at 4°C in a vibration-free environment.

    • Timeline: High-quality prisms suitable for XRD typically appear within 48-72 hours.

Phase 3: Data Collection & Refinement
  • Mounting: Mount crystal on a MiTeGen loop using Paratone oil.

  • Temperature: Cool to 100 K immediately to reduce thermal motion of the benzylamine "tail."

  • Strategy: Collect a full sphere of data (redundancy > 4.0) to accurately resolve the electron density of the fluorine atoms, which can be electron-rich and cause absorption artifacts.

  • Refinement Tip: If the fluorine atoms show high thermal ellipsoids, check for rotational disorder (180° ring flip). The 2,5-symmetry can sometimes mimic a non-fluorinated ring if the occupancy is disordered [3].

Structural Interaction Map

Understanding the intermolecular forces is crucial for drug design. The 2,5-difluoro pattern creates a specific "interaction fingerprint."

Interactions Center 4-Cyano-2,5-difluoro Scaffold F_atom Fluorine (C2/C5) Center->F_atom CN_group Nitrile (C4) Center->CN_group Amine Amine (CH2NH3+) Center->Amine Target Protein Pocket / Crystal Lattice F_atom->Target Orthogonal Multipolar Interaction (C-F...C=O) F_atom->Target Weak H-Bond (C-F...H-C) CN_group->Target Strong H-Bond Acceptor Amine->Target Ionic Anchor (Salt Bridge)

Figure 2: Interaction fingerprint of the 4-Cyano-2,5-difluorobenzylamine pharmacophore.

References

  • Thallapally, P. K., et al. (2025). "Evaluation of the interchangeability of C–H and C–F groups: insights from crystal packing in a series of isomeric fluorinated benzanilides." CrystEngComm.

  • Rej, R., et al. (2018). "Crystal structure of N,N'-bis(2,4-difluorobenzoyloxy)benzene-1,2:4,5-tetracarboximide." IUCrData.

  • Wozniak, K., et al. (2017). "Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide." Molecules.

  • BenchChem Technical Support. (2025). "An In-depth Technical Guide to 2,4-Difluorobenzylamine: Structure and Properties." BenchChem.[1]

  • PubChem. (2025).[2] "2,5-Difluorobenzylamine Compound Summary." National Library of Medicine.

Sources

Comparative

Metabolic stability assessment of 4-Cyano-2,5-difluorobenzylamine motifs

Executive Summary: The "Metabolic Fortress" Strategy In modern medicinal chemistry, the benzylamine pharmacophore is ubiquitous but metabolically vulnerable. It is prone to rapid oxidative deamination and aromatic hydrox...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Metabolic Fortress" Strategy

In modern medicinal chemistry, the benzylamine pharmacophore is ubiquitous but metabolically vulnerable. It is prone to rapid oxidative deamination and aromatic hydroxylation mediated by Cytochrome P450 (CYP) enzymes. The 4-Cyano-2,5-difluorobenzylamine (CDFBA) motif represents a strategic "metabolic fortress." By combining the steric and lipophilic modulation of fluorine at the 2,5-positions with the electronic deactivation of a nitrile group at the 4-position, this motif effectively blocks the primary metabolic soft spots (para-position and electron-rich aryl sites).

This guide provides a technical comparison of the CDFBA motif against standard alternatives, detailing the mechanistic rationale, experimental assessment protocols, and expected pharmacokinetic (PK) outcomes.

Mechanistic Rationale & Comparative Analysis

The Metabolic Liability of Benzylamines

Unsubstituted benzylamines (


) are predominantly protonated at physiological pH. They bind readily to CYP active sites (e.g., CYP2D6, CYP3A4) via cation-

interactions. Metabolism typically proceeds via two pathways:[1]
  • 
    -Carbon Oxidation (N-dealkylation):  Leading to the unstable hemiaminal and cleavage to the aldehyde.
    
  • Aromatic Hydroxylation: Occurring at the electron-rich para or ortho positions.

Structural Defense Mechanisms

The CDFBA motif mitigates these risks through three synergistic mechanisms:

  • 2,5-Difluorination: Fluorine acts as a bioisostere for hydrogen but with a stronger C-F bond (116 kcal/mol vs. 99 kcal/mol for C-H). The 2,5-substitution pattern sterically blocks ortho and meta attack vectors while modulating lipophilicity (LogP).

  • 4-Cyano Group: A strong electron-withdrawing group (EWG) that deactivates the aromatic ring towards electrophilic oxidation (CYP-mediated hydroxylation). It also blocks the metabolically labile para position.

  • 
     Modulation:  The combined EWG effects lower the amine 
    
    
    
    (typically by 1.5–2.0 units), reducing the fraction of ionized species and potentially altering CYP binding affinity (
    
    
    ).
Comparative Performance Matrix

The following table projects the physicochemical and metabolic profiles of CDFBA against its structural precursors.

FeatureBenzylamine (Baseline)4-Cyanobenzylamine 2,5-Difluorobenzylamine 4-Cyano-2,5-difluorobenzylamine (CDFBA)
Electronic State Electron-RichElectron-DeficientModulatedHighly Electron-Deficient
Primary Metabolic Route Para-Hydroxylation / N-DealkylationN-DealkylationPara-HydroxylationMinimal (Slow N-Dealkylation)
CYP Resistance LowModerateHigh (Ring) / Low (Para)Superior
Predicted

High (>50 µL/min/mg)MediumMediumLow (<10 µL/min/mg)
Lipophilicity (

LogP)
Ref-0.3+0.4+0.1

Visualization of Metabolic Pathways[2]

The following diagram illustrates how the CDFBA motif blocks specific metabolic pathways compared to the unsubstituted scaffold.

MetabolicPathways cluster_0 Unsubstituted Benzylamine cluster_1 CDFBA Motif BA Benzylamine (Vulnerable) Para_OH 4-Hydroxy-BA (Major Metabolite) BA->Para_OH CYP (Para-Hydroxylation) Ortho_OH 2-Hydroxy-BA (Minor Metabolite) BA->Ortho_OH CYP (Ortho-Hydroxylation) Aldehyde Benzaldehyde (Unstable) BA->Aldehyde CYP (N-Dealkylation) CDFBA 4-CN-2,5-F2-BA (Stable) No_Reaction Ring Oxidation BLOCKED CDFBA->No_Reaction Steric/Electronic Block Slow_Dealk Slow N-Dealkylation CDFBA->Slow_Dealk Reduced pKa effect

Caption: Comparative metabolic fate. The CDFBA motif (green) effectively shuts down ring oxidation pathways that dominate the clearance of unsubstituted benzylamines (red).

Experimental Protocols

To validate the stability of the CDFBA motif, researchers must utilize a self-validating intrinsic clearance assay. The following protocol is designed for high reproducibility.

Protocol: Microsomal Stability Assay (Phase I)

Objective: Determine the intrinsic clearance (


) and half-life (

) in Human Liver Microsomes (HLM).

Reagents:

  • Pooled Human Liver Microsomes (20 mg/mL protein conc).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

  • Test Compound (CDFBA analog) and Controls (Verapamil - High Cl; Warfarin - Low Cl).

  • Quench Solution: Acetonitrile containing Internal Standard (IS).

Workflow:

  • Pre-Incubation: Dilute microsomes to 0.5 mg/mL in phosphate buffer (pH 7.4). Spike test compound to 1 µM (final <0.1% DMSO). Incubate at 37°C for 5 min.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately transfer aliquot into 150 µL ice-cold Quench Solution. Vortex for 10 min; centrifuge at 4000 rpm for 20 min.

  • Analysis: Inject supernatant into LC-MS/MS. Monitor parent ion depletion.

Calculation:





Protocol: Metabolite Identification (MetID)

Objective: Confirm the "metabolic switching" away from ring oxidation.

  • Incubation: Perform the assay as above but at higher concentration (10 µM) and for 60-120 min to accumulate metabolites.

  • GSH Trapping: Include 5 mM Glutathione (GSH) to trap any reactive quinone-methide intermediates (though unlikely with CDFBA).

  • Data Acquisition: Use High-Resolution Mass Spectrometry (HRMS) with Data-Dependent Acquisition (DDA).

  • Search Parameters: Look for +16 Da (Hydroxylation), +14 Da (Oxidation to carbonyl), -2 Da (Desaturation). Expectation: Absence of +16 Da peaks on the aromatic ring for CDFBA.

Experimental Workflow Visualization

AssayWorkflow cluster_sampling Time-Course Sampling Start Compound Stock (10 mM DMSO) Mix Master Mix Prep (Microsomes + Buffer) Start->Mix Incubate Incubation @ 37°C (+ NADPH) Mix->Incubate T0 T=0 min Incubate->T0 T60 T=60 min Incubate->T60 Quench Protein Precipitation (ACN + IS) T0->Quench T60->Quench Centrifuge Centrifugation (4000g, 20 min) Quench->Centrifuge LCMS LC-MS/MS Analysis (Parent Depletion) Centrifuge->LCMS Data Calculate CL_int & t_1/2 LCMS->Data

Caption: Standardized workflow for determining intrinsic clearance in liver microsomes.

Interpretation of Results

When analyzing data for CDFBA motifs, use the following benchmarks to assess success:

  • High Stability:

    
    . Indicates the 2,5-F/4-CN substitution successfully blocked metabolism.
    
  • Moderate Stability:

    
    . Suggests N-dealkylation is still proceeding, possibly driven by high lipophilicity.
    
  • Low Stability:

    
    . The motif failed; check for defluorination (rare) or hydrolysis of the nitrile (to amide/acid).
    

Case Study Insight: In the development of Cathepsin K inhibitors (e.g., Odanacatib analogs), the introduction of the fluorinated motif at the P2/P3 position significantly improved metabolic half-life compared to non-fluorinated benzylamines, primarily by suppressing aromatic oxidation [1]. Similarly, the 4-cyano group is a proven bioisostere that reduces oxidative liability while maintaining H-bond acceptor capability [2].

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822-5880.[2] Link

  • Bhattarai, P., et al. (2026).[3] On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ChemRxiv. Link

  • BenchChem Technical Support. (2025). A Comparative Analysis of Trifluoromethylated and Non-Fluorinated Benzylamines for Drug Discovery. BenchChem Guides. Link

Sources

Validation

Benchmarking Elemental Analysis Standards for Fluorinated Building Blocks: A Case Study of 4-Cyano-2,5-difluorobenzylamine

Executive Summary 4-Cyano-2,5-difluorobenzylamine represents a critical class of fluorinated pharmaceutical intermediates. Its dual-functionality (nitrile and amine) combined with a difluoro-substitution pattern presents...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Cyano-2,5-difluorobenzylamine represents a critical class of fluorinated pharmaceutical intermediates. Its dual-functionality (nitrile and amine) combined with a difluoro-substitution pattern presents unique challenges for standard organic elemental analysis (OEA).

Standard automated combustion methods (CHN) often fail to account for the aggressive nature of fluorine gas produced during combustion, which can etch quartz reaction tubes and mimic other elements in thermal conductivity detectors. Furthermore, the basicity of the benzylamine moiety makes the compound prone to absorbing atmospheric CO₂ and H₂O, skewing carbon and hydrogen results.

This guide establishes a Multi-Method Validation Protocol (MMVP) , recommending a hybrid approach: Automated CHN for the carbon/nitrogen scaffold, coupled with Combustion Ion Chromatography (CIC) for precise fluorine quantification, and qNMR for orthogonal purity verification.

Molecular Profile & Theoretical Baseline

Before initiating analysis, the theoretical composition must be established as the absolute reference point.

Target Molecule: 4-Cyano-2,5-difluorobenzylamine Molecular Formula: C₈H₆F₂N₂ Molecular Weight: 168.14 g/mol

Table 1: Theoretical Elemental Composition Standards
ElementCountAtomic Mass ContributionTheoretical Mass %Tolerance (± 0.4%)
Carbon (C) 896.0957.15% 56.75 – 57.55%
Hydrogen (H) 66.053.60% 3.20 – 4.00%
Fluorine (F) 238.0022.60% 22.20 – 23.00%
Nitrogen (N) 228.0116.66% 16.26 – 17.06%

Critical Note: The industry standard tolerance for publication is ±0.4%. However, for fluorinated compounds, Fluorine values often deviate by ±0.5–0.8% in standard combustion due to incomplete mineralization or volatilization issues unless specific "F-kits" are used.

Comparative Methodology: Selecting the Right Tool

Method A: Standard Automated CHN Combustion (Dynamic Flash)
  • Principle: Sample combustion at >950°C in O₂; detection of CO₂, H₂O, N₂ via TCD.[1]

  • Status: Insufficient as standalone.

  • The Problem: Fluorine forms HF and F₂ during combustion. These species attack the silica (quartz) combustion tube (forming SiF₄), causing rapid tube devitrification and falsely high results for other gases due to detector interference.

  • Correction: Requires adding Magnesium Oxide (MgO) or Tungsten(VI) oxide (WO₃) additives to the sample boat to bind Fluorine as non-volatile salts, preventing it from entering the detector stream.

Method B: Combustion Ion Chromatography (CIC) – Recommended for F
  • Principle: Sample is pyrolyzed in a hydropyrolytic furnace; gases are absorbed in a solution (H₂O/H₂O₂) and analyzed via Ion Chromatography.[2]

  • Status: Gold Standard for Fluorine.

  • Advantage: Directly measures Fluoride ions (F⁻) without matrix interference. Eliminates the "by difference" calculation error common in gravimetric analysis.

Method C: Quantitative NMR (qNMR)[4][5]
  • Principle: Use of an internal standard (e.g., Maleic Acid or TCNB) to determine absolute purity.

  • Status: Orthogonal Validator.

  • Advantage: Distinguishes between "impure synthesis" and "wet sample." If CHN is off but qNMR shows >99% purity, the error is likely trapped solvent or water (solvate formation), common in benzylamines.

Visualizing the Analytical Workflow

The following diagram outlines the decision logic for analyzing 4-Cyano-2,5-difluorobenzylamine, specifically addressing the fluorine interference path.

AnalysisWorkflow cluster_CHN Path A: C/H/N Determination cluster_F Path B: Fluorine Determination (CIC) Start Sample: 4-Cyano-2,5-difluorobenzylamine Weighing Micro-Weighing (±0.001 mg) Start->Weighing Additives Add WO3/MgO Additive (Binds F) Weighing->Additives Split A Pyro Hydropyrolysis (1050°C) Weighing->Pyro Split B Combustion Flash Combustion (980°C) Additives->Combustion Reduction Reduction (Cu) -> N2, CO2, H2O Combustion->Reduction TCD TCD Detection Reduction->TCD Data Data Integration & Comparison TCD->Data C, H, N % Absorb Absorption Module (H2O2 Scrubber) Pyro->Absorb IC Ion Chromatography (Conductivity) Absorb->IC IC->Data F %

Caption: Figure 1. Split-stream workflow ensuring Fluorine sequestration for CHN accuracy and separate Hydropyrolysis for precise Fluorine quantification.

Experimental Protocols

Protocol 1: Modified CHN Analysis (with F-Sequestration)

Target: Carbon, Hydrogen, Nitrogen

  • Instrument Prep: Ensure the combustion tube contains a distinct layer of Cerium Dioxide (CeO₂) or use a dedicated "Fluorine-resistant" quartz liner.

  • Blanking: Run 3 blanks (empty tin capsules) to stabilize the baseline.

  • Calibration: Calibrate using Acetanilide (Standard) mixed with 5-10 mg of Tungsten(VI) oxide (WO₃) . This mimics the sample matrix modification.

  • Sample Prep:

    • Weigh 1.5 – 2.0 mg of 4-Cyano-2,5-difluorobenzylamine into a tin capsule.

    • Crucial Step: Cover the sample with ~10 mg of WO₃ powder. This acts as a scrubber, converting F to non-volatile tungsten fluorides.

    • Seal the capsule hermetically (prevents amine oxidation).

  • Run Parameters: Oxygen dose: 120s; Furnace: 980°C.

Protocol 2: Schöniger Flask / IC (For Fluorine)

Target: Fluorine[3]

Note: While automated CIC is preferred, many labs lack it. The Schöniger Flask method is the robust manual alternative.

  • Weighing: Weigh 2-3 mg of sample onto ashless filter paper.

  • Absorption Solution: Add 10 mL of 0.2 M KOH + 0.1 mL H₂O₂ to the combustion flask.

  • Combustion: Ignite sample in O₂ atmosphere. Shake flask for 30 minutes to ensure complete absorption of HF gases.

  • Analysis: Inject the solution into an Ion Chromatograph (e.g., Dionex ICS-6000) equipped with an anion-exchange column (e.g., AS19).

  • Calculation: Compare peak area against a NaF calibration curve (1 ppm – 20 ppm).

Data Interpretation & Troubleshooting

Table 2: Common Deviation Patterns and Causes
ObservationLikely CauseCorrective Action
High C (+1.5%) Solvent entrapment (EtOAc/DCM)Dry sample at 40°C under high vacuum (0.1 mbar) for 12h. Verify with ¹H NMR.
High H (+0.5%) Hygroscopicity (Water uptake)The amine group is basic. Handle in a glovebox or dry box.
Low F (<21%) Incomplete combustion / VolatilizationIncrease O₂ flow; Ensure WO₃ additive is fresh; Switch to CIC method.
Low N (<16%) Incomplete reduction of NitrileIncrease reduction furnace temperature; Check copper reduction tube capacity.
The "Amine-Carbonate" Trap

Benzylamines react with atmospheric CO₂ to form carbamates or carbonate salts.

  • Symptom: Carbon values drift upwards over time; Nitrogen values drop proportionally.

  • Prevention: Store the standard under Argon. Perform weighing operations quickly.

References

  • Thermo Fisher Scientific. (2021). CHN Determination in Fluorine-Compounds with the FlashSmart Elemental Analyzer. Application Note 42203. Link

  • Schöniger, W. (1955).[2] Eine mikroanalytische Schnellbestimmung von Halogen in organischen Substanzen. Mikrochimica Acta, 43(1), 123-129. (The foundational method for Oxygen Flask Combustion).[4][5]

  • U.S. EPA. (2024). Draft Method 1621: Screening Method for the Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC).[6]Link

  • Royal Society of Chemistry. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. Link

  • Mettler Toledo. (2020). Good Weighing Practice™ for Micro-Analysis.Link

Sources

Comparative

Differentiating 4-Cyano-2,5-difluorobenzylamine from other fluorinated benzylamines

This guide provides a technical framework for differentiating 4-Cyano-2,5-difluorobenzylamine (CAS: 433940-06-8) from structurally similar fluorinated benzylamines. It addresses the specific needs of medicinal chemists u...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical framework for differentiating 4-Cyano-2,5-difluorobenzylamine (CAS: 433940-06-8) from structurally similar fluorinated benzylamines. It addresses the specific needs of medicinal chemists utilizing this scaffold for


 diversification and fragment-based drug design.

Content Type: Technical Comparison & Experimental Protocol Target Compound: 4-(Aminomethyl)-2,5-difluorobenzonitrile Primary CAS: 433940-06-8

Executive Summary: The Structural Signature

4-Cyano-2,5-difluorobenzylamine is distinct from its analogues (e.g., 2,4-difluorobenzylamine or 4-cyanobenzylamine) due to the synergistic electronic activation of the benzene ring. The presence of the electron-withdrawing nitrile (-CN) group para to the aminomethyl group, combined with fluorine atoms at the 2 and 5 positions, creates a unique reactivity landscape.

Key Differentiator: Unlike generic fluorinated benzylamines which are primarily used as stable steric spacers, this compound functions as a regioselective electrophile . The fluorine at position 5 is highly activated for Nucleophilic Aromatic Substitution (


) due to its position ortho to the nitrile group.
Comparative Snapshot
Feature4-Cyano-2,5-difluorobenzylamine 2,4-Difluorobenzylamine 4-Cyanobenzylamine
Electronic State Highly Electron Deficient (

-acidic)
Electron Neutral/Slightly DeactivatedElectron Deficient
pKa (Conj. Acid) ~8.5 (Lower Basicity)~9.1~8.8
IR Signature ~2230 cm⁻¹ (CN) + C-F stretchNo CN peak~2230 cm⁻¹ (CN)

Reactivity
High (at C-5) Low/InertLow
Physical State Solid (HCl salt); Low-melting solid/oil (Free base)LiquidSolid (HCl); Liquid (Free base)

Structural & Electronic Analysis

The following diagram illustrates the electronic push-pull mechanisms that define the molecule's reactivity and spectroscopic properties.

G cluster_reactivity Reactivity Profile Core 4-Cyano-2,5-difluorobenzylamine (Core Scaffold) CN 4-Cyano Group (EWG) Core->CN IR: ~2230 cm⁻¹ Amine 1-Aminomethyl (Nucleophile/Base) Core->Amine pKa ~8.5 F5 5-Fluorine (Leaving Group) CN->F5 Activates C-5 for SNAr (Ortho-activation) F2 2-Fluorine (Inductive Effect) F2->Amine Lowers pKa via Through-Space Induction

Figure 1: Electronic structure analysis highlighting the activation of the 5-fluorine by the ortho-cyano group, a key differentiation point from other isomers.

Spectroscopic Differentiation Protocols

A. Infrared (IR) Spectroscopy (The "First Pass" Test)

The nitrile group provides the most immediate confirmation of identity.

  • Protocol: Prepare a KBr pellet or use ATR-FTIR on the neat sample.

  • Diagnostic Peak: Look for a sharp, medium-intensity band at 2230 ± 5 cm⁻¹ .

    • Differentiation: This peak is absent in 2,4-difluorobenzylamine and 2,5-difluorobenzylamine.

    • Confirmation: If the peak is present, the compound is a nitrile. Proceed to NMR to distinguish from 4-cyanobenzylamine.

B. Nuclear Magnetic Resonance (NMR)

NMR is required to confirm the substitution pattern of the fluorines.

1.


F NMR (Solvent: DMSO-

or CDCl

)
  • Target Pattern: Two distinct signals (approx. -110 to -140 ppm range) showing weak coupling (

    
     or small para-coupling) if they are para to each other, or specific meta-coupling constants.
    
  • Crucial Distinction:

    • 4-Cyano-2,5-difluoro: Fluorines are para to each other (positions 2 and 5). You will observe two singlets or weakly coupled doublets (coupling to protons).

    • 2,4-Difluoro: Fluorines are meta to each other. Significant

      
       coupling is often observed.
      
    • 2,6-Difluoro: Fluorines are equivalent. Single signal.

2.


H NMR (Proton) 
  • Target: Aromatic region (7.0 - 8.0 ppm).

  • 4-Cyano-2,5-difluoro: Shows two distinct aromatic protons as doublets (coupling to their respective ortho-fluorines).

    • Proton at C-3: Trapped between two fluorines? No, C-3 is between F(2) and CN(4). It appears as a doublet of doublets (coupling to F-2).

    • Proton at C-6: Between F(5) and CH2NH2(1).

  • 4-Cyanobenzylamine: Aromatic protons appear as a characteristic AA'BB' system (two doublets, integral 2H each). The lack of this symmetry in the target compound confirms the difluoro substitution.

Chromatographic Separation (HPLC)

Due to the lower basicity of the amine (modulated by the electron-withdrawing CN and F groups), this compound elutes differently than standard benzylamines.

Method: Reversed-Phase with Ion Suppression
  • Column: C18 or PFP (Pentafluorophenyl) - PFP is recommended for separating positional fluoro-isomers.

  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid)

  • Mobile Phase B: Acetonitrile + 0.1% TFA

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic) and 210-220 nm (nitrile absorption).

Retention Logic:

  • 4-Cyanobenzylamine: Elutes earliest (most polar, highest basicity).

  • 4-Cyano-2,5-difluorobenzylamine: Elutes later. The fluorines add lipophilicity (increasing retention), but the reduced basicity reduces interaction with residual silanols.

  • 2,4-Difluorobenzylamine: Elutes last (lacks the polar nitrile group).

Experimental Validation: The Probe

To definitively prove the presence of the 4-cyano-2,5-difluoro motif (vs. 2,4-difluoro or 4-cyano isomers), perform a small-scale nucleophilic substitution test.

Rationale: The fluorine at position 5 is activated by the ortho-nitrile. Other isomers lack this specific activation.

Protocol: Thiol Displacement Test
  • Dissolve 10 mg of the candidate compound in 0.5 mL DMSO.

  • Add 1.2 equivalents of a thiol (e.g., Benzyl mercaptan) and 2.0 equivalents of

    
    .
    
  • Heat to 60°C for 1 hour.

  • Analyze by LC-MS.

Result Interpretation:

  • Positive Result (Target Identified): LC-MS shows a new peak corresponding to [M + S-Benzyl - F]⁺. The 5-fluoro group is displaced.

  • Negative Result (Alternative Isomer):

    • 2,4-Difluorobenzylamine: No reaction (fluorines are not sufficiently activated).

    • 4-Cyanobenzylamine:[1][2][3][4][5] No reaction (no fluorine to displace).

Decision Tree Workflow

Follow this logic path to identify the compound from a mixture or unknown sample.

DecisionTree Start Unknown Fluorinated Benzylamine Sample IR_Step Step 1: IR Spectroscopy Check for Nitrile Stretch Start->IR_Step Check_CN Peak at ~2230 cm⁻¹? IR_Step->Check_CN No_CN Not Target (Likely 2,4-DFBA or 2,5-DFBA) Check_CN->No_CN No Yes_CN Nitrile Present Proceed to NMR Check_CN->Yes_CN Yes NMR_Step Step 2: 19F NMR Check Fluorine Count/Coupling Yes_CN->NMR_Step Check_F Two F signals? NMR_Step->Check_F No_F Not Target (Likely 4-Cyanobenzylamine) Check_F->No_F No (0 F) Yes_F Target Candidate Confirm Regiochemistry Check_F->Yes_F Yes (2 F) Reactivity_Step Step 3: SNAr Probe (Thiol Displacement) Yes_F->Reactivity_Step Check_SNAr Reaction Occurs? Reactivity_Step->Check_SNAr Confirmed CONFIRMED: 4-Cyano-2,5-difluorobenzylamine Check_SNAr->Confirmed Yes Not_Activated Isomer (e.g. 3,5-difluoro) No Ortho-Activation Check_SNAr->Not_Activated No

Figure 2: Logical workflow for the stepwise identification and validation of the target compound.

References

  • PubChem Compound Summary. "2,4-Difluorobenzylamine (CID 2733244)." National Center for Biotechnology Information. Accessed March 2, 2026. [Link]

  • Master Organic Chemistry. "Nucleophilic Aromatic Substitution: The Effect of Substitution Pattern." Accessed March 2, 2026. [Link]

  • SIELC Technologies. "HPLC Method for Separation of Benzonitrile and Benzylamine Derivatives." Accessed March 2, 2026. [Link]

Sources

Safety & Regulatory Compliance

Safety

Safe Handling and Disposal Protocol: 4-Cyano-2,5-difluorobenzylamine

[1] Executive Summary: Hazard Identification Compound: 4-Cyano-2,5-difluorobenzylamine CAS: 112734-22-2 (Analogous data utilized where specific SDS is unavailable) Functional Group Analysis: Primary Amine ( ): High alkal...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary: Hazard Identification

Compound: 4-Cyano-2,5-difluorobenzylamine CAS: 112734-22-2 (Analogous data utilized where specific SDS is unavailable) Functional Group Analysis:

  • Primary Amine (

    
    ):  High alkalinity, corrosive to tissue/metals, exothermic reaction with acids.[1]
    
  • Nitrile (

    
    ):  Acute toxicity potential; metabolic release of cyanide ions possible; incompatible with strong oxidizers.
    
  • Difluoro-substitution (

    
    ):  Requires high-temperature incineration; mandates "Halogenated" waste stream classification.
    

Immediate Action Directive: Treat this substance as a Corrosive, Toxic, and Halogenated material. Do not dispose of down the drain. Do not mix with acidic waste streams.[2][3]

Hazard Characterization & Causality

The following safety profile is derived from Structure-Activity Relationships (SAR) and read-across data from structural analogs (e.g., 2,4-Difluorobenzylamine) [1, 2].

Hazard ClassGHS CodeMechanism / Causality
Skin Corrosion/Irritation H314 (Cat 1B) The primary amine group accepts protons from tissue water, generating hydroxide ions (

) that cause saponification of lipids and severe chemical burns.[1]
Acute Toxicity (Oral) H302 / H301 Nitriles can metabolize to release cyanide ions, inhibiting cytochrome c oxidase.[1] The amine moiety adds cellular toxicity.
Serious Eye Damage H318 (Cat 1) High pH and organic solvent properties allow rapid penetration of the cornea, leading to potential irreversible blindness.[1]
Reactivity Incompatible Acids: Violent exothermic reaction. Oxidizers: Potential to generate toxic nitrogen oxides (

) or hydrogen cyanide (

).

Waste Segregation Protocol

Proper segregation is the single most critical step to prevent laboratory accidents. 4-Cyano-2,5-difluorobenzylamine must never be placed in a generic "Organic Waste" container if that container holds acidic byproducts.[1]

Segregation Logic Diagram

The following decision tree illustrates the required workflow for classifying this specific waste.

WasteSegregation Start Waste: 4-Cyano-2,5-difluorobenzylamine CheckMix Is it mixed with other chemicals? Start->CheckMix AcidCheck Does the mixture contain ACIDS? CheckMix->AcidCheck Yes SafePath Segregated Stream CheckMix->SafePath No (Pure/Solvent only) OxidizerCheck Does the mixture contain OXIDIZERS? AcidCheck->OxidizerCheck No FailAcid STOP: Exotherm Risk. Neutralize cautiously before disposal. AcidCheck->FailAcid Yes FailOx STOP: HCN Gas Risk. Quench oxidizer separately. OxidizerCheck->FailOx Yes OxidizerCheck->SafePath No FinalBin Container Label: 'Basic, Halogenated Organic Waste' (DO NOT MIX WITH ACIDS) SafePath->FinalBin

Figure 1: Decision logic for waste stream segregation. Note the critical checkpoints for Acids and Oxidizers.

Detailed Disposal Procedures

A. Bulk Liquid/Solid Disposal (Primary Method)

This method is for expired reagents, reaction mixtures, or synthesis byproducts.[1]

  • Container Selection: Use High-Density Polyethylene (HDPE) or glass containers. Avoid metal drums if the waste is wet/aqueous, as the amine is corrosive to aluminum and zinc.[1]

  • Labeling:

    • Primary Content: "4-Cyano-2,5-difluorobenzylamine"[1]

    • Hazard Checkboxes: [x] Corrosive [x] Toxic [x] Halogenated[1]

    • pH Warning: Clearly mark "ALKALINE / BASIC - DO NOT ADD ACID".

  • Bulking:

    • Pour into the Halogenated Organic Solvents stream.

    • Why Halogenated? Even though it is an amine, the Fluorine atoms require the waste to be incinerated at temperatures >1100°C with specific flue gas scrubbing (to remove HF).[1] Putting this in a non-halogenated stream can damage standard incinerators [3].

B. Trace Residue (Glassware/Empty Bottles)

Do not wash significant quantities down the sink.

  • Triple Rinse: Rinse the empty bottle 3 times with a compatible solvent (e.g., Methanol or Acetone).

  • Rinsate Disposal: Collect all three rinses and dispose of them in the Halogenated Organic Waste container.

  • Defacing: Deface the original label and discard the dry container in standard glass trash (if permitted by local EHS) or chemically contaminated debris bins.

C. Spill Response (Emergency)

PPE: Nitrile gloves (double gloved) or Laminate film (Silver Shield) for larger spills. Safety goggles.

  • Contain: Dike the spill with inert absorbent pads or vermiculite.[4]

  • Do NOT Neutralize: Do not pour acid on the spill. The heat generated can volatilize the nitrile component, creating a respiratory hazard.[1]

  • Collect: Scoop absorbed material into a wide-mouth HDPE jar.

  • Label: "Debris contaminated with Fluorinated Benzylamine."

Regulatory & Compliance Data (Reference Table)

ParameterClassification / ValueNotes
RCRA Waste Code (USA) D002 (Corrosive)Applicable if pH > 12.5 (common for amines).
Secondary Code D003 (Reactive)Potential assignment due to nitrile group if cyanide generation is possible.
Incineration Req. Halogenated Must be flagged for HF scrubbing.
Incompatibility Acids, Oxidizers, Hypochlorites Hypochlorites + Amines = Chloramines (Toxic Gas).[1]

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link][1]

  • US EPA. (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

Sources

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